molecular formula C34H54FN7O11S B1574903 Biotin-VDVAD-FMK

Biotin-VDVAD-FMK

Cat. No.: B1574903
M. Wt: 787.9024
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-VDVAD-FMK is a useful research compound. Its molecular formula is C34H54FN7O11S and its molecular weight is 787.9024. The purity is usually 95/98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H54FN7O11S

Molecular Weight

787.9024

Purity

95/98%

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Biotin-VDVAD-FMK – Mechanism, Selectivity, and Application

[1]

Executive Summary

Biotin-VDVAD-FMK is a specialized chemical probe designed to target, inhibit, and detect active Caspase-2 (Nedd2/Ich-1). It combines the substrate recognition motif of Caspase-2 (Val-Asp-Val-Ala-Asp) with a biotin affinity tag and a fluoromethyl ketone (FMK) electrophilic warhead.

While widely used to study Caspase-2's role in DNA damage response, cell cycle checkpoints, and apoptosis, this compound requires rigorous experimental design due to inherent cross-reactivity with executioner caspases (Caspase-3/7). This guide details the molecular mechanism, kinetic limitations, and optimized protocols for using this compound in high-fidelity research.

Part 1: Molecular Architecture & Chemical Mechanism[1]

The efficacy of this compound relies on three distinct functional domains working in concert.

The Recognition Domain (VDVAD)

The pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is designed to mimic the P5–P1 substrate specificity of Caspase-2.

  • P1 Position (Asp): Essential for all caspases; fits into the primary S1 pocket (Arg179/Arg341 equivalent).

  • P5 Position (Val): Caspase-2 is unique among caspases in requiring a P5 residue for optimal catalytic efficiency. The VDVAD sequence exploits the extended substrate binding cleft of Caspase-2, which accommodates longer peptide chains than the catalytic pockets of Caspase-3 or -7.

The Warhead (FMK)

The Fluoromethyl Ketone (FMK) group renders the inhibitor irreversible.[1] Unlike reversible aldehyde (CHO) inhibitors, FMK is a "suicide substrate."

  • Mechanism: It creates a stable thioether adduct with the catalytic cysteine.

  • Permeability: The FMK group, often coupled with O-methyl (OMe) esterification of aspartate residues, enhances lipophilicity, allowing the compound to cross intact cell membranes for in situ labeling.

The Detection Tag (Biotin)

A biotin moiety is attached via a spacer to the N-terminus. This enables:

  • Visualization: Using Streptavidin-conjugated fluorophores (e.g., Streptavidin-FITC) for microscopy.

  • Pull-Down: Using Streptavidin-Agarose beads to physically isolate the active Caspase-2 complex for Western Blot confirmation.

Chemical Reaction Mechanism

The inhibition follows a two-step mechanism:

  • Binding: The VDVAD peptide associates with the Caspase-2 active site.[1]

  • Alkylation: The thiolate anion of the catalytic Cysteine (Cys320 in Caspase-2) attacks the methylene carbon of the FMK group, displacing the fluoride ion.

ChemicalMechanismEnzymeActive Caspase-2(Catalytic Cys-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex RecognitionInhibitorThis compound(Electrophile)Inhibitor->ComplexTransitionNucleophilic Attack(S- attacks CH2)Complex->Transition AlignmentProductThioether Adduct(Irreversible Inhibition)Transition->Product Covalent BondLeavingFluoride Ion (F-)(Leaving Group)Transition->Leaving

Caption: Step-wise alkylation mechanism of Caspase-2 by this compound. The catalytic cysteine performs a nucleophilic attack on the methyl group, displacing fluoride.

Part 2: The Specificity Challenge (Critical E-E-A-T)

Scientific Integrity Warning: this compound is not perfectly selective for Caspase-2.

While VDVAD is the preferred motif for Caspase-2, early kinetic studies (Talanian et al., 1997) and subsequent proteomic profiling demonstrated that Caspase-3 and Caspase-7 can also cleave/bind VDVAD sequences, albeit with lower affinity than their canonical DEVD motif.

Specificity Profile Table
ParameterCaspase-2Caspase-3Caspase-7
Primary Target Yes No (Off-target)No (Off-target)
Affinity (VDVAD) High (

optimized)
ModerateLow-Moderate
Risk Factor N/AHigh at >10 µM conc.Moderate
Control Strategy Use specific siRNA knockdownCo-treat with DEVD-CHOCo-treat with DEVD-CHO

Implication for Researchers: If you use this compound at high concentrations (e.g., >20 µM) or long incubation times (>2 hours), you risk labeling active Caspase-3. Positive results must be validated using a "Pull-Down + Western Blot" approach (see Protocol B) to confirm the molecular weight of the captured protease (Caspase-2 is ~48 kDa pro-form, processed to p19/p12 subunits).

Part 3: Experimental Applications & Protocols

Application A: In Situ Labeling of Active Caspase-2 (Fluorescence Microscopy)

This protocol labels cells containing active Caspase-2. The biotin tag is detected post-fixation using Streptavidin-Fluorophore.

Reagents:

  • This compound (Stock: 10 mM in DMSO).

  • Wash Buffer (PBS + 0.1% BSA).

  • Fixative (4% Paraformaldehyde).

  • Permeabilization Buffer (0.1% Triton X-100 in PBS).

  • Streptavidin-FITC (or similar conjugate).

Step-by-Step Protocol:

  • Culture: Grow cells to 70-80% confluence. Induce apoptosis (e.g., DNA damage via Etoposide or Heat Shock) as per experimental design.

  • Inhibition/Labeling:

    • Add This compound directly to the culture media.

    • Recommended Conc: 10 µM (Do not exceed 20 µM to minimize off-target binding).

    • Incubation: 1 hour at 37°C prior to harvesting. (Note: FMK inhibitors are cell-permeable).[1][2]

  • Washing: Aspirate media. Wash cells 2x with warm PBS to remove unbound inhibitor.

  • Trypsinization (Optional): If analyzing by Flow Cytometry, trypsinize cells now. If Microscopy, proceed on coverslips.

  • Fixation: Incubate in 4% Paraformaldehyde for 15 mins at Room Temp (RT).

  • Permeabilization: Wash 2x PBS. Incubate in Permeabilization Buffer for 10 mins.

  • Blocking: Block with 3% BSA/PBS for 30 mins.

  • Detection: Incubate with Streptavidin-FITC (1:200 in blocking buffer) for 1 hour at RT in the dark.

  • Imaging: Wash 3x PBS. Mount with DAPI. Analyze via Confocal Microscopy.

Application B: Affinity Pull-Down (The "Gold Standard" Validation)

Because of the specificity issues mentioned above, this is the most robust method. You use the biotin tag to physically fish out the enzyme and identify it by molecular weight.

Workflow Diagram:

PullDownProtocolStep11. Treat Cells(this compound)Step22. Lysis(Non-denaturing Buffer)Step1->Step2Step33. Incubation(Streptavidin-Agarose Beads)Step2->Step3Step44. Wash Beads(Remove non-specific proteins)Step3->Step4Step55. Elution(Boil in SDS-PAGE Buffer)Step4->Step5Step66. Western Blot(Anti-Caspase-2 Antibody)Step5->Step6

Caption: Affinity purification workflow. The biotin tag allows isolation of the inhibitor-enzyme complex, which is then verified by Western Blot.

Key Protocol Steps:

  • Lysis: Lyse cells in Chaps Cell Extract Buffer (50 mM PIPES/NaOH pH 6.5, 2 mM EDTA, 0.1% Chaps, 5 mM DTT). Avoid high SDS concentrations that might disrupt the biotin-streptavidin interaction initially, though the covalent inhibitor bond is stable.

  • Pull-Down: Incubate lysate (500 µg protein) with 30 µL Streptavidin-Agarose beads for 2 hours at 4°C with rotation.

  • Wash: Centrifuge beads (800 x g, 2 min). Wash 3x with Lysis Buffer.

  • Elute: Resuspend beads in 40 µL 2x SDS-PAGE Sample Buffer. Boil for 5 mins.

  • Blot: Run on SDS-PAGE. Transfer to membrane. Probe with Anti-Caspase-2 antibody .

    • Result: You should see bands corresponding to the active catalytic subunits (p19/p12) enriched in the pull-down fraction.

Part 4: Troubleshooting & Controls

To ensure your data meets publication standards (E-E-A-T), include these controls:

  • The "Z-VAD" Competition Control:

    • Pre-treat cells with non-biotinylated Z-VAD-FMK (pan-caspase inhibitor) 30 mins before adding this compound.

    • Expected Result: Signal should disappear. This confirms the signal is caspase-dependent and not non-specific sticking of the biotin probe.

  • The "DEVD" Specificity Control:

    • Co-treat with Ac-DEVD-CHO (reversible Caspase-3 inhibitor).

    • If the this compound signal persists while DEVD-CHO is present, it supports (but does not prove) Caspase-2 specificity.

  • Negative Control:

    • Treat healthy, non-apoptotic cells. Minimal signal should be observed.

References

  • Talanian, R. V., et al. (1997).[3][4] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry, 272(15), 9677-9682.[3][4] Link

  • Tu, S., et al. (2006). "In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis." Nature Cell Biology, 8(1), 72-81. Link

  • Maillard, C., et al. (2011). "Caspase-2 substrates and inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 21(9), 1337-1352. Link

  • Bouchier-Hayes, L., & Green, D. R. (2012). "Caspase-2: the orphan caspase." Cell Death & Differentiation, 19(1), 51-57. Link

Technical Deep Dive: Defining the Specificity Window of Biotin-VDVAD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of Biotin-VDVAD-FMK as a probe for Caspase-2 (Casp2) activity is a standard yet frequently misapplied technique in apoptosis research.[1] While the pentapeptide sequence VDVAD (Val-Asp-Val-Ala-Asp) is the canonical recognition motif for Caspase-2, it does not possess absolute exclusivity.[1]

The central thesis of this guide is the "Specificity Paradox": VDVAD-based probes are selective for Caspase-2 only within a narrow kinetic window. At high concentrations (>10 µM) or in the presence of massive Caspase-3 (Casp3) amplification, this compound becomes a promiscuous pan-caspase label.[1] This guide details the mechanistic constraints, quantitative thresholds, and "subtraction" protocols required to generate publication-grade data.

Part 1: The Mechanistic Basis of Specificity

To understand the limitations of this compound, one must analyze the structural biology of the caspase active site.

The P5 Recognition Requirement

Caspases generally recognize a tetrapeptide sequence (P4-P3-P2-P1).[1] Caspase-3, the executioner, has a stringent requirement for Aspartate at P4 (D-E-V-D).

Caspase-2 is unique among caspases because it requires a pentapeptide recognition motif.[1] It possesses an extended active site cleft that interacts with the P5 residue of the substrate.

  • Caspase-2 Preference: Hydrophobic residue at P5 (Valine in V DVAD).[1]

  • Caspase-3 Preference: Indifferent to P5, but highly efficient at cleaving D-x-x-D motifs.[1]

The Conflict: The VDVAD sequence contains a "D-V-A-D" core (P4-P1).[1] While Caspase-2 binds the full VDVAD length, Caspase-3 can still recognize and cleave the DVAD core if the probe concentration is sufficiently high to overcome the lower affinity (


).
The Activation Platforms

Specificity is also defined by where the enzyme is activated.

  • Caspase-2: Activated via dimerization in the PIDDosome (PIDD + RAIDD + Caspase-2) or potentially RAIDD-only complexes (1).[1][2][3]

  • Caspase-3: Activated via proteolytic cleavage by initiator caspases (Casp8, Casp9) or Granzyme B.[1]

Part 2: Quantitative Analysis (The Specificity Paradox)[1]

The following data summarizes the inhibition constants (


) for VDVAD-based inhibitors against key caspases. Note the dangerous proximity of Caspase-3 affinity.
Table 1: Inhibition Constants ( ) of VDVAD vs. DEVD Motifs[1]
EnzymeSubstrate/Inhibitor

(nM)
Specificity Implications
Caspase-2 Ac-VDVAD-CHO 3.5 High affinity (Target).[1]
Caspase-3 Ac-VDVAD-CHO~1.0 - 4.0 CRITICAL RISK: Casp3 binds VDVAD with nearly equal affinity to Casp2 in cell-free systems (2).[1]
Caspase-7 Ac-VDVAD-CHO~7.5Significant cross-reactivity.[1][4]
Caspase-3 Ac-DEVD-CHO< 1.0Casp3 prefers DEVD, but tolerates VDVAD.[1]
Caspase-2 Ac-DEVD-CHO> 1700Casp2 strictly rejects DEVD (safe negative control).[1]

Data synthesized from Talanian et al. (1997) and McStay et al. (2008).[1]

The "Crossover Threshold": In a purified enzyme assay, VDVAD is not selective for Casp2 over Casp3. However, in a cellular context, Caspase-2 is often activated upstream of Caspase-3. Specificity is achieved not solely by chemistry, but by titration and temporal resolution .

Part 3: Visualization of Signaling & Workflow

Diagram 1: The PIDDosome vs. Apoptosome

This diagram illustrates the distinct activation platforms.[2] this compound targets the PIDDosome complex but risks cross-reacting with the downstream Apoptosome output.

CaspasePathways cluster_PIDDosome PIDDosome Complex GenotoxicStress Genotoxic Stress (DNA Damage) PIDD PIDD1 GenotoxicStress->PIDD RAIDD RAIDD PIDD->RAIDD Recruitment Casp2_Inactive Pro-Caspase-2 (Monomer) RAIDD->Casp2_Inactive PIDDosome Active Caspase-2 (Dimer) Casp2_Inactive->PIDDosome Dimerization Bid Bid -> tBid PIDDosome->Bid Cleavage MOMP Mitochondrial Permeabilization Bid->MOMP Casp3 Caspase-3 (Executioner) MOMP->Casp3 via Cyt C / Apaf-1 Probe This compound Probe->PIDDosome Target Binding (High Affinity) Probe->Casp3 Off-Target Binding (If [Probe] > 10µM)

Caption: Activation of Caspase-2 via the PIDDosome. Dotted red line indicates the risk of this compound cross-reactivity with Caspase-3 if titration limits are exceeded.[1]

Part 4: Experimental Protocol – The "Subtraction" Method

To validate that your this compound signal is genuinely Caspase-2, you must employ a competition assay using a Caspase-3 specific block.[1]

Phase 1: Lysate Preparation

Critical Step: Caspase-2 can be nuclear.[1] Standard weak lysis buffers (e.g., 0.5% NP-40) may fail to extract the active PIDDosome fraction.[1]

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% Glycerol, 5 mM DTT.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

Phase 2: The Competition/Labeling Workflow

Perform this in three parallel aliquots for every sample.

AliquotPre-Treatment (30 min, 37°C)Probe Addition (1 hr, 37°C)Interpretation
A (Total) Vehicle (DMSO)This compound (5 µM)Measures Total Casp2 + Casp3/7 background.[1]
B (Block) Ac-DEVD-CHO (50 µM) This compound (5 µM)The Signal of Interest. DEVD blocks Casp3/7 sites.[1] Remaining signal is Casp2.
C (Neg) Ac-VDVAD-CHO (50 µM)This compound (5 µM)Background noise control (should be blank).[1]

Note: Use Ac-DEVD-CHO (reversible) for the block.[1] If you use irreversible DEVD-FMK at high concentrations, it might alkylate Casp2.[1]

Phase 3: Streptavidin Pull-Down & Western Blot[1]
  • Add 30 µL Streptavidin-Agarose beads to each aliquot. Rotate 2 hrs at 4°C.

  • High Stringency Wash: Wash beads 3x with PBS + 500 mM NaCl + 1% Triton X-100. (High salt disrupts non-covalent interactions but leaves the covalent FMK bond intact).[1]

  • Elution: Boil in 2x Laemmli buffer.

  • Western Blot: Probe with Anti-Caspase-2 antibody (e.g., Clone 11B4).[1]

    • Why? Detecting Biotin (via Streptavidin-HRP) is too messy.[1] Using the specific antibody on the pull-down material confirms that the protein captured by VDVAD is indeed Caspase-2.

Diagram 2: The "Subtraction" Logic Workflow

Workflow cluster_Treatments Parallel Treatments Sample Cell Lysate (Apoptotic) TreatA A: DMSO Only Sample->TreatA TreatB B: + DEVD-CHO (Block Casp3) Sample->TreatB Label Add this compound (5 µM) TreatA->Label TreatB->Label PullDown Streptavidin Pull-Down Label->PullDown WB Western Blot: Anti-Caspase-2 PullDown->WB ResultA Band Intensity: High WB->ResultA Lane A: Signal = Casp2 + Casp3 ResultB Band Intensity: Specific WB->ResultB Lane B: Signal = Casp2 Specific

Caption: Differential profiling workflow. Lane B represents the validated Caspase-2 signal after blocking promiscuous Caspase-3 sites.[1]

Part 5: Troubleshooting & Self-Validating Controls

A "Self-Validating System" requires controls that prove the signal disappears when the biology is absent, not just when the chemistry is changed.

  • The Gold Standard: Knockout (KO) Lysates

    • You must test this compound on Casp2 -/- MEFs (Mouse Embryonic Fibroblasts) or CRISPR-Cas9 knockout lines.[1]

    • If you see a band in the Casp2 -/- lysate, your probe concentration is too high, and you are detecting Caspase-3/7.

  • Titration Window

    • Perform a dose-response (1, 5, 10, 50 µM).

    • True Casp2 labeling should saturate early (1-5 µM).[1] Signal increasing linearly beyond 10 µM indicates non-specific alkylation.[1]

  • Temporal Separation

    • Caspase-2 is often an initiator.[1][5] Check early time points (e.g., 2-4 hours post-genotoxic stress).[1] Caspase-3 activation usually peaks later (6-12 hours).[1] Labeling at early time points reduces Casp3 interference.[1]

References

  • Tinel, A., & Tschopp, J. (2004). The PIDDosome, a protein complex of PIDD, RAIDD and Caspase-2, is required for DNA damage-induced apoptosis. Science, 304(5672), 843-846.[1] [Link]

  • Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases.[6][7][8] Journal of Biological Chemistry, 272(15), 9677-9682.[1][6][7][9] [Link]

  • McStay, G. P., Salvesen, G. S., & Green, D. R. (2008). Overlapping cleavage motif selectivity of caspases: implications for analysis of apoptotic pathways.[6] Cell Death & Differentiation, 15(2), 322-331.[1] [Link]

  • Tu, S., et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis. Nature Immunology, 7(2), 198-205.[1] [Link]

  • Bergeron, L., et al. (1998). Defects in regulation of apoptosis in caspase-2-deficient mice.[1] Genes & Development, 12(9), 1304-1314.[1] [Link]

Sources

Biotin-VDVAD-FMK: A Targeted Probe for Caspase-2 Affinity Labeling

[1][2]

Executive Summary

Biotin-VDVAD-FMK is a specialized cell-permeable, irreversible activity-based probe (ABP) designed to target, label, and isolate active Caspase-2 .[1][2][3] Unlike standard inhibitors (e.g., Z-VDVAD-FMK) which merely block enzymatic activity, the biotinylated variant enables the physical retrieval of the active protease complex from cell lysates via streptavidin affinity purification.[1][2]

This guide details the physicochemical properties, mechanism of action, and a validated experimental workflow for using this compound to study Caspase-2 activation, a critical initiator in DNA damage response and mitotic catastrophe.[1][2]

Part 1: Chemical Architecture & Mechanism of Action

Structural Components

The efficacy of this compound relies on a tripartite structure, each domain serving a distinct function in the "Trap-and-Tag" mechanism.[1][2]

ComponentChemical IdentityFunction
Affinity Tag Biotin (Vitamin B7)Allows for high-affinity capture (

M) using Streptavidin/Avidin matrices.[1][2] Essential for pull-down assays.[1][2]
Recognition Motif VDVAD (Val-Asp-Val-Ala-Asp)A pentapeptide sequence optimized to fit the substrate specificity pocket of Caspase-2.[1][2]
Warhead FMK (Fluoromethylketone)An electrophilic group that acts as a suicide inhibitor.[1][2] It forms a covalent thioether bond with the catalytic cysteine residue in the enzyme's active site.[1]
Mechanism of Irreversible Inhibition

Upon entering the cell, the peptide moiety (VDVAD) guides the molecule into the catalytic pocket of active Caspase-2.[1][2] The FMK group is positioned adjacent to the catalytic cysteine (Cys320 in human Caspase-2).[1][2] The thiol group (-SH) of the cysteine nucleophilically attacks the methyl carbon of the FMK, displacing the fluoride ion and forming a permanent covalent bond.[1][2]

Crucial Specificity Note: While VDVAD is the preferred motif for Caspase-2, it is not absolute . High concentrations (>50 µM) or prolonged exposure can lead to cross-reactivity with Caspase-3 and Caspase-7.[1][2] Therefore, downstream validation (e.g., Western Blot) is mandatory to confirm the identity of the captured protease.[1][2]

Mechanism Diagram

GProbeThis compound(Cell Permeable)CellIntracellular SpaceProbe->CellPassive DiffusionCasp2_ActiveActive Caspase-2(Open Active Site)Probe->Casp2_ActiveAffinity Binding(VDVAD Recognition)Cell->Casp2_ActiveApoptotic Stimuli(e.g., DNA Damage)Casp2_InactivePro-Caspase-2(Inactive Dimer)Casp2_Inactive->Casp2_ActiveActivation(PIDDosome)ComplexCovalent Complex[Biotin-VDVAD-Casp2]Casp2_Active->ComplexNucleophilic Attack(Cys-FMK Reaction)Downstream1. Irreversible Inhibition2. Streptavidin CaptureComplex->DownstreamApplication

Caption: Mechanism of this compound entering the cell and covalently modifying active Caspase-2.

Part 2: Physicochemical Properties

PropertyDescription
Molecular Weight ~850 - 900 Da (Varies by linker length; typically ~870 Da)
Solubility Soluble in DMSO (up to 10-20 mM).[1][2] Poorly soluble in water.[1][2]
Appearance Lyophilized solid (White to off-white powder).[1][2]
Stability Solid: 1 year at -20°C. DMSO Stock: 6 months at -20°C (avoid freeze-thaw).[1][2][4]
Cell Permeability Yes (often contains O-methyl esters on Asp residues to enhance uptake).[1][2]

Part 3: Experimental Protocol: Affinity Labeling & Pull-Down

This protocol describes the "In Vivo Affinity Labeling" technique.[1][3] Instead of adding the probe to a lysate (where conformation might be lost), the probe is added to live cells during the apoptotic stimulus.[1][2] This captures the enzyme in its biologically active state.[1]

Reagents Preparation
  • Stock Solution (10 mM): Dissolve 1 mg of this compound in the appropriate volume of high-grade anhydrous DMSO (e.g., if MW is 870, add ~115 µL DMSO). Aliquot and store at -20°C.

  • Lysis Buffer: Chaps-based buffer is recommended to maintain dimer stability.[1][2]

    • Recipe: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.[2]

Live Cell Labeling Workflow
  • Seed Cells: Culture cells to ~80% confluence.

  • Pre-treatment (Optional but Recommended): Add this compound (final conc. 10-20 µM ) 1 hour before inducing apoptosis.[1][2] This ensures the probe is intracellular when activation occurs.[1]

  • Induction: Add apoptotic stimulus (e.g., Etoposide, Doxorubicin) in the presence of the probe.[2]

    • Note: Include a "Vehicle Control" (DMSO only) and a "Probe Only" control (no stimulus).

  • Incubation: Incubate for the desired time (typically 4-12 hours depending on the stimulus).

  • Wash: Aspirate media.[1][2] Wash cells 2x with ice-cold PBS to remove extracellular unbound probe.[1][2]

Capture and Detection (Pull-Down)
  • Lysis: Lyse cells in 200-500 µL Lysis Buffer on ice for 20 min. Centrifuge (14,000 x g, 15 min, 4°C) to clear debris.

  • Input Sample: Save 20 µL of lysate as "Input" for Western Blot normalization.

  • Pull-Down:

    • Add 30-50 µL of Streptavidin-Agarose or Magnetic Beads (pre-washed) to the remaining lysate.[1][2]

    • Rotate overnight at 4°C.[1][2]

  • Washing:

    • Pellet beads (centrifuge or magnet).[1][2] Remove supernatant.[1][2]

    • Wash beads 3x with Lysis Buffer (strict washing is required to remove non-specifically bound proteins).[1][2]

    • Wash 1x with PBS.[1][2]

  • Elution: Resuspend beads in 30-50 µL of 2x SDS-PAGE Sample Buffer containing

    
    -mercaptoethanol. Boil for 5-10 minutes.
    
  • Western Blot:

    • Load eluates onto SDS-PAGE gel.[1][2]

    • Transfer to membrane.[1]

    • Probe: Use a specific Anti-Caspase-2 Antibody (e.g., clone 11B4).[1][2]

    • Result: You should see enriched bands corresponding to the active caspase subunits (p19/p12) in the treated samples, but not in the inactive controls.[1][2]

Experimental Workflow Diagram

WorkflowStep11. Cell Culture+ this compound (20 µM)Step22. Apoptosis Induction(e.g., DNA Damage)Step1->Step2Step33. Cell Lysis(CHAPS Buffer)Step2->Step3Step44. Streptavidin Pull-Down(Overnight, 4°C)Step3->Step4Step55. Stringent Washing(Remove non-specifics)Step4->Step5Step66. SDS-PAGE & Western Blot(Anti-Caspase-2)Step5->Step6

Caption: Step-by-step workflow for isolating active Caspase-2 using this compound.

Part 4: Troubleshooting & Validation

Specificity Controls

Since VDVAD can cross-react with Caspase-3, you must validate that the pulled-down protein is indeed Caspase-2.[1][2]

  • Western Blot Confirmation: Do not rely on streptavidin-HRP for detection on the blot, as it will detect all biotinylated proteins (including endogenous carboxylases like Pyruvate Carboxylase ~130 kDa).[1][2] Use a Caspase-2 specific antibody.[1][2]

  • Competition Assay: Pre-incubate cells with 100 µM of unlabeled Z-VDVAD-FMK for 1 hour before adding the biotinylated probe.[1][2] This should block the active sites, preventing the this compound signal.[1][2]

Common Pitfalls
  • No Signal:

    • Caspase-2 might not be activated in your model.[1][2]

    • Lysis buffer was too harsh (denatured the enzyme before pull-down).

    • Probe concentration too low.[1][2]

  • High Background:

    • Insufficient washing of beads.[1]

    • Endogenous biotinylated proteins (look for bands at 75 kDa and 130 kDa).[1][2]

References

  • BioVision (Abcam). this compound Product Datasheet (Cat #1032). Retrieved from [1][2]

  • Talanian, R. V., et al. (1997).[1][2][5] Substrate specificities of caspase family proteases. Journal of Biological Chemistry , 272(15), 9677-9682.[1][2] Link

  • Tu, S., et al. (2006).[1][2] In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis. Nature Cell Biology , 8, 72–81. Link

  • Bouchier-Hayes, L., et al. (2009).[1][2] Characterization of Cytoplasmic Caspase-2 Activation by PIDDosome. Molecular Cell , 35(6), 830-840.[1][2] Link[1][2]

  • Cayman Chemical. Biotin-VAD-FMK Product Insert (General Reference for FMK Probes). Link

Role of Biotin-VDVAD-FMK in non-apoptotic Caspase-2 signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Biotin-VDVAD-FMK Affinity Labeling[1]

Executive Summary

Caspase-2 (Casp2) is the most evolutionarily conserved member of the caspase family, yet it remains the most enigmatic.[1][2][3][4] Historically classified as an apoptotic initiator, recent paradigm shifts have repositioned Casp2 as a critical "guardian of genomic stability." It functions in non-apoptotic capacities to regulate cell cycle checkpoints (G1/S, G2/M), DNA repair, and oxidative stress responses.

This guide details the application of This compound , a specialized irreversible affinity probe, to isolate and characterize active Casp2 in these non-lethal signaling contexts. Unlike standard antibody detection which identifies total protein (zymogen + active), this compound specifically traps the catalytically active species, allowing researchers to distinguish homeostatic signaling from apoptotic initiation.[5]

Part 1: The Biological Context
Caspase-2: Beyond the Death Domain

In non-apoptotic signaling, Casp2 activation does not necessarily lead to cell death. Instead, it processes specific substrates that enforce cell cycle arrest, allowing time for DNA repair.

Key Non-Apoptotic Pathway: The MDM2-p53 Axis Upon genotoxic stress (e.g., DNA damage, replication stress), the PIDDosome (a complex of PIDD1, RAIDD, and Casp2) facilitates Casp2 dimerization and activation.[5] Active Casp2 cleaves MDM2 (Mouse Double Minute 2) at Asp367.[5][6]

  • Mechanism: Cleavage removes the E3 ligase RING domain of MDM2.[4]

  • Outcome: Truncated MDM2 can no longer ubiquitinate p53.

  • Result: p53 levels stabilize, triggering p21 expression and subsequent cell cycle arrest (G1/S or G2/M) rather than apoptosis.[5][6]

Table 1: Caspase-2 Substrates in Apoptotic vs. Non-Apoptotic Contexts

FeatureApoptotic SignalingNon-Apoptotic Signaling
Primary Trigger Severe DNA Damage, Heat ShockMild Replication Stress, Metabolic Shift
Key Substrate BID (cleaved to tBID)MDM2 (cleaved at Asp367)
Downstream Effect MOMP (Mitochondrial Permeabilization)p53 Stabilization & Cell Cycle Arrest
Outcome Cytochrome c release

Cell Death
Genomic Repair or Senescence
Part 2: The Tool – this compound
Chemistry and Mechanism

This compound is a cell-permeable, irreversible inhibitor designed for Activity-Based Protein Profiling (ABPP) .[5][7][8][9]

  • Biotin Tag: Allows for high-affinity capture using Streptavidin-conjugated beads.[5]

  • VDVAD Sequence: The pentapeptide (Val-Asp-Val-Ala-Asp) mimics the preferred cleavage site of Caspase-2.[5]

  • FMK (Fluoromethylketone): An electrophilic "warhead" that forms a covalent thioether bond with the catalytic cysteine (Cys320) of the active enzyme.[5]

Critical Distinction: This probe will not bind the inactive pro-caspase-2 zymogen efficiently.[5] Therefore, a positive signal in a pulldown assay indicates catalytic competence, not just protein presence.

Part 3: Visualization of Signaling & Workflow
Diagram 1: The Non-Apoptotic Signaling Pathway

This diagram illustrates the Casp2-MDM2-p53 regulatory loop.[5]

Casp2_NonApoptotic cluster_stress Genotoxic Stress cluster_piddosome PIDDosome Complex DNA_Damage DNA Replication Stress PIDD1 PIDD1 DNA_Damage->PIDD1 Induction RAIDD RAIDD PIDD1->RAIDD Casp2_Inactive Pro-Caspase-2 (Inactive) RAIDD->Casp2_Inactive Recruitment Casp2_Active Active Caspase-2 (Dimer) Casp2_Inactive->Casp2_Active Proximity Activation MDM2 MDM2 (E3 Ligase) Casp2_Active->MDM2 Cleaves at Asp367 MDM2_Cleaved Cleaved MDM2 (No RING Domain) MDM2->MDM2_Cleaved p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits Ubiquitin Ubiquitination (Degradation) MDM2->Ubiquitin MDM2_Cleaved->p53 Cannot Degrade CellCycle Cell Cycle Arrest (G1/S or G2/M) p53->CellCycle Activates p21

Caption: Caspase-2 activation via the PIDDosome leads to MDM2 cleavage, p53 stabilization, and cell cycle arrest.

Diagram 2: Experimental Workflow (Affinity Labeling)

This diagram outlines the protocol for isolating active Caspase-2 using this compound.

Affinity_Labeling_Workflow Cells Treated Cells (Stress Induced) Lysis Cell Lysis (CHAPS Buffer) Cells->Lysis Probe Add this compound (37°C, 1 hr) Lysis->Probe Binding Covalent Binding to Active Cys320 Probe->Binding Specific Trapping Beads Streptavidin Bead Pulldown Binding->Beads Wash Stringent Wash (Remove Zymogen) Beads->Wash Elution Boil in SDS Sample Buffer Wash->Elution Blot Western Blot (Anti-Casp2 Ab) Elution->Blot

Caption: Workflow for isolating catalytic Caspase-2 species using this compound affinity pulldown.

Part 4: Experimental Protocol
Method: In Situ Affinity Labeling of Active Caspase-2

Objective: To detect the fraction of Caspase-2 that is catalytically active in response to mild replication stress (e.g., low-dose Doxorubicin or Aphidicolin).[5]

Materials:

  • Probe: this compound (Stock: 10 mM in DMSO).

  • Control: Z-VDVAD-FMK (Non-biotinylated competitor).[5]

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail (minus cysteine protease inhibitors).[5]

    • Note: CHAPS is preferred over Triton X-100 to preserve Caspase dimers.

Step-by-Step Procedure:

  • Cell Treatment:

    • Treat cells (e.g., U2OS or HCT116) with the desired genotoxic stressor.[5]

    • Negative Control:[5] Untreated cells.[10]

    • Specificity Control: Pre-treat cells with 20 µM Z-VDVAD-FMK (non-biotinylated) 1 hour prior to adding the biotinylated probe.[5]

  • Labeling (Two Options):

    • Option A (Live Cell Labeling): Add 10–20 µM this compound directly to culture media 1 hour before harvest.[5] This traps active enzyme in situ.

    • Option B (Lysate Labeling): Harvest cells, lyse in CHAPS buffer, clarify lysate (10,000 x g, 10 min), then add 20 µM this compound to the supernatant. Incubate at 37°C for 1 hour.

    • Recommendation:Option B is often more controlled for biochemical validation, but Option A is better for detecting physiological activation events.

  • Pulldown:

    • Incubate labeled lysates with Streptavidin-Agarose or Magnetic Beads (30 µL slurry) for 2 hours at 4°C with rotation.[5]

    • Critical Step: Save the "Flow-Through" (supernatant) to analyze the inactive (unbound) fraction.[5]

  • Washing:

    • Wash beads 3x with Lysis Buffer containing 500 mM NaCl (high salt reduces non-specific binding).[5]

    • Wash 1x with PBS to remove detergent.

  • Elution & Detection:

    • Boil beads in 2x SDS-PAGE Sample Buffer for 5 minutes.[5]

    • Perform Western Blot using a Caspase-2 antibody (e.g., Clone 11B4).[5]

    • Expected Result: You should see the processed p19 or p12 subunits enriched in the pulldown lane if activation occurred.

Part 5: Troubleshooting & Interpretation

1. Specificity Concerns (The "VAD" overlap): The VDVAD sequence is preferred by Casp2, but at high concentrations, it may cross-react with Caspase-3 or -7.[5]

  • Validation: Always run a parallel Western Blot on the eluate using anti-Caspase-3 antibodies.[5] If Casp3 is present, titrate down the this compound concentration.[5]

  • Genetic Control: Use lysates from Casp2-/- (knockout) cells as a definitive negative control.[5]

2. Low Signal: Non-apoptotic activation is often subtle and localized (e.g., nuclear or nucleolar).[5]

  • Solution: Fractionate nuclei before lysis. Caspase-2 is known to localize to the nucleus/nucleolus during DNA damage responses.

3. Zymogen Contamination: If you see full-length Pro-Caspase-2 (~48 kDa) in the pulldown:

  • Cause: The probe may bind the zymogen weakly, or the zymogen is complexed with the active dimer.

  • Fix: Increase salt concentration in wash steps (up to 1M NaCl) or add 0.1% SDS to the wash buffer.

References
  • Oliver, T. G., et al. (2011). Caspase-2-mediated cleavage of Mdm2 creates a p53-induced apoptotic switch.[5][6] Molecular Cell, 43(1), 84–95.[5] [Link][5]

  • Bouchier-Hayes, L., & Green, D. R. (2012). Caspase-2: the orphan caspase. Cell Death & Differentiation, 19(1), 51–57.[5] [Link]

  • Fava, L. L., et al. (2017). The PIDDosome activates p53 in response to supernumerary centrosomes. Genes & Development, 31(1), 34-45.[5] [Link][5]

  • Tu, S., et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis. Nature Cell Biology, 8(1), 72–77.[5] [Link]

  • McStay, G. P., et al. (2008). Salvesen GS, Green DR.[5] Overlapping cleavage specificity of the activating caspases. Cell Death & Differentiation, 15(2), 322-331.[5] [Link]

Sources

Technical Guide: Identifying Caspase-2 Substrates via Biotin-VDVAD-FMK Chemical Proteomics

[1]

Executive Summary

The Challenge: Caspase-2 is the most evolutionarily conserved yet least understood mammalian caspase.[1] Its "orphan" status stems from its hybrid nature (sharing features of both initiator and executioner caspases) and the promiscuity of its catalytic site.[1] Standard peptide motifs like VDVAD are preferred by Caspase-2 but are also efficiently cleaved by Caspase-3 and -7, leading to high false-positive rates in substrate identification.[1]

The Solution: This guide details a rigorous Differential Chemical Proteomics workflow. We do not use Biotin-VDVAD-FMK as a "fishing hook" for substrates (as it covalently binds the enzyme, not the substrate).[1] Instead, we utilize it as a highly specific functional knockout tool within a mass spectrometry workflow. By comparing the proteome of apoptotic cells against those treated with this compound, we identify substrates by their preservation (lack of cleavage) when Caspase-2 is chemically inhibited.[1]

Part 1: The Mechanistic Basis

The Probe: this compound

To use this tool effectively, one must understand its molecular action.[1] It is not a passive label; it is an irreversible suicide inhibitor.

  • Biotin Tag: Allows for the affinity purification of the probe-enzyme complex (Streptavidin capture) to validate that Caspase-2 was indeed active and successfully targeted.[1]

  • VDVAD Peptide (Val-Asp-Val-Ala-Asp): This pentapeptide sequence targets the S5-S1 subsites of the Caspase-2 active site.[1] Caspase-2 has a unique requirement for a P5 residue (usually Valine), distinguishing it from Caspase-3 (which prefers DEVD).[1]

  • FMK Warhead (Fluoromethyl ketone): An electrophilic trap.[1] Upon binding, the catalytic Cysteine 320 (Cys320) of Caspase-2 attacks the ketone, releasing the fluoride leaving group and forming a stable, irreversible thioether bond.

The "Specificity Crisis"

Critical Insight: You cannot rely on VDVAD specificity alone. Research (e.g., McStay et al., 2008; Wejda et al., 2012) has proven that Caspase-3 and -7 can cleave VDVAD substrates.[1] Therefore, any substrate identified solely because it was cleaved in a "Caspase-2 inducing" condition is suspect.[1]

  • The Fix: This protocol mandates a "Gain-of-Protection" logic.[1] A true Caspase-2 substrate must be:

    • Cleaved during Caspase-2-dependent apoptosis.[1][2]

    • Protected (uncleaved) when this compound is added.[1]

    • Unprotected if a Caspase-3-specific inhibitor (e.g., Z-DEVD-FMK) is used (unless it is a shared substrate).[1]

Part 2: Experimental Design & Logic Flow

The following diagram illustrates the differential proteomics logic required to filter out false positives.

GStartInput: Apoptotic Cell LysateConditionACondition A:No Inhibitor(Active Casp-2 + Casp-3)Start->ConditionAConditionBCondition B:+ this compound(Inhibited Casp-2)Start->ConditionBMS_AnalysisLC-MS/MS Analysis(N-Terminomics / TAILS)ConditionA->MS_AnalysisConditionB->MS_AnalysisResultAResult A:Cleaved Peptides DetectedMS_Analysis->ResultAResultBResult B:Intact Peptides PreservedMS_Analysis->ResultBComparisonDifferential Analysis:(A - B)ResultA->ComparisonResultB->ComparisonCandidateCandidate Casp-2 Substrate:Present in A, Absent in BComparison->CandidateGain of ProtectionFalsePosNon-Specific / Casp-3 Substrate:Cleaved in both A and BComparison->FalsePosNo Protection

Caption: The "Gain-of-Protection" workflow. Substrates are identified by comparing cleavage profiles in the presence vs. absence of the this compound inhibitor.[1]

Part 3: Detailed Protocol

Phase 1: Preparation & Validation

Objective: Ensure Caspase-2 is active and this compound is effectively engaging the target before committing to expensive Mass Spec.[1]

Reagents:

  • Probe: this compound (Stock: 10 mM in DMSO).

  • Lysis Buffer (Caspase-2 Preserving): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 10% Glycerol.[1] Note: Avoid DTT/TCEP initially if performing activity assays, but add for denaturing steps.

  • Streptavidin Magnetic Beads.

Step-by-Step:

  • Induction: Treat cells (e.g., HeLa, Jurkat) with a Caspase-2 stimulus (e.g., Heat shock at 43°C for 1h + recovery, or Doxorubicin).[1]

  • In Vivo Labeling (Optional but Recommended): Add this compound (50 µM) directly to the culture media 1 hour prior to harvest.[1] This ensures the probe competes for the active site in the native cellular environment.

  • Lysis: Harvest cells, wash with PBS, and lyse on ice for 20 min. Clarify by centrifugation (16,000 x g, 15 min).

  • Validation Blot:

    • Take 20 µL of lysate.

    • Perform Streptavidin pulldown.[3][4]

    • Elute and run Western Blot probing for Caspase-2 .[1]

    • Success Criteria: You must see a band shift or strong enrichment of the p19 active subunit of Caspase-2.[1] If you do not see Caspase-2 here, do not proceed to MS.

Phase 2: Differential Mass Spectrometry (The Substrate Screen)

Objective: Identify substrates protected by the inhibitor.[1]

Experimental Groups:

  • Group 1 (Control): Untreated cells.[1]

  • Group 2 (Apoptosis): Induced cells + Vehicle (DMSO).[1]

  • Group 3 (Inhibited): Induced cells + this compound (50 µM).[1]

Protocol:

  • Protein Extraction: Lyse all groups in 6 M Guanidine-HCl (denaturing buffer) to stop all post-lysis proteolysis immediately.

  • Reduction/Alkylation: Reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide (protects Cysteines).

  • Trypsin Digestion: Dilute Guanidine to <1 M and digest with Trypsin (1:50 ratio) overnight.

  • TAILS Enrichment (Optional but Gold Standard):

    • Use the TAILS (Terminal Amine Isotopic Labeling of Substrates) method.[1]

    • Label N-termini (natural and neo-N-termini generated by cleavage) with isotopic tags (e.g., TMT or iTRAQ).

    • Deplete internal tryptic peptides using a dendritic polyglycerol aldehyde polymer.

    • Why? This enriches only the N-termini, drastically increasing sensitivity for the exact cleavage site.

  • LC-MS/MS: Analyze the enriched peptides.

Part 4: Data Analysis & Filtering[1]

Quantitative Filtering

Data output will be a list of peptides with abundance ratios. Use the following logic to categorize hits:

Peptide TypeGroup 2 (Apop) / Group 1 (Ctrl)Group 3 (Inhib) / Group 2 (Apop)Interpretation
Neo-N-terminus High (>5.0) Low (<0.5) High Confidence Casp-2 Substrate (Cleavage occurred in apoptosis but was blocked by VDVAD).[1]
Neo-N-terminusHigh (>5.[1][5]0)High (~1.[1]0)Caspase-3/7 Substrate (Cleavage occurred and VDVAD failed to block it).
Internal Peptide~1.0~1.0Background protein (Non-substrate).[1]
Sequence Motif Validation

Once "High Confidence" candidates are identified, extract the P4-P1 amino acid sequence upstream of the cleavage site.

  • True Caspase-2 Hit: Should resemble (V/L/I)-X-X-D.[1] The P5 residue (if visible) is often Valine.[1]

  • Flag: If the motif is D-E-V-D, it is likely a Caspase-3 substrate that was partially inhibited by VDVAD cross-reactivity. Cross-reference with known Caspase-3 databases.

Genetic Validation (The Gold Standard)

Chemical probes always have off-target effects.[1] The only way to achieve 100% certainty is to repeat the "Group 2" experiment in Caspase-2 Knockout (KO) cells.[1]

  • If the substrate cleavage disappears in Casp2-/- cells, it is validated.[1]

  • If cleavage persists in Casp2-/- cells, the this compound protection observed in Phase 2 was likely due to off-target inhibition of Caspase-3 at high concentrations.[1]

References

  • Tu, S., et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis.[1] Nature Cell Biology.

  • McStay, G. P., et al. (2008). Overlapping cleavage specificity of the activating and executioner caspases. Cell Death & Differentiation.

  • Wejda, M., et al. (2012). Degradomics reveals that cleavage specificity profiles of caspase-2 and effector caspases are alike.[1][2] Journal of Biological Chemistry.

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates.[1] Cell Death & Differentiation. [1]

  • Impens, F., et al. (2008). Mapping of Caspase-2 substrates using N-terminal COFRADIC.[1] Proteomics.

An In-Depth Technical Guide to the Applications of Biotin-VDVAD-FMK in Neuronal Cell Death Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Biotin-VDVAD-FMK, a potent and irreversible pan-caspase inhibitor, and its applications in the intricate field of neuronal cell death research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, offers detailed experimental protocols, and presents advanced applications for the robust investigation of apoptotic pathways in the nervous system.

Introduction: Targeting the Executioners of Neuronal Demise

Programmed cell death, or apoptosis, is a fundamental biological process essential for the development and homeostasis of the nervous system. However, its dysregulation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Central to the apoptotic cascade are caspases, a family of cysteine-aspartic proteases that act as the primary executioners of cell death[1].

Among the various caspases, caspase-2 has emerged as a significant player in neuronal apoptosis, implicated in cell death induced by β-amyloid, nerve growth factor deprivation, and certain neurotoxins[2]. The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is a preferential substrate for caspase-2, making inhibitors based on this sequence valuable tools for studying its role in neuronal demise[3].

This compound is a cell-permeable, irreversible caspase inhibitor that leverages the VDVAD peptide for specificity and a fluoromethylketone (FMK) moiety to covalently bind to the active site of caspases, thereby preventing their catalytic activity[1]. The addition of a biotin tag provides a versatile handle for the detection and affinity purification of activated caspases, enabling a deeper understanding of their activation and downstream targets.

Mechanism of Action: Irreversible Inhibition and Biotin-Tag Utility

The efficacy of this compound lies in its dual-function design. The VDVAD peptide sequence directs the inhibitor to its target caspases, with a notable preference for caspase-2. Upon binding, the FMK group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to its irreversible inactivation[1]. This stable complex is crucial for downstream applications.

The biotin tag, a small, water-soluble vitamin, exhibits an exceptionally high affinity for streptavidin and avidin proteins. This strong and specific interaction is harnessed in a variety of biochemical assays. In the context of this compound, the biotin tag allows for:

  • Detection: The biotinylated caspase-inhibitor complex can be readily detected using streptavidin conjugated to fluorophores for microscopy or enzymes for western blotting.

  • Affinity Purification: The high-affinity interaction enables the selective isolation of activated caspases from complex cell lysates using streptavidin-coated beads. This "pull-down" approach is invaluable for identifying the specific caspases activated in a given apoptotic stimulus and for enriching them for further analysis.

Core Applications in Neuronal Research

In Situ Detection of Active Caspases in Neuronal Cultures

A primary application of this compound is the visualization of individual neurons undergoing apoptosis. By treating cultured neurons with the inhibitor, researchers can specifically label cells with active caspases.

G cluster_0 Cell Culture & Treatment cluster_1 Labeling cluster_2 Detection cluster_3 Analysis A Primary neurons or neuronal cell line B Induce apoptosis (e.g., neurotoxin, growth factor withdrawal) A->B C Incubate with this compound B->C D Wash to remove unbound inhibitor E Fix and permeabilize cells D->E F Incubate with fluorescently-labeled streptavidin G Wash and mount for microscopy H Fluorescence Microscopy G->H I Quantify apoptotic cells H->I

Caption: Workflow for in situ detection of active caspases.

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips and culture for 7-10 days in vitro (DIV) to allow for maturation.

  • Induction of Apoptosis: Treat neurons with the desired apoptotic stimulus (e.g., 10 µM rotenone for 24 hours). Include a vehicle-treated control group.

  • Inhibitor Labeling: During the last 1-2 hours of the apoptotic induction, add this compound to the culture medium at a final concentration of 10-20 µM.

  • Washing: Gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove excess inhibitor.

  • Fixation: Fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Streptavidin Staining: Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Counterstain: (Optional) Incubate with a nuclear counterstain like Hoechst 33342 to visualize nuclear morphology.

  • Mounting and Imaging: Wash the coverslips three times with PBS and mount them onto glass slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Affinity Purification of Active Caspases for Downstream Analysis

A powerful application of this compound is the isolation of active caspases from neuronal lysates. This allows for the identification of which caspases are activated and can be a starting point for identifying their substrates.

G cluster_0 Labeling & Lysis cluster_1 Pull-Down cluster_2 Elution & Analysis A Treat neurons with this compound B Lyse cells in non-denaturing buffer A->B C Incubate lysate with streptavidin-coated beads B->C D Wash beads to remove non-specific proteins E Elute biotinylated proteins from beads D->E F Analyze eluate by Western Blot G Identify caspases and substrates F->G

Caption: Workflow for affinity purification of active caspases.

  • Cell Treatment and Lysis: Treat cultured neurons with the apoptotic stimulus and this compound as described above. After washing, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them three times with lysis buffer.

  • Binding: Add the clarified neuronal lysate to the prepared beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against specific caspases (e.g., anti-caspase-2, anti-caspase-3) to identify the activated caspases. The membrane can also be probed with streptavidin-HRP to visualize all biotinylated proteins.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Steps
High Background Staining (In Situ) Incomplete washing of unbound inhibitor or streptavidin.Increase the number and duration of wash steps.
Non-specific binding of streptavidin.Ensure adequate blocking with BSA or serum.
Weak or No Signal (In Situ) Insufficient caspase activation.Confirm apoptosis induction with another method (e.g., TUNEL assay).
Inefficient cell permeabilization.Optimize Triton X-100 concentration and incubation time.
Low concentration of this compound.Increase the concentration of the inhibitor.
Non-specific Bands in Pull-Down Insufficient washing of beads.Increase the number of washes and the stringency of the wash buffer.
Endogenous biotinylated proteins.Include a control pull-down from unlabeled cells.

Advanced Considerations and Future Directions

The use of this compound can be extended to more complex experimental systems. In vivo administration of caspase inhibitors has been explored in animal models of neurodegeneration, although challenges with bioavailability and blood-brain barrier penetration remain[4].

Furthermore, the affinity purification workflow can be coupled with mass spectrometry to identify novel caspase substrates in an unbiased manner. By comparing the proteome of pull-downs from apoptotic versus control neurons, researchers can identify proteins that are specifically cleaved during neuronal cell death.

Conclusion

This compound is a multifaceted tool for the investigation of neuronal apoptosis. Its ability to irreversibly inhibit caspases and the versatility of the biotin tag enable both the visualization of apoptotic neurons and the biochemical isolation of active caspases. The protocols and considerations outlined in this guide provide a solid foundation for researchers to effectively employ this reagent in their quest to unravel the complex mechanisms of neuronal cell death and develop novel therapeutic strategies for neurodegenerative diseases.

References

  • Pożarowski, P., et al. (2003). Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation. Cytometry Part A, 55(1), 1-8. Available at: [Link]

  • Ghavami, S., et al. (2009). The role of caspase-2 in stress-induced apoptosis. Apoptosis, 14(4), 449-462. Available at: [Link]

  • Ribe, E. M., et al. (2012). Neuronal caspase 2 activity and function requires RAIDD, but not PIDD. Biochemical Journal, 444(3), 591-599. Available at: [Link]

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  • Boice, M., & Bouchier-Hayes, L. (2020). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 8, 43. Available at: [Link]

  • Liot, G., et al. (2007). Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. Cytometry Part A, 71(6), 409-418. Available at: [Link]

  • Li, Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(11), 1008. Available at: [Link]

  • Singh, K., et al. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Egyptian Journal of Neurology, Psychiatry and Neurosurgery, 60(1), 1-13. Available at: [Link]

  • Bio-Techne. (n.d.). Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011). Retrieved from [Link]

  • Li, H., et al. (2018). Necroptosis and Caspase-2-Mediated Apoptosis of Astrocytes and Neurons, but Not Microglia, of Rat Hippocampus and Parenchyma Caused by Angiostrongylus cantonensis Infection. Frontiers in Immunology, 9, 229. Available at: [Link]

  • Creative Biolabs. (n.d.). Immunocytochemistry Protocol & Troubleshooting. Retrieved from [Link]

  • Giam, M., et al. (2015). A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization. Molecular & Cellular Proteomics, 14(7), 1808-1821. Available at: [Link]

  • Gendron, T. F., & Gais, M. (2011). Caspases as Therapeutic Targets in Alzheimer's Disease: Is It Time to “Cut” to the Chase?. Journal of Alzheimer's Disease, 26(1), 1-14. Available at: [Link]

  • Troy, C. M., et al. (2000). Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid. Journal of Neuroscience, 20(4), 1386-1392. Available at: [Link]

  • Endres, M., et al. (1998). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 18(3), 238-245. Available at: [Link]

  • O'Reilly, L. A., et al. (2002). Caspase-2 is not required for thymocyte or neuronal apoptosis even though cleavage of caspase-2 is dependent on both Apaf-1 and caspase-9. Cell Death & Differentiation, 9(8), 832-841. Available at: [Link]

  • what-are-caspase-2-inhibitors-and-how-do-they-work. (2024, June 25). Retrieved from [Link]

  • Loss of Caspase-2-dependent Apoptosis Induces Autophagy after Mitochondrial Oxidative Stress in Primary Cultures of Young Adult Cortical Neurons. (n.d.). Retrieved from [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. (2019, August 2). Retrieved from [Link]

  • Caspase Inhibitor z-VAD-FMK Increases the Survival of Hair Cells After Actinomycin-D-induced Damage in Vitro. (n.d.). Retrieved from [Link]

  • Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. (n.d.). Retrieved from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation. STAR Protocols, 2(4), 100984. Available at: [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures 4, S12 and S13. (n.d.). Retrieved from [Link]

  • JoVE. (2022, July 29). Expression, Isolation & Purification Of Soluble & Insoluble Biotinylated Proteins l Protocol Preview [Video]. YouTube. [Link]

  • Addgene. (2023, September 21). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol [Video]. YouTube. [Link]

  • Overview of the streptavidin pulldown procedure. (n.d.). Retrieved from [Link]

  • Affinity purification of biotinylated proteins after proximity... (n.d.). Retrieved from [Link]

  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. (n.d.). Retrieved from [Link]

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  • Merck Millipore. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from [Link]

  • Human Neural Stem Cells - Immunocytochemistry. (n.d.). Retrieved from [Link]

  • Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Retrieved from [Link]

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Methodological & Application

Biotin-VDVAD-FMK affinity labeling protocol for Caspase-2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Affinity Labeling of Active Caspase-2 Using Biotin-VDVAD-FMK

Abstract

Caspase-2 is the most evolutionarily conserved yet enigmatic member of the caspase family, functioning at the crossroads of apoptosis, DNA damage response, and cell cycle regulation. Unlike executioner caspases (e.g., Caspase-3/7) that are abundant and easily detected, Caspase-2 activation is often transient and localized to specific molecular platforms like the PIDDosome.[1] This Application Note details a robust protocol for the affinity labeling of active Caspase-2 using the irreversible probe This compound . We address the critical challenge of substrate specificity, providing a validated workflow to distinguish genuine Caspase-2 activity from executioner caspase background.

Mechanism of Action

The core of this protocol relies on the specific interaction between the catalytic cysteine of Caspase-2 and the electrophilic warhead of the probe.

  • Recognition Motif (VDVAD): The pentapeptide Val-Asp-Val-Ala-Asp is the preferred substrate recognition sequence for Caspase-2.[2][1]

  • Warhead (FMK): The fluoromethylketone group acts as a suicide inhibitor.[1] It is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine.

  • Tag (Biotin): Allows for downstream detection (Streptavidin-HRP) or enrichment (Streptavidin-Agarose).[2][1]

Molecular Event: Upon binding, the active site Cysteine 320 (Cys320) of Caspase-2 attacks the methyl carbon of the FMK group, displacing the fluoride leaving group and forming a stable, irreversible thioether bond.

CaspaseMechanism Caspase Active Caspase-2 (Thiolate Anion @ Cys320) Complex Enzyme-Inhibitor Complex (Michaelis Complex) Caspase->Complex Recognition Probe This compound (Electrophilic Carbon) Probe->Complex Covalent Covalent Thioether Adduct (Irreversible Labeling) Complex->Covalent Nucleophilic Attack (F- release)

Figure 1: Mechanism of irreversible affinity labeling.[2][1] The active site Cys320 forms a covalent bond with the inhibitor, permanently tagging the enzyme.

Critical Pre-Experimental Considerations

The Specificity Challenge

While VDVAD is optimized for Caspase-2, it is not perfectly specific . At high concentrations (>50 µM) or prolonged incubation, VDVAD-FMK can cross-react with Caspase-3 and Caspase-7.[2][1]

Mitigation Strategy: To ensure the signal is derived from Caspase-2, you must employ a "Subtraction Validation" approach:

  • Caspase-3 Blockade: Pre-treat a control sample with Ac-DEVD-CHO (a reversible Caspase-3/7 inhibitor) before adding this compound.[2][1] If the signal persists, it is likely Caspase-2.

  • Molecular Weight Verification: Active Caspase-2 typically appears as processed subunits (p19/p12) or full-length active dimers (~48-51 kDa), distinct from the p17/p12 subunits of Caspase-3.[2][1]

Protocol: In Situ Affinity Labeling (Live Cell)

This method is preferred as it labels the enzyme in its native physiological environment before lysis, preserving transient activation states.[1]

Materials Required
  • Probe: this compound (Stock: 10 mM in DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.[1]

  • Competitor (Optional): Z-VAD-FMK (unlabeled) or Ac-DEVD-CHO.[2][1]

Step-by-Step Workflow
  • Cell Culture & Induction:

    • Culture cells (e.g., HeLa, Jurkat) to 80% confluency.[1]

    • Induce apoptosis (e.g., Doxorubicin, Etoposide, or Heat Shock) as per your experimental design.[1]

  • Pulse Labeling:

    • Time: Add this compound directly to the culture media 1 hour prior to harvesting.[2][1]

    • Concentration: Recommended final concentration is 10–20 µM .

    • Note: Do not exceed 50 µM to maintain specificity.

  • Harvesting:

    • Collect cells (including floating apoptotic bodies).[2][1]

    • Wash 2x with ice-cold PBS to remove unbound probe from the exterior.

  • Lysis:

    • Resuspend pellet in CHAPS Lysis Buffer (100 µL per 1x10^6 cells).

    • Incubate on ice for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Detection (Western Blot):

    • Resolve 20-30 µg of protein on a 12% SDS-PAGE gel.[2][1]

    • Transfer to PVDF membrane.[3]

    • Block with 3% BSA (Avoid non-fat milk as it contains endogenous biotin).[2][1]

    • Incubate with Streptavidin-HRP (1:2000) for 1 hour.[2][1]

    • Develop with ECL.

Workflow Step1 Induce Apoptosis (Drug/Stress) Step2 Add this compound (10-20 µM, 1 hr) Step1->Step2 Step3 Wash & Lyse Cells (CHAPS Buffer) Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 Streptavidin-HRP Blot Step4->Step5

Figure 2: In Situ Labeling Workflow. The probe is added to living cells to capture active caspases at the moment of activation.

Data Interpretation & Validation

The following table outlines how to interpret bands observed on the Streptavidin blot vs. a standard Anti-Caspase-2 Western blot.

Observed Band (kDa)IdentityInterpretation
~48-51 kDa Full-length Active DimerCaspase-2 is dimerized and active but not yet fully processed.[2][1] Common in PIDDosome activation.[4]
~32-35 kDa Pro-Caspase-2Background. Biotin-VAD can sometimes label the zymogen if the concentration is too high.[2]
~19 kDa Large Subunit (p19)Definitive Active Caspase-2. Indicates proteolytic processing has occurred.[2][1]
~17 kDa Caspase-3 Large SubunitCross-Reactivity. If this band disappears with DEVD-CHO pre-treatment, it is Caspase-3, not 2.[2][1]

Troubleshooting Guide

Problem: High Background / Too Many Bands

  • Cause: Non-specific alkylation or endogenous biotinylated proteins (e.g., Carboxylases ~75kDa, ~130kDa).[1]

  • Solution:

    • Lower probe concentration to 5-10 µM.[2]

    • Use a "No Probe" control lysate to identify endogenous biotin bands.

    • Pre-clear lysate with Streptavidin beads if performing immunoprecipitation.

Problem: No Signal

  • Cause: Caspase-2 activation is transient or the enzyme is oxidized.

  • Solution:

    • Ensure the lysis buffer contains no DTT if labeling in lysate (DTT can scavenge the FMK).[1] Correction: For in situ labeling (Protocol 4), the reaction happens inside the cell, so lysis buffer composition regarding DTT is less critical for the labeling step itself, but crucial for stability.

    • Perform a time-course experiment. Caspase-2 activation often precedes Caspase-3; you might be looking too late.[2][1]

Problem: Signal in Control (Untreated) Cells

  • Cause: Basal Caspase-2 activity.

  • Insight: Caspase-2 has been reported to have non-apoptotic roles (e.g., cell cycle checkpoint) where it may be active at low levels without killing the cell.[1]

References

  • Tu, S., et al. (2006).[1] In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis.[2][1] Nature Cell Biology.

  • Tinel, A. & Tschopp, J. (2004).[1] The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress. Science.

  • McEnery, K. (2023).[1][5] Caspase-2: The Orphan Caspase. Cell Death & Differentiation.

  • UniProt Consortium. Caspase-2 (Human) - P42575.[2][1]

  • Bergeron, L., et al. (1998).[1] Defects in regulation of apoptosis in caspase-2-deficient mice.[2][1][6] Genes & Development.

Sources

Precision Profiling of Active Caspase-2: Biotin-VDVAD-FMK Western Blot Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.0

Abstract & Introduction

Detecting the presence of a protein does not equate to detecting its activity. This distinction is critical in apoptosis research, where Caspase-2 exists as an inactive zymogen (pro-caspase) until specific cleavage events trigger its catalytic function.[1]

This guide details the application of Biotin-VDVAD-FMK , a cell-permeable, irreversible Activity-Based Probe (ABP).[1] Unlike antibodies that bind epitopes regardless of activation state, this probe covalently modifies the catalytic cysteine residue of active Caspase-2. By coupling this labeling with Streptavidin-HRP detection, researchers can visualize the fraction of the caspase pool that is biologically active, performing Activity-Based Protein Profiling (ABPP) directly on the blot.

Mechanism of Action

The probe consists of three functional domains:

  • Biotin Tag: Allows for high-affinity detection via Streptavidin-HRP.[1][2]

  • VDVAD Peptide: The preferred recognition motif for Caspase-2 (Val-Asp-Val-Ala-Asp).[1]

  • FMK (Fluoromethylketone) Warhead: An electrophilic trap that forms an irreversible thioether bond with the nucleophilic cysteine in the active site.

G ProCaspase Inactive Pro-Caspase-2 (Zymogen) ActiveCaspase Active Caspase-2 (Exposed Cys-320) ProCaspase->ActiveCaspase Dimerization/Cleavage Stimulus Apoptotic Stimulus (e.g., DNA Damage) Stimulus->ActiveCaspase Complex Covalent Adduct (Enzyme-Inhibitor Complex) ActiveCaspase->Complex Irreversible Binding (Thioether Bond) Probe This compound (Probe) Probe->Complex SA_HRP Streptavidin-HRP Complex->SA_HRP SDS-PAGE & Blotting Signal Chemiluminescent Signal SA_HRP->Signal ECL Detection

Figure 1: Mechanism of Activity-Based Protein Profiling (ABPP) for Caspase-2.[1] The probe only binds the active form, creating a permanent tag detectable by Western blot.

Critical Materials

  • Probe: this compound (Store at -20°C).[1]

  • Lysis Buffer: Chaps Cell Extract Buffer or RIPA (Must not contain proteases that degrade the caspase, but the FMK bond itself is stable).

  • Blocking Buffer (CRITICAL): 3% BSA (Bovine Serum Albumin) in TBST.[1]

    • Warning:Do NOT use Non-Fat Dry Milk. Milk contains high levels of endogenous biotin, which will bind Streptavidin-HRP and cause catastrophic background noise.

  • Detection: Streptavidin-HRP Conjugate.[1][2]

  • Controls:

    • Negative: Untreated cells (DMSO only).[1]

    • Competition: Pre-incubate with unlabeled VDVAD-FMK (100μM) before adding biotinylated probe to prove specificity.

Experimental Protocol

Phase A: Live Cell Labeling (The "Pulse")

Rationale: Labeling must occur in live cells (or fresh lysates) while the enzyme is active. Once lysed and denatured, the enzyme cannot react with the probe.

  • Culture: Grow cells to ~80% confluence. Induce apoptosis according to your experimental model (e.g., Etoposide, Doxorubicin).

  • Labeling: Add This compound directly to the culture media.

    • Recommended Concentration:10 µM (Range: 5–20 µM).[1]

    • Vehicle: DMSO (Keep final DMSO < 0.5%).

  • Incubation: Incubate at 37°C for 1–2 hours .

    • Note: Longer incubations (>4 hours) increase the risk of off-target binding to other caspases (e.g., Caspase-3).[1]

  • Harvest: Wash cells 2x with ice-cold PBS to remove excess unbound probe.

Phase B: Lysis & Denaturation[1]
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, Phosphatase Inhibitors).

    • Tip: Do not add protease inhibitors immediately if you plan to label in the lysate; however, since we labeled in live cells, standard protease inhibitors are fine here.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration (BCA Assay).

  • Denaturation: Add 4x SDS Loading Buffer (containing β-mercaptoethanol or DTT). Boil at 95°C for 5 minutes.

    • Stability Check: The thioether bond formed by the FMK group is covalent and stable under reducing and boiling conditions.

Phase C: Western Blot & Detection

Rationale: Standard Western blot workflow, but modified for biotin detection.

  • Electrophoresis: Load 20–30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer: Transfer to PVDF or Nitrocellulose membrane.

  • Blocking (The "No Milk" Step):

    • Block membrane with 3% BSA in TBST for 1 hour at Room Temperature (RT).

    • Why: BSA is biotin-free.[1] Milk will result in a black blot.[3]

  • Probing:

    • Incubate with Streptavidin-HRP (diluted 1:2,000 – 1:5,000 in 3% BSA/TBST) for 1 hour at RT.

    • Note: No primary antibody is needed for the activity probe. The Streptavidin binds the Biotin tag directly.

  • Washing: Wash 3 x 10 minutes with TBST. Aggressive washing is needed to remove non-specific background.

  • Detection: Apply ECL substrate and image.

Data Interpretation & Visualization

Expected Results

Unlike a standard Caspase-2 antibody blot which shows the full-length zymogen (~48 kDa), the this compound probe specifically highlights the active catalytic subunits .[1]

Band MWIdentityInterpretation
~48 kDa Pro-Caspase-2Rare. Only seen if the probe binds the zymogen (uncommon) or if the zymogen has some intrinsic activity.[1]
~32-35 kDa Large SubunitPrimary Signal. Represents the processed large subunit containing the active site cysteine bound to the probe.
~19/12 kDa Small FragmentsPossible degradation products or fully processed active fragments.
~75 kDa Propionyl-CoA CarboxylaseBackground. Endogenous biotinylated mitochondrial protein.[1]
~130 kDa Pyruvate CarboxylaseBackground. Endogenous biotinylated mitochondrial protein.
Workflow Diagram

Workflow cluster_0 Phase A: Live Cell Labeling cluster_1 Phase B: Processing cluster_2 Phase C: Detection Step1 Induce Apoptosis Step2 Add this compound (10 µM, 1-2 hrs) Step1->Step2 Step3 Wash & Lyse Cells Step2->Step3 Step4 SDS-PAGE (Boil samples) Step3->Step4 Step5 Block with 3% BSA (NO MILK) Step4->Step5 Step6 Probe: Streptavidin-HRP Step5->Step6 Step7 Image Active Bands (~32 kDa) Step6->Step7

Figure 2: Step-by-step workflow emphasizing the critical blocking step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Black Blot) Blocking with MilkRepeat experiment using 3% BSA or commercial biotin-free blocker.
High Streptavidin-HRP conc.[1][4]Dilute Streptavidin-HRP further (1:5,000 or 1:10,000).[1]
Bands at 75kDa / 130kDa Endogenous BiotinThese are carboxylases. They serve as loading controls! If they interfere, pre-clear lysate with Streptavidin-agarose beads before running the gel.
No Signal Inactive EnzymeThe apoptotic stimulus failed. Verify with a positive control (e.g., anti-Caspase-2 antibody) to ensure protein expression.[1]
Probe DegradationFMK probes are moisture sensitive. Ensure stock was stored desiccated at -20°C.
Multiple Low MW Bands Off-target bindingVDVAD can bind Caspase-3 at high concentrations.[1] Reduce probe concentration to 5 µM or incubation time to 30 mins.

References

  • McStay, G. P., et al. (2008). Caspase-2 cleavage of VDVAD-based substrates.[1][5][6] Cell Death & Differentiation. Link

  • Thermo Fisher Scientific. Overview of Caspase Activity Assays and Inhibitors.Link[1]

  • Cell Signaling Technology. Western Blotting Protocol (BSA Blocking).Link

  • R&D Systems. Biotin-VAD-FMK Product Datasheet & Protocol.Link[1]

Sources

Staining Active Caspase-2 in Flow Cytometry using Biotin-VDVAD-FMK: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection of active Caspase-2 in mammalian cells using the Biotin-VDVAD-FMK probe, followed by flow cytometric analysis. This guide delves into the underlying scientific principles, provides a detailed, field-tested protocol, and offers insights into data interpretation and troubleshooting.

Introduction: The Enigmatic Role of Caspase-2 in Cell Fate

Caspase-2, the most evolutionarily conserved of the caspase family, holds a complex and sometimes controversial role in cellular signaling pathways.[1][2][3] While structurally similar to initiator caspases like Caspase-9, its precise function as an initiator or effector caspase is still under investigation.[2] Emerging evidence implicates Caspase-2 in a multitude of cellular processes beyond apoptosis, including cell cycle regulation, DNA damage response, and tumor suppression.[1][3][4]

Activation of Caspase-2 is a critical event in response to various cellular stressors, including DNA damage and metabolic imbalance.[2] One proposed mechanism involves the formation of a high molecular weight complex known as the PIDDosome, which facilitates the dimerization and auto-activation of pro-Caspase-2.[1] Once activated, Caspase-2 can cleave a variety of substrates, including the pro-apoptotic protein Bid, thereby initiating the mitochondrial apoptotic pathway.[3][5] Given its central role in these critical cellular decisions, the ability to accurately detect and quantify active Caspase-2 is paramount for advancing our understanding of cell death and disease.

Principle of the Assay: The FLICA Methodology

This protocol utilizes a powerful technique based on a Fluorochrome-Labeled Inhibitor of Caspases (FLICA).[6][7][8] The core of this method is the this compound probe. Let's break down its components and mechanism of action:

  • VDVAD (Val-Asp-Val-Ala-Asp): This peptide sequence is specifically recognized by the active site of Caspase-2.

  • FMK (Fluoromethylketone): This reactive group forms an irreversible covalent bond with a cysteine residue in the active site of the activated caspase enzyme.[9]

  • Biotin: This tag allows for secondary detection using a fluorochrome-conjugated streptavidin, providing a robust and amplified signal for flow cytometry.

The this compound probe is cell-permeant, allowing it to freely enter living cells.[10] Inside the cell, if Caspase-2 is active, the probe will bind to the enzyme's active site. The subsequent covalent bond formation ensures that the probe is retained within the apoptotic cell.[6][11] Unbound probe molecules will diffuse out of the cell and are removed during subsequent washing steps.[6][11] The biotinylated cells are then incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-PE), which binds to the biotin tag. The intensity of the resulting fluorescence, measured by flow cytometry, is directly proportional to the amount of active Caspase-2 in the cell.[11]

A key advantage of the FLICA methodology is its ability to specifically detect the active form of the enzyme, with no interference from the inactive pro-caspase form.[6][11]

Visualizing the Workflow and Pathway

Caspase-2 Activation Pathway

Caspase2_Activation Figure 1: Simplified Caspase-2 Activation Pathway cluster_stress Cellular Stress cluster_activation Activation Complex cluster_downstream Downstream Events Stress DNA Damage, Oxidative Stress, ER Stress PIDDosome PIDDosome Assembly (PIDD, RAIDD) Stress->PIDDosome induces ProCasp2 Pro-Caspase-2 PIDDosome->ProCasp2 recruits & facilitates dimerization ActiveCasp2 Active Caspase-2 (Dimer) ProCasp2->ActiveCasp2 auto-activation Bid Bid ActiveCasp2->Bid cleaves tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria promotes MOMP Apoptosis Apoptosis Mitochondria->Apoptosis cytochrome c release

Caption: Simplified Caspase-2 Activation Pathway.

Experimental Workflow for Flow Cytometry

Staining_Workflow Figure 2: Experimental Workflow Start Start: Cell Culture & Treatment Induce Induce Apoptosis (e.g., Etoposide) Start->Induce Harvest Harvest & Wash Cells Induce->Harvest StainCasp2 Incubate with This compound Harvest->StainCasp2 Wash1 Wash to Remove Unbound Probe StainCasp2->Wash1 StainSA Incubate with Fluorochrome-Streptavidin Wash1->StainSA Wash2 Final Wash StainSA->Wash2 Analyze Analyze by Flow Cytometry Wash2->Analyze End Data Interpretation Analyze->End

Caption: Experimental Workflow for Caspase-2 Staining.

Materials and Reagents

This section provides a general list of required materials. Specific catalog numbers and suppliers should be determined by the end-user based on their laboratory standards and availability.

Reagent/Material Specifications Purpose
This compound High purity, lyophilized powderIrreversible inhibitor for active Caspase-2
DMSO (Dimethyl sulfoxide) Anhydrous, cell culture gradeSolvent for reconstituting this compound
Streptavidin Conjugate e.g., Streptavidin-FITC, -PE, or -APCSecondary detection of biotinylated probe
Cell Culture Medium Appropriate for the cell line being usedCell maintenance and during staining
Phosphate-Buffered Saline (PBS) pH 7.4, sterileWashing cells
Apoptosis Inducer (Positive Control) e.g., Etoposide, Staurosporine, CamptothecinTo induce apoptosis and validate the assay
Negative Control Cells Untreated or vehicle-treated cellsBaseline for Caspase-2 activity
Flow Cytometry Tubes 5 mL polystyrene tubesFor cell staining and acquisition
Flow Cytometer Equipped with appropriate lasers and filtersData acquisition
Microcentrifuge For pelleting cellsCell washing steps
Hemocytometer or Cell Counter For accurate cell countingTo ensure consistent cell density
Viability Dye (Optional but Recommended) e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dyeTo exclude dead cells from analysis

Detailed Step-by-Step Protocol

This protocol is a robust starting point and may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (e.g., 1 mM):

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the powder in high-quality, anhydrous DMSO to create a stock solution (e.g., 1 mM). The exact volume of DMSO will depend on the amount of reagent provided by the manufacturer.

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Wash Buffer:

    • Prepare a sufficient volume of 1X PBS. For some cell lines, adding 0.5-1% Bovine Serum Albumin (BSA) can help to reduce non-specific binding.

Cell Preparation and Apoptosis Induction
  • Cell Culture: Culture your cells of interest (suspension or adherent) under standard conditions to ensure they are in the logarithmic growth phase and healthy.

  • Seeding: Seed cells at an appropriate density such that they are not over-confluent at the time of the experiment. A typical density for analysis is 1 x 10^6 cells/mL.

  • Apoptosis Induction (Positive Control): Treat a sample of cells with a known apoptosis-inducing agent (e.g., 1-10 µM Camptothecin or 50 µM Etoposide for 4-6 hours). The optimal concentration and incubation time should be determined empirically for your specific cell line.[12]

  • Experimental and Negative Controls:

    • Experimental Group: Treat cells with your compound or condition of interest.

    • Negative (Vehicle) Control: Treat cells with the same vehicle used for your experimental compound or apoptosis inducer.

    • Unstained Control: A sample of untreated cells that will not be stained with any reagents. This is crucial for setting the baseline fluorescence on the flow cytometer.

Staining Procedure
  • Harvesting Cells:

    • Suspension Cells: Gently transfer the cell suspension to a centrifuge tube.

    • Adherent Cells: Wash cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or a brief treatment with Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Cell Counting and Adjustment: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in a small volume of complete medium. Perform a cell count and adjust the cell density to approximately 1-2 x 10^6 cells/mL in complete medium.

  • Caspase-2 Labeling:

    • Aliquot 0.5 mL of the cell suspension (containing ~0.5-1 x 10^6 cells) into flow cytometry tubes for each condition.

    • Add the this compound stock solution to each tube to a final concentration of 1-10 µM. The optimal concentration should be titrated for your cell type.

    • Mix gently by flicking the tube.

    • Incubate the cells for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Add 2 mL of pre-warmed complete medium to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step with 2 mL of 1X PBS.

  • Secondary Staining with Streptavidin:

    • Resuspend the cell pellet in 100 µL of 1X PBS containing 1% BSA.

    • Add the fluorochrome-conjugated streptavidin at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice or at 4°C, protected from light.

  • Final Wash and Resuspension:

    • Add 2 mL of 1X PBS to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Aspirate the supernatant.

    • If using a viability dye like PI or 7-AAD, resuspend the cell pellet in 400-500 µL of cold 1X PBS and add the viability dye 5-10 minutes before analysis.

    • Keep the samples on ice and protected from light until acquisition on the flow cytometer.

Flow Cytometry Analysis and Data Interpretation

  • Instrument Setup:

    • Use the unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the main cell population within the plot.

    • Adjust the fluorescence channel voltages so that the unstained population is in the lower-left quadrant of the fluorescence plot.

  • Gating Strategy:

    • Step 1: Gate on Cells: Use an FSC-A vs. SSC-A plot to gate on the main cell population, excluding debris.

    • Step 2: Singlet Gating: Use an FSC-H vs. FSC-A plot to gate on single cells, excluding doublets and aggregates.

    • Step 3 (Optional but Recommended): Viability Gating: If a viability dye was used, create a plot of the viability dye fluorescence vs. your streptavidin conjugate fluorescence. Gate on the viability dye-negative population (live cells) for further analysis.

  • Data Analysis:

    • Within the live, single-cell population, analyze the fluorescence intensity of the streptavidin conjugate.

    • Use the negative control (vehicle-treated) sample to set a gate or quadrant that defines the Caspase-2 negative population.

    • Apply this gate to your experimental and positive control samples to determine the percentage of cells with active Caspase-2.

    • The Median Fluorescence Intensity (MFI) of the positive population can also be used as a quantitative measure of the level of Caspase-2 activity.

Troubleshooting

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions.

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in negative control cells - Probe concentration is too high.- Insufficient washing.- Non-specific binding of streptavidin.- Cellular autofluorescence.[13]- Titrate the this compound to a lower concentration.- Increase the number or volume of washes.[13]- Include BSA or a commercial Fc block in the streptavidin staining buffer.[13]- Use an unstained control to assess autofluorescence and adjust gates accordingly.
Weak or no signal in the positive control - Ineffective apoptosis induction.- Probe concentration is too low.- Degraded probe or streptavidin conjugate.- Caspase-2 is not activated by the chosen stimulus in your cell line.- Confirm apoptosis induction with an alternative method (e.g., Annexin V staining).- Increase the concentration of this compound.- Ensure reagents are stored correctly and are not expired.[14]- Try a different apoptosis inducer or time point.
High cell death/debris - Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation).- Cytotoxicity of the treatment or staining reagents.- Handle cells gently. Centrifuge at lower speeds.- Use a viability dye to exclude dead cells from the analysis.[13]- Test for reagent cytotoxicity by incubating cells with the probe for varying times.
High variability between replicates - Inconsistent cell numbers.- Pipetting errors.- Day-to-day variations in instrument performance.- Ensure accurate cell counting for each sample.- Use calibrated pipettes and be consistent with technique.- Run instrument quality control checks before each experiment.

Conclusion

The this compound probe, coupled with flow cytometry, offers a specific and quantitative method for detecting active Caspase-2 at the single-cell level. This technique is invaluable for dissecting the intricate roles of Caspase-2 in apoptosis, cell stress responses, and disease pathogenesis. By understanding the principles behind the assay, adhering to a well-structured protocol, and employing rigorous controls, researchers can generate reliable and reproducible data, shedding further light on the function of this highly conserved protease.

References

  • Bio-Rad Antibodies. SR-FLICA® Caspase Assays. [Link]

  • Boucher, D., et al. (2012). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. PMC. [Link]

  • Synapse. (2024). What are caspase 2 inhibitors and how do they work? [Link]

  • McStay, G.P., et al. (2008). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. PMC. [Link]

  • YouTube. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. [Link]

  • Robeson, A.C., et al. (2024). Validation of the Intermolecular Disulfide Bond in Caspase-2. PMC. [Link]

  • He, L., et al. (2004). Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. The American Journal of Pathology. [Link]

  • Shalini, S., et al. (2015). The Role of Caspase-2 in Regulating Cell Fate. MDPI. [Link]

  • Bio-Rad Antibodies. FLICA Kits: Analyze Active Caspases in Apoptotic Cells. [Link]

  • Belloc, F., et al. (2000). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. PubMed. [Link]

  • Krumschnabel, G., et al. (2012). Caspase-2 at a glance. Journal of Cell Science. [Link]

  • Deng, M., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. PMC. [Link]

  • Biocompare. (2022). Troubleshooting Flow Cytometry Experiments. [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • ResearchGate. (2016). Hi, I am having serious problems with FAM FLICA™ Caspase 1 Assay Kit. Could anyone help me please? [Link]

  • Lizard, G., et al. (2007). Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. PubMed. [Link]

  • Boster Bio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • Bio-Techne. Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011). [Link]

  • Kumar, S. (2009). The role of caspase-2 in stress-induced apoptosis. PMC. [Link]

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Application Note: Solubilization and Utilization of Biotin-VDVAD-FMK in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Biotin-VDVAD-FMK is a specialized cell-permeable peptide designed to target Caspase-2 .[1][2] It serves a dual function: it acts as an irreversible inhibitor via its fluoromethylketone (FMK) group and as an affinity probe via the biotin tag.[1][2] This allows researchers to not only block Caspase-2 activity but also to isolate active Caspase-2 enzymes from cell lysates using streptavidin matrices.[1][2]

However, the utility of this compound relies entirely on proper handling. The FMK moiety is reactive and prone to hydrolysis if mishandled, and the peptide sequence is hydrophobic, requiring precise solubilization in Dimethyl Sulfoxide (DMSO) to prevent precipitation in aqueous cell culture media.[1][2] This guide provides a rigorous, field-proven protocol to ensure experimental reproducibility.

Chemical Mechanism & Rationale[1][2][3]

To use this compound effectively, one must understand its mechanism.[2] The inhibitor does not merely "sit" in the pocket; it forms a covalent bond.

Mechanism of Action

The VDVAD sequence (Val-Asp-Val-Ala-Asp) provides specificity for the Caspase-2 active site.[1][2] Once bound, the FMK group undergoes a nucleophilic attack by the catalytic cysteine residue of the caspase, forming an irreversible thiomethyl ketone adduct.

CaspaseMechanism Caspase Active Caspase-2 (Catalytic Cysteine-SH) Complex Covalent Enzyme-Inhibitor Complex (Irreversible Inhibition) Caspase->Complex Nucleophilic Attack Inhibitor This compound (Electrophilic Carbon) Inhibitor->Complex Binding Detection Streptavidin Pull-down (Detection/Isolation) Complex->Detection Biotin Tag Interaction

Figure 1: Mechanism of Action.[1][2] The FMK group facilitates irreversible alkylation of the catalytic cysteine, while the Biotin tag remains available for downstream detection.

Preparation of Stock Solution[1][4]

Critical Warning: The FMK group is moisture-sensitive.[1][2] Water can slowly hydrolyze the inhibitor, rendering it inactive.[2] Always use anhydrous DMSO (≥99.9%) and allow the product vial to equilibrate to room temperature before opening to prevent condensation.

Calculations

The molecular weight (MW) of this compound varies slightly by manufacturer (counter-ions, hydration).[1][2] Always check the label on your specific vial.

  • Typical MW: ~850–900 g/mol (Example used below: 866 g/mol ).[1][2]

  • Target Stock Concentration:10 mM (Recommended).[1][2] This allows for high dilution factors (1:1000) to keep DMSO toxic levels low.[1][2]

Formula:


[1][2]

Example: To dissolve 1 mg (1000 µg) of this compound (MW 866) to 10 mM :


[1][2]
Solubilization Protocol[2]
  • Desiccation: Ensure the vial is at room temperature. If stored at -20°C, let it sit on the bench for 20 minutes before opening.

  • Solvent Addition: Add the calculated volume of high-grade anhydrous DMSO directly to the vial.

  • Dissolution: Vortex gently or pipette up and down. The solution should be clear and colorless. If particles persist, sonicate briefly (5–10 seconds) in a water bath.

  • Aliquot: Immediately dispense into small aliquots (e.g., 10–20 µL) in sterile, amber microcentrifuge tubes. Avoid repeated freeze-thaw cycles , as this degrades the FMK group.[1][2]

  • Storage: Store aliquots at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months).

Cell Culture Application Protocol

The goal is to deliver the inhibitor to cells without causing solvent cytotoxicity.

DMSO Tolerance Limits

DMSO is toxic to cells at high concentrations.[2][3]

  • Robust Cell Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% DMSO.[1][2]

  • Sensitive/Primary Cells (e.g., Neurons, Stem Cells): Keep DMSO < 0.1%.[1][2][3]

Target Inhibitor Conc.Stock Conc.Dilution FactorFinal DMSO %Safety Assessment
10 µM 10 mM1:10000.1% Safe (Recommended)
20 µM 10 mM1:5000.2% Safe for most lines
50 µM 10 mM1:2000.5% Borderline Toxicity
100 µM 10 mM1:1001.0% Toxic (Avoid)
Step-by-Step Dosing Workflow

DosingWorkflow Stock 10 mM Stock (in 100% DMSO, -80°C) Thaw Thaw Aliquot (Room Temp, Dark) Stock->Thaw PreDilution Intermediate Dilution (Optional) Dilute 1:10 in Media (Reduces precipitation risk) Thaw->PreDilution Sensitive Cells FinalDose Add to Cell Culture Dropwise while swirling Thaw->FinalDose Direct Method PreDilution->FinalDose Incubation Incubate 1-4 Hours (Pre-treatment) FinalDose->Incubation

Figure 2: Dosing Workflow.[1][2] The intermediate dilution step is recommended for sensitive primary cells to prevent local DMSO shock.[1]

Protocol:

  • Preparation: Thaw a 10 mM stock aliquot.

  • Direct Addition (Standard): For a 10 µM final concentration in 2 mL of media, add 2 µL of stock.

    • Technique: Pipette the stock directly into the center of the medium (do not touch the side walls) and swirl immediately to disperse.[2]

  • Controls:

    • Vehicle Control (Negative): Treat cells with DMSO only (at the same % as your experimental well, e.g., 0.1%).[1][2]

    • Positive Control: Use a known apoptosis inducer (e.g., Etoposide) to verify Caspase-2 activation potential.[1][2]

  • Incubation:

    • Pre-treatment:[1][4][5] Incubate for 1–2 hours before adding an apoptotic stimulus (e.g., heat shock, DNA damage) to ensure the inhibitor has penetrated the cell and bound the enzyme.[2]

    • Duration: this compound is stable in culture for approximately 12–24 hours.[1][2] For longer experiments, replenish the media with fresh inhibitor.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation upon addition to mediaHydrophobic shock (Stock too concentrated)Perform an intermediate dilution (1:[1][2]10) in sterile PBS or media before adding to the main culture dish.
High Cell Death in Vehicle ControlDMSO toxicityReduce final DMSO concentration to <0.1%.[2] Verify DMSO grade (must be cell-culture tested).[1][2]
No Inhibition Observed Hydrolysis of FMK groupEnsure stock was stored anhydrously. Avoid freeze-thaw.[1][2][6] Increase pre-incubation time to 2 hours.
Non-specific Binding High concentrationCaspase inhibitors lose specificity at high concentrations (>50 µM).[1][2] Titrate down to 10–20 µM.

References

  • Tu, S., et al. (2006).[1][2] "Distinct mechanisms of Caspase-2 activation." Nature Cell Biology, 8, 72–81.[2]

  • Biotin-VAD-FMK Product Information. Cayman Chemical.[1][2] (Accessed 2023).[1][2][3][7]

  • ATCC Technical Guide. "Dimethyl Sulfoxide (DMSO) in Cell Culture." [1][2]

  • Pereira, N.A., et al. (2022).[1][2][5] "The influence of DMSO on cell viability in in vitro assays." Toxicology in Vitro.

Sources

Troubleshooting & Optimization

Reducing non-specific binding of Streptavidin in Biotin-VDVAD-FMK assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-specific Streptavidin Binding

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Biotin-VDVAD-FMK assays to detect caspase activity. As a Senior Application Scientist, I will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome a common hurdle in this powerful technique: non-specific binding of streptavidin. Our goal is to ensure the accuracy and reliability of your experimental results by explaining the "why" behind the protocols.

Understanding the Core Principles

The this compound assay is a potent tool for identifying cells undergoing apoptosis. It relies on a few key molecular interactions:

  • Caspase-3 Recognition: The VDVAD sequence is a specific substrate for activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]

  • Irreversible Inhibition: The fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site of caspase-3, ensuring that the probe remains bound.[3][4][5]

  • High-Affinity Detection: The biotin tag is recognized by streptavidin, which is typically conjugated to a fluorescent marker or an enzyme for visualization and quantification.[6][7] The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, making it an ideal detection system.[8][9][10]

This elegant system, however, can be prone to high background signal due to non-specific binding of the streptavidin conjugate. This guide will walk you through the causes of this issue and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, irreversible inhibitor of caspase-3.[11][12][13] The VDVAD peptide sequence targets the probe to active caspase-3. The FMK group then covalently links the probe to the enzyme.[4] After the cells are fixed and permeabilized, the biotin tag is detected using a streptavidin conjugate, allowing for the identification of apoptotic cells.

Q2: Why am I seeing high background staining in my negative control cells?

A2: High background is often due to non-specific binding of the streptavidin conjugate. This can be caused by several factors:

  • Endogenous Biotin: Many tissues and cells, particularly the kidney, liver, and brain, contain endogenous biotin, which can be bound by the streptavidin conjugate, leading to false-positive signals.[14][15]

  • Electrostatic and Hydrophobic Interactions: Streptavidin, like any protein, can non-specifically adhere to cellular components through electrostatic or hydrophobic interactions.[16]

  • RYD Motif: Streptavidin contains an "RYD" amino acid sequence that can mimic the "RGD" motif found in extracellular matrix proteins, potentially leading to binding to cell surface receptors.[8]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cells or tissue is a common cause of high background.[17][18]

Q3: Is there a difference between using avidin and streptavidin?

A3: Yes, and streptavidin is generally preferred for most applications.[6] Avidin is a glycoprotein with a high isoelectric point, which can lead to significant non-specific binding due to electrostatic interactions and binding to lectins.[6][8] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a near-neutral isoelectric point, resulting in lower non-specific binding.[6][8][9]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-specific Binding

If you are experiencing high background in your this compound assays, follow these systematic troubleshooting steps.

Problem: High background staining observed in both positive and negative control samples.

This indicates a general issue with non-specific binding of the streptavidin conjugate.

Solution 1: Optimize Your Blocking Protocol

Effective blocking is the first line of defense against non-specific binding.

  • Underlying Principle: The goal of blocking is to saturate non-specific binding sites on the sample with a protein-rich solution before the introduction of the streptavidin conjugate.

  • Step-by-Step Protocol:

    • After fixation and permeabilization, wash your cells or tissue sections twice with a wash buffer (e.g., PBS with 0.1% Tween-20).

    • Incubate your samples with a blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

    • Proceed with the incubation of your biotinylated probe and subsequent detection with the streptavidin conjugate.

Blocking Agent Pros Cons
Bovine Serum Albumin (BSA) Inexpensive, readily available.Can contain endogenous biotin. Use high-purity, "biotin-free" BSA.
Normal Serum Contains a mixture of proteins that can effectively block a wide range of non-specific sites. Use serum from the species in which the secondary antibody (if any) was raised.[19][20]Can have lot-to-lot variability.
Non-fat Dry Milk Effective and inexpensive.Not recommended for biotin-streptavidin systems as it contains endogenous biotin.[6]
Commercial Blocking Buffers Optimized formulations for low background.More expensive.

Solution 2: Increase the Stringency of Your Wash Buffers

  • Underlying Principle: Increasing the salt concentration or adding a mild detergent to your wash buffers can help to disrupt weak, non-specific interactions.

  • Recommendations:

    • Increase the NaCl concentration in your wash buffer from the standard 150 mM to 250-500 mM.[21]

    • Ensure your wash buffer contains a non-ionic detergent like Tween-20 at a concentration of 0.05-0.1%.[22]

Solution 3: Implement an Endogenous Biotin Blocking Step

If you are working with tissues known to have high levels of endogenous biotin, a specific blocking step is crucial.[14][15]

  • Underlying Principle: This two-step method first saturates the endogenous biotin with an excess of unlabeled streptavidin. Then, any remaining open biotin-binding sites on the added streptavidin are blocked with free biotin.[23][24]

  • Step-by-Step Protocol (using a commercial kit as a model):

    • After your standard protein blocking step, incubate the sample with a streptavidin solution for 15 minutes.[23]

    • Wash the sample thoroughly with your wash buffer.

    • Incubate the sample with a biotin solution for 15 minutes to block the remaining binding sites on the streptavidin from the previous step.[21][23]

    • Wash thoroughly before proceeding with your primary antibody or biotinylated probe.

Visualizing the Workflow: Endogenous Biotin Blocking

Endogenous_Biotin_Blocking cluster_0 Cell with Endogenous Biotin cluster_1 Step 1: Add Streptavidin cluster_2 Step 2: Add Free Biotin cluster_3 Blocked Sample Cell Cell Streptavidin Streptavidin Cell->Streptavidin Streptavidin binds endogenous biotin EndoBiotin Endogenous Biotin FreeBiotin Free Biotin Streptavidin->FreeBiotin Free biotin blocks excess streptavidin sites BlockedCell Blocked Cell FreeBiotin->BlockedCell Ready for This compound BlockedComplex Blocked Complex Caspase_Activation_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Probe Interaction cluster_3 Detection Stimulus Intrinsic or Extrinsic Apoptotic Signal Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Executioner_Caspase_Inactive Pro-Caspase-3 (Inactive) Initiator_Caspases->Executioner_Caspase_Inactive cleaves Executioner_Caspase_Active Activated Caspase-3 Executioner_Caspase_Inactive->Executioner_Caspase_Active Biotin_VDVAD_FMK This compound Executioner_Caspase_Active->Biotin_VDVAD_FMK binds Bound_Complex Covalently Bound Biotinylated Caspase-3 Biotin_VDVAD_FMK->Bound_Complex forms covalent bond Streptavidin_Conjugate Fluorescent Streptavidin Bound_Complex->Streptavidin_Conjugate binds Signal Fluorescent Signal Streptavidin_Conjugate->Signal generates

Caption: Caspase-3 activation and detection workflow.

By understanding the principles of the this compound assay and systematically applying these troubleshooting strategies, you can significantly reduce non-specific streptavidin binding and enhance the quality and reliability of your data.

References

  • Tips for Biotin, Avidin, & Streptavidin. Rockland Immunochemicals. [Link]

  • AACC Guidance Document on Biotin Interference in Laboratory Tests. ResearchGate. [Link]

  • A streptavidin-biotin binding system that minimizes blocking by endogenous biotin. PubMed. [Link]

  • How Does Streptavidin Work? Function, Structure, & Uses. Excedr. [Link]

  • Streptavidin Binding and Endothelial Cell Adhesion to Biotinylated Fibronectin. PMC - NIH. [Link]

  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega - ACS Publications. [Link]

  • How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. PMC. [Link]

  • How can I reduce non-specific binding of proteins on my streptavidin beads?. ResearchGate. [Link]

  • How can I reduce non-specific binding of protein using Streptavidin beads?. ResearchGate. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]

  • Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology. PubMed. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]

  • Emerging roles of caspase-3 in apoptosis. PubMed. [Link]

  • The Streptavidin-Biotin Interaction. Nancy P Hemenway. [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]

  • Caspase-3 activation via the intrinsic and extrinsic apoptotic... ResearchGate. [Link]

  • Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization. NIH. [Link]

  • Most frequently endogenous biotin is visualized as granular cytoplasmic reactivity. ResearchGate. [Link]

  • Troubleshooting about Immunofluorescence experiment. ResearchGate. [Link]

  • Blocking Endogenous Biotin. IHC WORLD. [Link]

  • Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

  • The structure and working mechanism of Ac-PLVE- fluoromethyl ketone... ResearchGate. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Publishing. [Link]

  • Mitochondria - Targeted Biotinylated Peptides for Tissue Regeneration and Repair. [Link]

  • Caspase 3. Wikipedia. [Link]

  • Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]

  • Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. MDPI. [Link]

  • Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. PMC. [Link]

Sources

Technical Guide: Optimizing Biotin-VDVAD-FMK for Low-Abundance Caspase-2 Detection

[1]

Introduction: The "Orphan" Caspase Challenge

Caspase-2 is evolutionarily unique and notoriously difficult to study. Unlike the abundant executioner Caspase-3, Caspase-2 is often expressed at low basal levels and restricted to specific subcellular compartments (nucleus, Golgi, and mitochondria).[1] Furthermore, its activation mechanism—relying on proximity-induced dimerization within the PIDDosome complex rather than simple cleavage—means that detecting the "active" form requires precise tools.

Biotin-VDVAD-FMK is a specialized affinity probe designed to irreversibly bind the active catalytic site of Caspase-2.[1] However, its utility is a double-edged sword:

  • Too Low Concentration: The signal is lost against the noise of the lysate.

  • Too High Concentration: The VDVAD motif cross-reacts with Caspase-3/7, leading to false positives.

This guide provides a validated framework for optimizing this probe to detect active Caspase-2 with high fidelity.

Module 1: The Optimization Matrix

Do not rely on a single concentration. The optimal probe concentration depends on the specific cell line and the apoptotic stimulus. Use this matrix to design your initial titration experiment.

Table 1: this compound Concentration Titration Matrix

Experimental VariableLow Stringency (Screening)High Stringency (Validation)Rationale
Probe Concentration 50 µM5 – 20 µM High concentrations force binding to off-target caspases (e.g., Caspase-3).[1] Lower concentrations favor the high-affinity Caspase-2 target.[1]
Incubation Time 2 Hours1 Hour Prolonged incubation increases non-specific background. Kinetic selectivity is higher at shorter times.
Lysis Buffer NP-40 / Triton X-100Chaps-based / Nuclear Caspase-2 is often nuclear.[1] Standard lysis may miss the target pool.
Competitor Control NoneZ-DEVD-FMK (Pre-block) Pre-incubating with non-biotinylated Caspase-3 inhibitor (DEVD) removes the primary source of cross-reactivity.[1]
Module 2: The Specificity Logic (Visualized)

To prove that the band you see is actually Caspase-2, you must employ a "Competition Strategy." The following logic flow illustrates how to validate your signal.

Caspase2_SpecificityStartStart: Lysate with Active Caspase-2Step1Split Sample into 3 AliquotsStart->Step1AliquotAA: this compound Only(Positive Signal)Step1->AliquotAAliquotBB: Pre-treat with Unlabeled VDVAD(Self-Competition)Step1->AliquotBAliquotCC: Pre-treat with Unlabeled DEVD(Cross-Reactivity Check)Step1->AliquotCResultAWestern Blot: Strong BandAliquotA->ResultAPull-downResultBWestern Blot: No Band(Validates Probe Binding)AliquotB->ResultBPull-downResultCWestern Blot: Band Persists(Validates Caspase-2 Specificity)AliquotC->ResultCPull-down

Caption: Specificity Validation Workflow. To confirm Caspase-2 identity, the signal must be blockable by unlabeled VDVAD (B) but resistant to Caspase-3 blockade via DEVD (C).[1]

Module 3: Optimized Affinity Pull-Down Protocol

This protocol is optimized for low-abundance targets.[1] It uses a "capture and release" method to enrich the active enzyme from the total lysate.

Reagents:

  • Probe: this compound (Stock: 10 mM in DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.[1] Note: CHAPS is preferred over SDS to maintain dimer stability during capture.[1]

  • Beads: Streptavidin-Sepharose or Magnetic Beads.[1]

Step-by-Step Workflow:

  • Induction: Treat cells (e.g., 2x10^6 cells) with apoptotic stimulus (e.g., Doxorubicin or Etoposide) for the required time.[1]

  • Labeling (In Situ vs. Lysate):

    • Preferred: Add 10 µM this compound directly to the culture media 1 hour prior to harvest.[1] This labels the enzyme in its native environment.

    • Alternative: Lyse cells first, then add probe to lysate (risk of artifactual activation).[1]

  • Lysis: Wash cells with PBS. Lyse in 200 µL CHAPS Lysis Buffer . Incubate on ice for 20 min.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Capture: Add 30 µL of Streptavidin beads. Rotate overnight at 4°C.

  • High-Stringency Wash:

    • Wash 1: Lysis Buffer.

    • Wash 2: PBS + 0.5 M NaCl (Removes non-specific ionic binding).[1]

    • Wash 3: PBS.

  • Elution: Resuspend beads in 30 µL 2x SDS-PAGE Sample Buffer containing 100 mM DTT . Boil for 5-10 minutes.

  • Detection: Run on 12% SDS-PAGE and immunoblot with Anti-Caspase-2 antibody (detecting the p19 or p12 subunit).[1]

Module 4: Troubleshooting Guide
Issue 1: The "Ghost" Band (No Signal)
  • Cause: Caspase-2 is sequestered in the nucleus or nucleolus (associated with PIDDosome/NPM1) and was not extracted.[1]

  • Solution:

    • Switch to a RIPA-based buffer (1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) for the lysis step after labeling.[1]

    • Perform sonication (3 pulses, 10 seconds) to disrupt nuclear membranes.[1]

    • Increase protein input to 500 µg - 1 mg per pull-down.

Issue 2: The "Dirty" Blot (Multiple Bands)
  • Cause: Cross-reactivity with Caspase-3 (32 kDa pro-form, 17/12 kDa active forms).[1]

  • Solution:

    • Titrate Down: Reduce this compound to 5 µM.

    • The DEVD Block: Pre-incubate the lysate with 20 µM non-biotinylated Z-DEVD-FMK for 30 minutes before adding the this compound.[1] This saturates Caspase-3 active sites, leaving Caspase-2 available for the biotin probe.

Issue 3: High Background on Beads
  • Cause: Endogenous biotinylated proteins (e.g., carboxylases) binding to Streptavidin.[1]

  • Solution:

    • Pre-clear the lysate with Streptavidin beads before adding the this compound probe.[1] Discard these beads, then add the probe to the supernatant.

Module 5: Mechanistic Context (The PIDDosome)

Understanding why you are detecting Caspase-2 is crucial. It is not activated by simple cleavage like Caspase-3.[1] It requires the formation of the PIDDosome .[2][3]

PIDDosome_ActivationDNA_DamageGenotoxic Stress(DNA Damage)p53p53 InductionDNA_Damage->p53PIDD1PIDD1 Expression(Scaffold)p53->PIDD1PIDDosomePIDDosome Complex(High MW Platform)PIDD1->PIDDosomeRecruitmentRAIDDRAIDD(Adaptor)RAIDD->PIDDosomeRecruitmentCasp2_InactiveCaspase-2 Monomers(Inactive)Casp2_Inactive->PIDDosomeProximityCasp2_ActiveActive Caspase-2(Dimerized)PIDDosome->Casp2_ActiveDimerizationSubstrateSubstrate Cleavage(Bid / MDM2)Casp2_Active->Substrate

Caption: The PIDDosome Activation Pathway.[1][3][4][5][6] Caspase-2 activation requires the assembly of PIDD1 and RAIDD, facilitating dimerization.[2][3] this compound binds the 'Active Caspase-2' node.[1]

FAQs: Technical Support

Q1: Can I use this compound for in vivo imaging?

  • Answer: While cell-permeable, FMK probes are generally toxic and have poor pharmacokinetics for long-term in vivo studies.[1] They are best suited for ex vivo staining of tissue slices or cell culture applications. For in vivo inhibition, Q-VD-OPh is often preferred due to lower toxicity, though it is less specific.[1]

Q2: Why do I see a band at 50 kDa and 32 kDa?

  • Answer: The 50 kDa band is likely the full-length pro-caspase-2.[1][5] Although the probe targets the active site, high concentrations can sometimes label the pro-form if it has partial activity or if the probe acts non-specifically. The 32 kDa/19 kDa bands represent the processed, active subunits, which are your primary targets for validation.

Q3: Is the binding reversible?

  • Answer: No. The "FMK" (fluoromethylketone) group forms a covalent thioether bond with the catalytic cysteine of the caspase. This is irreversible, allowing for rigorous washing steps in the pull-down protocol without losing the signal.

References
  • Tinel, A., & Tschopp, J. (2004). The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress.[2][3] Science, 304(5672), 843-846.[1]

  • Baliga, B. C., et al. (2004). Structure and function of the caspase-2 activation complex.[2][3] Cell Death & Differentiation, 11, 1234–1241. [1]

  • Tu, S., et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis.[1] Nature Cell Biology, 8, 72–77.

  • Bouchier-Hayes, L. (2010). The role of Caspase-2 in stress response.[1] Cell Death & Differentiation, 17, 1-2.[1]

  • MedChemExpress (MCE). Biotin-VAD-FMK Product Information & Protocols.

Topic: Mitigating Endogenous Biotin Interference in Biotin-VAD-FMK Pull-Downs

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for Biotin-VAD-FMK-based affinity purification. This guide is designed for researchers, scientists, and drug development professionals who are utilizing biotin-streptavidin systems to isolate and identify activated caspases. Here, we will delve into one of the most common challenges in this workflow: interference from endogenously biotinylated proteins. We will explore the root causes of this issue and provide detailed, field-proven troubleshooting strategies and protocols to ensure the specificity and success of your pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: I performed a Biotin-VAD-FMK pull-down followed by mass spectrometry, but my results are dominated by high-abundance proteins like carboxylases. Why is this happening?

A1: This is a classic sign of endogenous biotin interference. Biotin, or vitamin H, is a vital coenzyme for a class of enzymes called carboxylases, which are involved in critical metabolic pathways.[1][2] These enzymes are naturally and covalently modified with biotin. When you perform a pull-down using streptavidin beads, which have an exceptionally high affinity for biotin[3], the beads will capture not only your Biotin-VAD-FMK-labeled caspases but also these highly abundant, endogenously biotinylated carboxylases.[4][5] This leads to a high background that can mask the signal from your true proteins of interest.

Q2: What are the most common endogenously biotinylated proteins I should be aware of in mammalian cells?

A2: Mammalian cells contain several key biotin-dependent carboxylases that are frequent contaminants in biotin-streptavidin affinity purification.[6] The most prominent ones include:

ProteinSubcellular LocalizationApproximate Molecular Weight (kDa)
Acetyl-CoA Carboxylase (ACC)Cytoplasm~220
Pyruvate Carboxylase (PC)Mitochondria~130
Propionyl-CoA Carboxylase (PCC)Mitochondria~72
3-Methylcrotonyl-CoA Carboxylase (MCC)Mitochondria~75
Data compiled from various sources, including Lam et al., 2006.[6]

It is important to note that the expression levels of these enzymes can vary significantly between different cell and tissue types.[6][7] For instance, tissues with high metabolic activity, such as the liver, kidney, and adipose tissue, tend to have higher levels of these enzymes.[7]

Q3: How can I confirm that endogenous biotin is the source of my high background?

A3: A simple and effective control experiment is to incubate your cell lysate with streptavidin beads alone, without the addition of your Biotin-VAD-FMK probe. If you subsequently elute and analyze the bound proteins (e.g., by Western blot with a streptavidin-HRP conjugate or by mass spectrometry), the presence of the characteristic carboxylase bands will confirm that endogenous biotin is the culprit.[4][8]

Q4: Are there alternatives to the biotin-streptavidin system to avoid this issue altogether?

A4: While the biotin-streptavidin interaction is a powerful tool due to its high affinity[3], alternative affinity purification strategies exist. These include using epitope tags (like FLAG or HA) or employing alternative affinity systems like the Strep-tag®, which binds to a modified form of streptavidin (Strep-Tactin®) with a more moderate affinity, allowing for gentler elution.[9] However, for caspase activity profiling, VAD-FMK probes are most commonly available with biotin or fluorescent tags. Therefore, effectively managing endogenous biotin is often the most practical approach.

Troubleshooting Guide: Step-by-Step Solutions

Problem: High Background of Non-Specific Proteins in Eluate

This is the most frequent issue and is almost always attributable to endogenous biotinylated proteins. Here are two primary strategies to address this:

Principle: This method physically removes the bulk of endogenously biotinylated proteins from your cell lysate before you introduce your Biotin-VAD-FMK probe. By incubating the lysate with streptavidin-conjugated beads first, these contaminating proteins are captured and discarded, leaving a "cleaner" lysate for your actual pull-down.

Workflow Diagram:

G cluster_0 Pre-Clearing Step cluster_1 Affinity Purification Lysate Cell Lysate (Contains Endogenous Biotinylated Proteins) Incubate Incubate & Rotate Lysate->Incubate StreptavidinBeads Streptavidin Beads StreptavidinBeads->Incubate Centrifuge Centrifuge/Magnetic Separation Incubate->Centrifuge PreClearedLysate Pre-Cleared Lysate Centrifuge->PreClearedLysate Supernatant DiscardedBeads Discard Beads (Bound to Endogenous Biotin) Centrifuge->DiscardedBeads Pellet BiotinVAD Add Biotin-VAD-FMK PreClearedLysate->BiotinVAD Incubate2 Incubate BiotinVAD->Incubate2 StreptavidinBeads2 Fresh Streptavidin Beads Incubate2->StreptavidinBeads2 PullDown Pull-Down StreptavidinBeads2->PullDown Wash Wash Steps PullDown->Wash Elute Elute Proteins Wash->Elute Analysis Downstream Analysis (MS, Western Blot) Elute->Analysis G Step1 Step 1: Avidin Block Add excess unlabeled Avidin/Streptavidin to lysate. Avidin binds to endogenous biotin. Step2 Step 2: Wash Wash away unbound Avidin/Streptavidin. Step1->Step2 Step3 Step 3: Biotin Block Add excess free Biotin. Biotin binds to remaining sites on Avidin. Step2->Step3 Step4 Step 4: Wash Wash away unbound Biotin. Step3->Step4 Step5 Step 5: Proceed with Assay Lysate is now blocked. Add Biotin-VAD-FMK probe. Step4->Step5

Sources

Technical Support Center: Troubleshooting Biotin-VDVAD-FMK Binding to Active Caspase-2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: the failure of Biotin-VDVAD-FMK to bind to its intended target, active Caspase-2. This resource is designed to move beyond simple protocol recitation, offering a logical framework to diagnose and resolve experimental roadblocks.

Understanding the Core Interaction: this compound and Caspase-2

This compound is a highly specific, cell-permeable, and irreversible inhibitor designed to target the active form of caspases, particularly with a preference for the VDVAD recognition sequence of Caspase-2. Its mechanism hinges on a two-step process:

  • Recognition: The VDVAD peptide sequence mimics the natural substrate of Caspase-2, allowing the inhibitor to dock into the enzyme's active site.

  • Irreversible Inhibition: The fluoromethylketone (FMK) group then forms a covalent bond with the catalytic cysteine residue within the active site, permanently inactivating the enzyme.[1][2]

The biotin moiety serves as a versatile handle for subsequent detection and affinity purification of the active caspase-inhibitor complex using streptavidin-based methods.[2]

Visualizing the Mechanism

cluster_caspase Active Caspase-2 Caspase Caspase-2 Dimer (with active site) ActiveSite Catalytic Cysteine Inhibitor This compound Inhibitor->Caspase 1. Recognition of VDVAD sequence Inhibitor->ActiveSite 2. Covalent bond formation (FMK group)

Caption: Mechanism of this compound inhibition of active Caspase-2.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to help you systematically identify the root cause of binding failure.

Q1: I'm not seeing any binding of this compound. Where do I start?

A1: Start by verifying the presence of active Caspase-2.

The most common reason for a lack of binding is the absence of the active form of the target enzyme. Caspase-2, like other initiator caspases, exists as an inactive zymogen (pro-caspase-2) in healthy cells. Its activation is a critical prerequisite for inhibitor binding and is primarily achieved through dimerization, which can be followed by autocatalytic cleavage to stabilize the active dimer.[3][4]

Troubleshooting Workflow:

Start No this compound Binding Observed Check_Activation Is Caspase-2 Activation Confirmed? Start->Check_Activation Check_Inhibitor Is the Inhibitor Integrity Confirmed? Check_Activation->Check_Inhibitor Yes Positive_Control Run a Positive Control (e.g., induce apoptosis) Check_Activation->Positive_Control No Check_Protocol Are Experimental Conditions Optimal? Check_Inhibitor->Check_Protocol Yes New_Inhibitor Use a Fresh Aliquot of Inhibitor Check_Inhibitor->New_Inhibitor No Optimize_Lysis Optimize Lysis Buffer and Incubation Check_Protocol->Optimize_Lysis Activity_Assay Perform a Caspase-2 Activity Assay Positive_Control->Activity_Assay Western_Blot Western Blot for cleaved Caspase-2 Activity_Assay->Western_Blot Western_Blot->Check_Inhibitor Activation Confirmed New_Inhibitor->Check_Protocol Success Binding Successful Optimize_Lysis->Success

Caption: A logical workflow for troubleshooting binding failure.

Q2: How can I be sure that Caspase-2 is being activated in my experimental system?

A2: Employ orthogonal methods to confirm Caspase-2 activation.

Relying solely on the binding of this compound to confirm Caspase-2 activity can be misleading if the binding itself is the issue.

  • Positive Controls: The most crucial first step is to use a reliable positive control. Induce apoptosis in your cell line using a known activator of the intrinsic pathway, such as etoposide or staurosporine, which are known to activate Caspase-2.[5]

  • Caspase Activity Assay: Use a fluorometric or colorimetric assay with a specific Caspase-2 substrate (e.g., Ac-VDVAD-AMC or Ac-VDVAD-pNA) to quantify enzymatic activity in your cell lysates.[6][7] This directly measures the catalytic function you are trying to inhibit.

  • Western Blot Analysis: Probe your cell lysates with an antibody that specifically recognizes the cleaved (active) form of Caspase-2. The appearance of the cleaved fragments (p33/p18 and p12) is a strong indicator of activation.

Method Principle Pros Cons
Caspase-2 Activity Assay Measures cleavage of a synthetic substrate.Quantitative, highly sensitive.Can have substrate cross-reactivity with other caspases.
Western Blot Detects cleaved Caspase-2 fragments.High specificity for Caspase-2.Semi-quantitative, less sensitive than activity assays.
This compound Pulldown Affinity capture of active caspases.Directly assesses the target of interest.Prone to failure if any component is compromised.
Q3: My positive control for Caspase-2 activation is working, but I still don't see binding. Could the this compound reagent be the problem?

A3: Yes, the integrity of the inhibitor is critical.

FMK-containing compounds can be susceptible to degradation.

  • Storage and Handling: this compound should be stored at -20°C or colder.[8][9] Avoid repeated freeze-thaw cycles. Once reconstituted in DMSO, it is advisable to aliquot and store at -80°C.

  • Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting it into your aqueous experimental buffer.[10] Incomplete dissolution will lead to a lower effective concentration.

  • Reagent Age: If the reagent is old or has been stored improperly, its activity may be compromised. If in doubt, use a fresh vial or a new lot of the inhibitor.

Q4: I've confirmed active Caspase-2 and am using a fresh inhibitor. What other experimental factors could be preventing binding?

A4: Suboptimal experimental conditions can hinder the inhibitor-enzyme interaction.

  • Lysis Buffer Composition: The composition of your cell lysis buffer is critical. Strong detergents or high salt concentrations can denature proteins, including Caspase-2, altering the conformation of the active site and preventing inhibitor binding.[11][12] A common lysis buffer for caspase assays contains mild detergents like CHAPS or Triton X-100 in a HEPES or Tris-HCl buffered saline.[13]

  • Presence of Reducing Agents: The catalytic activity of caspases depends on a cysteine residue in the active site. High concentrations of reducing agents like DTT or β-mercaptoethanol in the lysis buffer can interfere with the covalent bond formation by the FMK group. While some DTT is often included in caspase assay buffers to maintain a reducing environment, excessive amounts should be avoided during the inhibitor binding step.[13]

  • Incorrect pH: Caspase activity is optimal at a neutral pH (around 7.2-7.5). Ensure your lysis and binding buffers are within this range.

  • Incubation Time and Temperature: While the covalent modification by FMK is rapid once the inhibitor is bound, the initial recognition step may require sufficient time.[1] Ensure you are incubating your lysate with the inhibitor for the recommended duration (typically 30-60 minutes) at the appropriate temperature (often 37°C).

Experimental Protocols

Protocol 1: Verification of Caspase-2 Activity via Fluorometric Assay

This protocol provides a method to independently verify the presence of active Caspase-2 in your cell lysates.

  • Prepare Cell Lysates:

    • Induce apoptosis in your cells alongside a non-induced control population.

    • Pellet the cells and wash with ice-cold PBS.

    • Lyse the cell pellet in a suitable caspase lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Set up the Assay:

    • In a 96-well black plate, add 50 µg of protein lysate to each well.

    • Bring the total volume in each well to 100 µL with the caspase lysis buffer.

    • Prepare a blank well containing 100 µL of lysis buffer only.

    • Add 2 µL of a 10 mM stock of Caspase-2 substrate Ac-VDVAD-AMC (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[7]

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Compare the fluorescence intensity of the induced sample to the non-induced control to determine the fold-increase in Caspase-2 activity.

Protocol 2: Affinity Pulldown of Active Caspase-2 with this compound

This protocol is for the pulldown of active Caspase-2 after confirming its activity.

  • Cell Lysis and Inhibitor Incubation:

    • Prepare cytosolic extracts from induced and non-induced cells as described in Protocol 1.

    • To 100-500 µg of lysate, add this compound to a final concentration of 10-20 µM.

    • Incubate for 60 minutes at 37°C to allow for covalent binding.

  • Affinity Capture:

    • Add 30 µL of streptavidin-agarose beads (or magnetic beads) to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 2 minutes) or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer (without DTT).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30 µL of 2X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes to elute the bound proteins.

    • Analyze the eluate by Western blot using an antibody specific for Caspase-2.

References

  • ResearchGate. (n.d.). Covalent binding mechanism of a FAM-VAD-FMK inhibitor probe to cysteine... [Diagram]. ResearchGate. Retrieved from [Link]

  • Krumschnabel, G., et al. (2012). Caspase-2 at a glance. Journal of Cell Science, 125(Pt 24), 5935-5939. Retrieved from [Link]

  • Bouchier-Hayes, L., et al. (2012). Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis. The EMBO Journal, 31(11), 2578-2590. Retrieved from [Link]

  • Deng, Y., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1936. Retrieved from [Link]

  • Shalini, S., et al. (2015). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology, 7(2), a020895. Retrieved from [Link]

  • Boucher, D., et al. (2018). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 6, 81. Retrieved from [Link]

  • Koscielny, A., et al. (2012). Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. American Journal of Reproductive Immunology, 68(1), 79-88. Retrieved from [Link]

  • Baliga, B. C., et al. (2004). The biochemical mechanism of caspase-2 activation. The Journal of Biological Chemistry, 279(44), 45816-45823. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

  • Smolewski, P., et al. (2002). Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation. Cytometry, 47(4), 238-245. Retrieved from [Link]

  • Chiti, F., & Dobson, C. M. (2017). Protein Misfolding, Functional Amyloid, and Human Disease. Annual Review of Biochemistry, 86, 27-65. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan-caspase inhibitor, z-VAD-fmk fails to reverse HNK-induced necrosis.... ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2018). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 27(1), 1-13. Retrieved from [Link]

  • Li, J., et al. (2014). The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage. Blood Transfusion, 12(Suppl 1), s121–s127. Retrieved from [Link]

  • BMG LABTECH. (2023). Misfolded proteins and neurodegenerative diseases. BMG LABTECH. Retrieved from [Link]

  • Wangeline, K. E., & Hampton, R. Y. (2023). Exploring the “misfolding problem” by systematic discovery and analysis of functional-but-degraded proteins. Molecular Biology of the Cell, 34(13), ar118. Retrieved from [Link]

  • Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 8(9), 961-965. Retrieved from [Link]

  • Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5438. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Elabscience. Retrieved from [Link]

  • Gray, W. R., et al. (1995). Stability of protease inhibitors based on the Bowman-Birk reactive site loop to hydrolysis by endopeptidases. Protein Science, 4(9), 1806-1814. Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Retrieved from [Link]

  • Bouchier-Hayes, L., & Green, D. R. (2012). The Role of Caspase-2 in Regulating Cell Fate. Apoptosis, 17(10), 1047-1060. Retrieved from [Link]

  • Soto, C. (2011). Misfolded Protein Aggregates: Mechanisms, Structures and Potential for Disease Transmission. Seminars in Cell & Developmental Biology, 22(5), 469-470. Retrieved from [Link]

  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Prion. Wikipedia. Retrieved from [Link]

  • Bio-Techne. (n.d.). Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011). Bio-Techne. Retrieved from [Link]

  • Stachowiak, K., et al. (1997). New renin inhibitors--stability and activity determination. Part I. Acta Poloniae Pharmaceutica, 54(4), 281-286. Retrieved from [Link]

Sources

Blocking buffer selection for Biotin-VDVAD-FMK affinity blots

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Blocking Buffer Selection & Protocol Optimization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision Challenge

You are likely here because your affinity blot for active Caspase-2 (using Biotin-VDVAD-FMK ) is showing high background, non-specific banding, or no signal at all.

This compound is a potent, irreversible affinity probe that binds the catalytic site of active Caspase-2. However, the detection system—relying on the high-affinity interaction between Streptavidin and Biotin (


)—is a double-edged sword. It is exquisitely sensitive but prone to interference from environmental and endogenous biotin.

This guide replaces generic "Western Blot" advice with a specialized protocol designed strictly for biotinylated affinity probes.

Module 1: The Core Directive (Milk vs. BSA)

The "Golden Rule" of Biotin Blotting

NEVER use Non-Fat Dry Milk (NFDM) to block membranes when using this compound.

The Mechanism of Failure

Milk is biologically rich in biotin (Vitamin B7).[1][2] When you block with milk, you are coating your membrane with biotin. When you subsequently add Streptavidin-HRP to detect your probe, the Streptavidin binds to the milk-derived biotin on the membrane surface rather than the this compound probe bound to Caspase-2.

  • Result: High, uneven background and "white ghosts" (negative bands) where the signal should be.

  • Corrective Action: Use Bovine Serum Albumin (BSA), Fraction V .[3] BSA is generally biotin-free and provides adequate blocking for hydrophobic PVDF/Nitrocellulose membranes.

Visualization: The Competition Mechanism

The following diagram illustrates why milk blocking destroys your signal-to-noise ratio (SNR).

Biotin_Interference cluster_milk Scenario A: Blocking with Milk (FAILURE) cluster_bsa Scenario B: Blocking with BSA (SUCCESS) Membrane PVDF Membrane Target Caspase-2 (Bound to Biotin-VDVAD) Membrane->Target Immobilized Blocker_Milk Milk Proteins (Contain Biotin) Blocker_Milk->Membrane Coats Surface Blocker_BSA BSA Fraction V (Biotin-Free) Blocker_BSA->Membrane Coats Surface Strep Streptavidin-HRP Strep->Target Blocked/Competed Out Strep->Target Specific Binding (Clear Signal) Strep->Blocker_Milk High Affinity Binding (High Background)

Figure 1: Mechanism of signal loss when using milk. Milk biotin competes with the target probe for Streptavidin binding sites.

Module 2: Optimized Experimental Protocol

This workflow is optimized to minimize endogenous biotin interference while maximizing Caspase-2 detection.

Reagents Required
  • Lysis Buffer: Chaps-based or RIPA (must be biotin-free).

  • Probe: this compound (dissolved in DMSO).

  • Blocking Buffer: 3% BSA (Fraction V) in TBS-T (Tris-Buffered Saline + 0.1% Tween-20).

  • Washing Buffer: TBS-T (0.1% Tween-20). Do not use PBS if assessing phosphorylation downstream, though acceptable for simple biotin blotting.

Step-by-Step Methodology
  • Affinity Labeling (Pre-Lysis or Post-Lysis):

    • Live Cell: Incubate cells with 10-20 µM this compound for 1-2 hours before lysis.

    • Lysate: Add 10-20 µM probe to lysate; incubate 1 hour at 37°C.

    • Why: FMK probes are irreversible inhibitors.[4] They must bind the active catalytic site before the protein is denatured by SDS-PAGE.

  • SDS-PAGE & Transfer:

    • Run denaturing SDS-PAGE.

    • Transfer to PVDF membrane (0.2 µm pore size recommended for lower background).

  • Blocking (The Critical Step):

    • Incubate membrane in 3% BSA in TBS-T for 1 hour at Room Temperature (RT).

    • Note: Ensure the BSA is fully dissolved; filter (0.45 µm) if grainy.

  • Detection:

    • Incubate with Streptavidin-HRP (diluted 1:2000 to 1:5000 in 1% BSA/TBS-T ) for 1 hour at RT.

    • Warning: Do not reuse the blocking buffer for antibody dilution; prepare fresh.

  • Washing:

    • Wash 3 x 10 minutes with TBS-T. Aggressive washing is required to remove non-specific Streptavidin binding.

  • Imaging:

    • Use ECL substrate. Expect bands at ~48 kDa (Pro-Caspase-2) or ~32/19 kDa (cleaved intermediates) depending on activation state.

Module 3: Troubleshooting & FAQs

Q1: I see strong bands at >70 kDa and >100 kDa. Is this Caspase-2?

Answer: Likely No . These are Endogenous Biotinylated Proteins (EBPs) . Mammalian cells contain naturally biotinylated carboxylases that bind Streptavidin-HRP regardless of your VDVAD probe.

  • ~130 kDa: Pyruvate Carboxylase (PC).

  • ~75 kDa: Propionyl-CoA Carboxylase (PCC) or Methylcrotonyl-CoA Carboxylase (MCC).

  • ~265 kDa: Acetyl-CoA Carboxylase (ACC).

Validation: Run a "No Probe" control lane (lysate without this compound). If these high molecular weight bands persist, they are EBPs.

Q2: How do I remove the Endogenous Biotin bands?

Answer: You must block endogenous biotin before the Streptavidin step. Protocol:

  • After the BSA blocking step, incubate the membrane with unconjugated Avidin (0.1 mg/mL) for 15 mins.

  • Wash briefly.

  • Incubate with unconjugated Biotin (0.5 mg/mL) for 15 mins to block excess Avidin sites.

  • Proceed to Streptavidin-HRP incubation. Commercial "Avidin/Biotin Blocking Kits" are available and highly recommended for tissues like liver or kidney.

Q3: My background is still high despite using BSA.

Answer: Check the following:

  • BSA Quality: Use "Fraction V, Cold Ethanol Precipitated" or "Fatty Acid Free." Impure BSA can contain serum contaminants.

  • Tween-20: Ensure your wash buffer contains at least 0.1% Tween-20.[2][5][6] You can increase to 0.2% for cleaner blots.

  • Membrane: PVDF often has higher background than Nitrocellulose for biotin applications. Try Nitrocellulose if PVDF fails.

Module 4: Comparative Data & Decision Logic

Blocking Agent Performance Matrix
Blocking AgentBiotin ContentSignal-to-NoiseSuitability for VDVAD-FMK
5% Non-Fat Milk High Very LowFORBIDDEN
3% BSA (Frac V) NegligibleHighRecommended
Fish Gelatin NoneMedium-HighGood Alternative
Normal Serum VariableLow-MediumNot Recommended
Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: High Background or Non-Specific Bands Check_Blocker Did you use Milk? Start->Check_Blocker Stop_Milk STOP. Switch to 3% BSA. Check_Blocker->Stop_Milk Yes Check_Bands Are bands >75kDa? Check_Blocker->Check_Bands No (Used BSA) Endogenous Endogenous Biotin. Use Avidin/Biotin Block Kit. Check_Bands->Endogenous Yes (130kDa, 75kDa) Check_Conc Check Probe Conc. Is it >20µM? Check_Bands->Check_Conc No (Smear/Wrong size) Titrate Non-Specific Binding. Titrate down to 5-10µM. Check_Conc->Titrate Yes

Figure 2: Logic flow for diagnosing background issues in affinity blotting.

References

  • Tu, S., et al. (2006). "Distinct Caspase-2 Activation Mechanisms." Journal of Biological Chemistry. Link

    • Context: Defines Caspase-2 activation p
  • Rockland Immunochemicals. "Tips for Biotin, Avidin, & Streptavidin." Link

    • Context: Authoritative source on avoiding milk in biotin assays.
  • Thermo Fisher Scientific. "Western Blot Troubleshooting: High Background." Link

    • Context: General troubleshooting for avidin-biotin systems.
  • McKay, et al. (2008). "Endogenous Biotinylated Proteins: An Overlooked Factor Causing False Positives."[7] Methods in Molecular Biology.

    • Context: Identification of Pyruvate Carboxylase and ACC as major contaminants.

Sources

Technical Support Center: Biotin-VDVAD-FMK Stability & Handling Guide

[1][2]

Case ID: STAB-VDVAD-001 Topic: Stability of Biotin-VDVAD-FMK stock solutions at -20°C vs -80°C Assigned Specialist: Senior Application Scientist, Cell Biology Division[1][2]

Executive Summary & Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor specifically targeting Caspase-2 .[1][2][3] The molecule consists of three functional domains:

  • Biotin Tag: Allows for detection (streptavidin pull-down) or intracellular tracking.[1][2]

  • VDVAD Peptide Sequence: The recognition motif (Val-Asp-Val-Ala-Asp) that directs specificity toward Caspase-2.[1][2]

  • FMK (Fluoromethyl Ketone) Warhead: An electrophilic trap that forms a covalent thioether bond with the active site cysteine of the caspase, permanently disabling the enzyme.[4]

The Stability Challenge: The FMK warhead is chemically reactive. While this reactivity is necessary for enzyme inhibition, it also makes the compound susceptible to hydrolysis and nucleophilic attack by water or impurities. The stability of your stock solution is directly proportional to your ability to exclude moisture and minimize thermal cycling.

Stability Matrix: -20°C vs. -80°C[1][2]

The following data summarizes the stability profiles based on standard solvent formulations (100% Anhydrous DMSO).

StateStorage TempStability WindowRisk FactorRecommended For
Lyophilized (Powder) -20°C1 YearLow (Hygroscopic)Shipping / Short-term storage
Lyophilized (Powder) -80°C> 2 YearsVery LowLong-term banking
Reconstituted (DMSO) -20°C 6 Months Medium (Freeze/Thaw)Active Use (Working Stocks)
Reconstituted (DMSO) -80°C 6-12 Months LowArchive / Backup Stocks
Reconstituted (Aqueous) Any< 1 HourCritical (Hydrolysis)IMMEDIATE USE ONLY

Critical Note on Freezers: Never store stock solutions in a "Frost-Free" -20°C freezer. These units cycle temperature to prevent ice buildup, effectively subjecting your reagent to thousands of micro-thaw cycles, leading to rapid degradation.

The "Golden Standard" Handling Protocol

To ensure experimental reproducibility, follow this self-validating workflow.

Phase 1: Reconstitution[2]
  • Equilibrate: Allow the lyophilized vial to warm to Room Temperature (RT) for at least 20 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture inside, which immediately begins hydrolyzing the FMK group.

  • Solvent Choice: Use only high-grade anhydrous DMSO (≥99.9%).[1][2]

    • Avoid: Ethanol (evaporates too fast, altering concentration) or water (causes immediate degradation).[1][2]

  • Dissolution: Vortex gently to dissolve. If a pellet persists, warm slightly (37°C) for <2 minutes and sonicate briefly.

Phase 2: Aliquoting (The "Single-Shot" Rule)[1][2]
  • Calculate: Determine your typical assay volume.

  • Aliquot: Dispense the master stock into small, light-protective tubes (e.g., 10-20 µL per tube).

    • Why? This eliminates freeze-thaw cycles.[1][2] You thaw one tube, use it, and discard the remainder.

  • Seal: Parafilm the caps to prevent evaporation and moisture ingress.

Phase 3: Storage
  • Active Stocks: Store aliquots at -20°C if used within 6 months.

  • Archive Stocks: Store aliquots at -80°C for storage >6 months.

Troubleshooting Guide (Q&A)

Case #1: Loss of Potency

User Report: "My Caspase-2 inhibition assay worked last month, but today the cells show high caspase activity despite treatment."

Diagnostic:

  • Q: Was the stock solution stored in a single vial and frozen/thawed multiple times?

  • A: If yes, the FMK warhead has likely hydrolyzed.

  • Q: Did you dilute the inhibitor in media/buffer and store it for later use?

  • A: If yes, the inhibitor is dead. The half-life of FMK inhibitors in aqueous media (pH 7.4) is short.

Resolution: Discard the current stock. Reconstitute a fresh vial and strictly follow the Aliquot Protocol . Always add the inhibitor to the culture media immediately prior to use.

Case #2: Precipitation

User Report: "I see crystals or cloudiness when I thaw my DMSO stock."

Diagnostic:

  • Q: Is the concentration >10 mM?

  • A: High concentrations can crash out at low temps.

  • Q: Did moisture get into the DMSO?

  • A: DMSO is hygroscopic. Absorbed water reduces solubility and promotes degradation.

Resolution:

  • Warm the tube to 37°C for 5 minutes.

  • Vortex vigorously.

  • If precipitate remains, spin down. If the pellet is substantial, the reagent may be compromised by moisture.

Case #3: Inconsistent Labeling (Biotin Signal)

User Report: "The streptavidin pull-down is weak, even though I used the correct concentration."

Diagnostic:

  • Mechanism: The Biotin tag is stable, but if the FMK group degrades, the molecule cannot covalently bind the caspase. You are pulling down nothing because the "hook" (FMK) is broken, even if the "handle" (Biotin) is intact.

Resolution: This is a proxy for FMK degradation. Verify storage conditions. Ensure you are using a Cell-Permeable protocol if treating live cells (this compound is cell-permeable, but requires esterase activity to fully activate if it is the O-methyl ester form, though most commercial VDVAD-FMK is ready-to-bind).[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the critical decision points that determine the lifespan of your reagent.

GStartLyophilized this compoundReconReconstitute in Anhydrous DMSOStart->ReconAliquotAliquot into Single-Use Vials?Recon->AliquotStore_20Store at -20°C(Active Use < 6 Months)Aliquot->Store_20YesStore_80Store at -80°C(Long Term > 6 Months)Aliquot->Store_80YesBulk_StoreBulk Storage in Frost-Free FreezerAliquot->Bulk_StoreNoPath_GoodYes (Recommended)Path_BadNo (Risky)SuccessExperimental Success:Consistent InhibitionStore_20->SuccessThaw OnceStore_80->SuccessThaw OnceFreeze_ThawRepeated Freeze/Thaw CyclesBulk_Store->Freeze_ThawMoistureMoisture Ingress (DMSO is Hygroscopic)Freeze_Thaw->MoistureHydrolysisHydrolysis of FMK Warhead(Irreversible Damage)Moisture->HydrolysisFailureExperimental Failure:Loss of PotencyHydrolysis->Failure

Caption: Workflow logic for this compound handling. The "Aliquot" step is the primary control point preventing hydrolytic degradation.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in water or PBS? A: Absolutely not. FMK inhibitors are designed to react with cysteine thiols, but they will slowly react with water (hydrolysis). In aqueous buffers, the half-life can be measured in hours. Always store in DMSO.

Q: My lab only has a frost-free -20°C freezer. What should I do? A: You must use the -80°C freezer. Frost-free freezers warm up periodically to melt ice coils.[1][2] This temperature fluctuation is lethal to peptide-FMK inhibitors over time.[1][2]

Q: Can I ship the reconstituted stock on dry ice? A: Yes, shipping on dry ice is acceptable. However, ensure the vial is tightly sealed (Parafilm) to prevent carbon dioxide from acidifying the DMSO or moisture from entering during the thaw.

Q: How do I verify if my inhibitor is still active? A: Run a positive control assay using a known inducer of Caspase-2 (e.g., heat shock or specific cytotoxic drugs) and compare the treated vs. untreated populations via Western Blot (looking for uncleaved substrates) or a fluorometric activity assay.[1][2]

References

  • BPS Bioscience. (n.d.). Z-DEVD-FMK Caspase-3 Inhibitor Stability Data. Retrieved from [Link][1][2]

Validation & Comparative

The Definitive Guide to Validating Caspase-2 Activation: Biotin-VDVAD-FMK vs. FLICA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Caspase-2 Conundrum

Caspase-2 is the most evolutionarily conserved caspase, yet it remains the most enigmatic. Historically difficult to classify, it possesses the long pro-domain of an initiator caspase (containing a CARD domain) but exhibits the cleavage specificity closer to executioner caspases (preferring Asp at P1 and P4).

Validating Caspase-2 activation is notoriously difficult due to:

  • Low Abundance: It is often expressed at lower levels than Caspase-3.

  • Substrate Overlap: The canonical Caspase-2 recognition motif, VDVAD (Val-Asp-Val-Ala-Asp), exhibits significant cross-reactivity with Caspase-3 and -7.

  • Non-Apoptotic Roles: Caspase-2 is active in cell cycle regulation and DNA damage response (PIDDosome), often without triggering immediate cell death.

This guide compares the two primary chemical biology tools for validation: Biotin-VDVAD-FMK (Affinity Labeling/Pull-down) and FAM-VDVAD-FMK (FLICA/Flow Cytometry).

Mechanistic Principles

Both methods rely on the VDVAD pentapeptide sequence for targeting and the FMK (fluoromethyl ketone) moiety for irreversible binding.[1] However, their detection logic differs fundamentally.

The Warhead: VDVAD-FMK[1][2][3][4][5]
  • Recognition: The VDVAD sequence fits into the active site of the caspase.[1][2]

  • Locking: The FMK group acts as a "suicide substrate." It undergoes a nucleophilic attack by the catalytic cysteine (Cys320 in Caspase-2), forming a stable, irreversible thioether bond.

  • Result: The enzyme is permanently tagged and inactivated.[1]

Comparison of Detection Modalities
FeatureFLICA (FAM-VDVAD-FMK) Affinity Labeling (this compound)
Detection Tag Carboxyfluorescein (FAM)Biotin (Vitamin B7)
Primary Readout Fluorescence (Flow Cytometry, Microscopy)Immunoblotting (Western Blot)
State of Cells Live (at time of labeling)Live labeling

Lysis
Specificity Check Low: Relies solely on peptide affinity.High: Verifies molecular weight via Western Blot.
Spatial Resolution High: Subcellular localization visible.None: Bulk lysate analysis.

Visualization: Pathways and Mechanisms

Diagram 1: The Caspase-2 Activation Platform (PIDDosome)

Caspase-2 activation is unique.[3][4] It requires the assembly of the PIDDosome complex, typically in response to DNA damage or genotoxic stress.[5]

PIDDosome DNA_Damage Genotoxic Stress (DNA Damage) p53 p53 Upregulation DNA_Damage->p53 PIDD1 PIDD1 Expression (Auto-cleavage) p53->PIDD1 PIDDosome PIDDosome Complex (PIDD-CC + RAIDD + Casp-2) PIDD1->PIDDosome Recruitment RAIDD RAIDD Adaptor RAIDD->PIDDosome DD Domain Interaction Casp2_Pro Pro-Caspase-2 (Monomer) Casp2_Pro->PIDDosome CARD-CARD Interaction Casp2_Active Active Caspase-2 (Dimerization) PIDDosome->Casp2_Active Proximity Induced Dimerization

Caption: The PIDDosome activation pathway. Caspase-2 is recruited via RAIDD to the PIDD scaffold, leading to dimerization and activation.[3][4]

Diagram 2: Experimental Workflow Comparison

Workflow cluster_0 Common Step cluster_1 Method A: FLICA (Flow/Microscopy) cluster_2 Method B: Biotin Pull-Down (The Gold Standard) Cells Apoptotic Cells Inhibitor Add VDVAD-FMK (1-2 hours) Cells->Inhibitor Wash Wash Buffer (Remove Unbound) Inhibitor->Wash Lysis Cell Lysis (Non-denaturing) Inhibitor->Lysis Analyze Flow Cytometry (Green Fluorescence) Wash->Analyze Beads Streptavidin Bead Capture Lysis->Beads Boil Elute & Boil (SDS-PAGE) Beads->Boil Blot Western Blot (Anti-Caspase-2) Boil->Blot

Caption: Workflow divergence. FLICA offers rapid analysis, while Biotin pull-down requires lysis and blotting for molecular weight verification.

Method 1: FLICA (FAM-VDVAD-FMK)

Best for: High-throughput screening, single-cell heterogeneity, and temporal kinetics.

The "Dirty" Truth about Specificity

While marketed as Caspase-2 specific, FAM-VDVAD-FMK will stain Caspase-3/7 positive cells if the apoptotic signal is strong. The VDVAD peptide is preferred by Caspase-2, but not exclusive to it.

  • Risk: In late-stage apoptosis, massive Caspase-3 activation can overwhelm the probe, leading to false positives.

  • Mitigation: Use FLICA only for early-stage detection (before nuclear fragmentation) or in conjunction with Caspase-3 inhibitors (e.g., Q-DEVD-OPh).

Validated Protocol (Flow Cytometry)
  • Culture: Grow cells to

    
     cells/mL.
    
  • Induction: Treat with genotoxic stressor (e.g., Etoposide or Doxorubicin).

  • Labeling: Add FAM-VDVAD-FMK directly to culture media (Final conc: 5-10 µM).

    • Critical: Incubate for 1 hour at 37°C. Longer incubations increase non-specific background.

  • Washing: Wash cells

    
     with Apoptosis Wash Buffer  (provided in kits) or PBS + 0.5% BSA.
    
    • Why: Unbound FLICA is cell-permeable and must be allowed to diffuse out of the cell.[2]

  • Fixation (Optional): If not analyzing immediately, fix with 4% paraformaldehyde.

  • Analysis: Measure fluorescence on FL1 (FITC channel).

Method 2: this compound Pull-Down

Best for: Conclusive biochemical proof, distinguishing Caspase-2 from Caspase-3, and identifying cleaved fragments.

The "Gold Standard" Logic

This method solves the specificity problem of FLICA. By running the captured proteins on a gel, you separate them by size.

  • Caspase-2 Full Length: ~48 kDa

  • Active Fragment: ~32 kDa or ~19 kDa (depending on processing)

  • Caspase-3: ~17/19 kDa Even if the Biotin-VDVAD probe accidentally binds Caspase-3, the Western Blot antibody (anti-Caspase-2) will only reveal the Caspase-2 band. This makes the assay self-validating.

Validated Protocol (Affinity Precipitation)
  • Labeling: Treat live cells with 10-20 µM this compound for 1-2 hours prior to harvest.

  • Lysis: Harvest cells and lyse in Chaps Lysis Buffer (50 mM HEPES, 150 mM NaCl, 1% CHAPS, pH 7.4).

    • Critical: Avoid strong denaturants (SDS) initially, as they might disrupt the biotin-streptavidin interaction if not careful, though the FMK bond is covalent.

  • Capture: Incubate lysate (500 µg protein) with 30 µL Streptavidin-Agarose beads for 2 hours at 4°C on a rotator.

  • Wash: Centrifuge and wash beads

    
     with lysis buffer to remove non-biotinylated proteins (background).
    
  • Elution: Resuspend beads in

    
     SDS-PAGE Sample Buffer and boil for 5 minutes .
    
  • Detection: Run SDS-PAGE and immunoblot with Anti-Caspase-2 antibody .

    • Result: You should see an enrichment of the cleaved (active) p19 or p32 subunit, proving Caspase-2 was active and bound the probe.

Comparative Data & Decision Matrix

CriterionThis compound (Pull-down) FLICA (FAM-VDVAD-FMK)
Scientific Rigor Highest. Confirms target identity via Antibody + Mass.Moderate. Inferred via fluorescence.[1][2][6]
Cross-Reactivity Risk Negligible. Off-targets (like Casp-3) are filtered out by the specific antibody in the WB step.High. Strong Casp-3 activity can generate false-positive Casp-2 signals.
Sensitivity Lower. Requires sufficient protein mass for WB.High. Can detect signal in individual cells.[1][2][7][6]
Throughput Low (Western Blot based).High (Flow Cytometry).
Cost High (Requires inhibitor + beads + antibody).Moderate (Kit based).
Decision Tree: Which to use?

DecisionTree Start Start: Validate Caspase-2 Q1 Do you need single-cell data? Start->Q1 Q2 Is Caspase-3 highly active? Q1->Q2 No (Biochemical proof) FLICA Use FLICA (FAM-VDVAD) + Casp-3 Inhibitor Control Q1->FLICA Yes (Heterogeneity) Biotin Use Biotin-VDVAD Pull-down (Western Blot) Q2->Biotin Yes (High risk of cross-talk) Both Use Both: FLICA for stats, Biotin for proof Q2->Both Unknown/Moderate

Caption: Decision matrix for selecting the appropriate validation method.

Conclusion

For drug development and high-impact publications, FLICA alone is insufficient to claim Caspase-2 dependency due to the promiscuity of the VDVAD peptide.

Recommendation:

  • Use FLICA for initial screening and temporal analysis.

  • Mandatory: Validate positive FLICA hits using the This compound pull-down assay. The appearance of the cleaved Caspase-2 band in the streptavidin precipitate is the only irrefutable proof that Caspase-2 was enzymatically active and capable of binding the substrate.

References

  • Biotin-VAD-FMK Mechanism & Usage. MedChemExpress. Biotin-VAD-FMK is a cell permeable, irreversible biotin-labeled caspase inhibitor.[8][9]Link

  • Caspase-2 Activation and PIDDosome. Frontiers in Immunology. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond.[3]Link

  • FLICA Specificity Issues. NIH/PubMed. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation.Link

  • Caspase-2 vs Caspase-3 Specificity. PNAS. Quantitative profiling of caspase-cleaved substrates.[7][10]Link

  • FLICA Assay Kits. Bio-Rad. FAM-FLICA® Caspase Assays Principles and Protocols.Link

Sources

Using Caspase-2 knockout cells to validate Biotin-VDVAD-FMK specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orphan" Caspase Crisis

Caspase-2 is frequently termed the "orphan" caspase, not because of its unknown function, but because of the notorious difficulty in studying it.[1] For years, the field has relied on peptide-based tools like VDVAD (Val-Asp-Val-Ala-Asp) to monitor Caspase-2 activity.[2]

The uncomfortable truth: VDVAD-based probes are not specific.[2][3] Experimental evidence confirms that under apoptotic conditions, Caspase-3 and Caspase-7 cleave and bind VDVAD motifs with kinetics similar to, or even faster than, Caspase-2.[1]

This guide details the only rigorous method to validate Biotin-VDVAD-FMK specificity: Genetic Validation using Caspase-2 Knockout (KO) cells. We will move beyond simple "kit protocols" to an affinity-labeling workflow that distinguishes true Caspase-2 activity from effector caspase noise.[2]

Part 1: The Challenge – The VDVAD Specificity Trap

To understand why you need KO cells, you must understand the mechanism of the probe.[1] This compound is an irreversible, cell-permeable inhibitor.[2][4][5]

  • Recognition: The VDVAD sequence guides the molecule to the caspase active site.

  • Covalent Bond: The Fluoromethylketone (FMK) group reacts with the catalytic cysteine, permanently trapping the enzyme.[1]

  • Detection: The Biotin tag allows for streptavidin-based retrieval.

The Flaw: In Wild-Type (WT) cells undergoing apoptosis, Caspase-3 is present in massive excess compared to Caspase-2.[2][1] Because Caspase-3 tolerates the VDVAD sequence, a standard pull-down in WT cells will often isolate a mix of Caspase-2, -3, and -7, leading to false-positive activity data.[2][1]

Diagram 1: The Specificity Trap

Visualizing the cross-reactivity problem inherent in peptide-based caspase probes.

SpecificityTrap Probe This compound (Probe) Casp2 Caspase-2 (Intended Target) Probe->Casp2 Intended Binding Casp3 Caspase-3 (Major Off-Target) Probe->Casp3 High Affinity Cross-Reaction Casp7 Caspase-7 (Minor Off-Target) Probe->Casp7 Cross-Reaction Signal Detected Signal (Western/Fluorescence) Casp2->Signal Casp3->Signal Casp7->Signal

Caption: VDVAD probes promiscuously bind effector caspases (3/7), contaminating data in WT cells.

Part 2: The Solution – The KO Validation Workflow

The only way to prove the signal is derived from Caspase-2 is to perform the assay in a system where Caspase-2 is genetically absent.

  • WT Cells + Probe: Signal = Casp-2 + (Casp-3 + Casp-7 background).[2]

  • Casp-2 KO Cells + Probe: Signal = (Casp-3 + Casp-7 background) ONLY.

By comparing these two lysates via Streptavidin pull-down followed by Western Blot, you can physically separate the specific signal from the noise.[1]

Protocol: In Situ Affinity Labeling & Streptavidin Pull-Down

This protocol traps the active enzyme inside the living cell, preventing post-lysis artifacts.[1]

Phase 1: Cell Culture & Induction [2]
  • Seed Cells: Plate Wild Type (WT) and Caspase-2 KO cells (e.g., HeLa or MEF background) at

    
     cells/dish.
    
  • Induce Apoptosis: Caspase-2 is an initiator; it must be activated to bind the probe.

    • Recommendation: Treat with Etoposide (50 µM) or Doxorubicin (1 µM) for 12–24 hours.[2][1]

    • Control: Include a DMSO vehicle control for both cell lines.

Phase 2: In Situ Labeling
  • Add Probe: Add This compound directly to the culture media to a final concentration of 20–50 µM .

    • Critical: Do not lyse yet.[1] The probe is cell-permeable.[2][4][5][6] Incubate at 37°C for 1 hour prior to harvesting. This traps the active caspase in its physiological environment.

  • Wash: Aspirate media and wash cells

    
     with ice-cold PBS to remove unbound extracellular probe.
    
Phase 3: Lysis & Pull-Down [2]
  • Lysis: Lyse cells in Chilled IP Buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris pH 7.4, Protease Inhibitor Cocktail).

    • Note: Avoid boiling SDS buffers here; we need the biotin interaction to occur (if labeling post-lysis) or to maintain protein integrity for the pull-down.[2][1]

  • Clarify: Centrifuge at

    
     for 15 min at 4°C. Collect supernatant.
    
  • Bead Incubation: Add 30 µL of Streptavidin-Agarose (or Magnetic) Beads to 500 µg of total protein lysate. Rotate overnight at 4°C.

  • Strict Washing: Wash beads

    
     with IP buffer containing 500 mM NaCl (high salt reduces non-specific binding).[2][1]
    
Phase 4: Western Blot Verification
  • Elution: Boil beads in

    
     SDS-PAGE loading buffer for 5 mins.
    
  • Blotting: Run samples on SDS-PAGE.

  • Detection: Probe the membrane with:

    • Anti-Caspase-2 antibody: (Validates the target).

    • Anti-Caspase-3 antibody: (Checks for off-target capture).

Part 3: Data Interpretation & Visualization[1]

Diagram 2: The Experimental Logic

The decision tree for interpreting your pull-down results.[2]

ExperimentalLogic Start Perform Streptavidin Pull-Down (WT vs. KO) Result1 Band present in WT Band ABSENT in KO Start->Result1 Result2 Band present in WT Band PRESENT in KO Start->Result2 Conclusion1 VALIDATED Signal is specific to Caspase-2 Result1->Conclusion1 Conclusion2 NON-SPECIFIC Probe is binding Casp-3/7 (Off-target effect) Result2->Conclusion2

Caption: Absence of signal in the KO line is the only confirmation of probe specificity.

Comparative Analysis: this compound vs. Alternatives[1]
FeatureThis compound (Affinity Labeling) Fluorogenic Substrate (Ac-VDVAD-AFC) Antibody (Western Blot)
What it detects Active enzyme only (Covalently bound)Cleavage activity (Transient)Total protein (Pro-form + Cleaved)
Specificity Medium (High risk of Casp-3 binding)Low (High Casp-3 cross-reactivity)High (Depends on antibody epitope)
Specific Use Case Isolating the active protease complex.[2][1]High-throughput screening (HTS).[2][1]Confirming expression/processing.
Validation Requirement Mandatory KO Control to rule out Casp-3.Mandatory KO Control + Casp-3 inhibitor.[2]Standard loading controls.
Advantage Physically retrieves the enzyme for ID.Fast, quantitative kinetics.[1]Simple, standard equipment.[1]

Part 4: Expert Insights for Success

  • The "Dirty" Secret of VDVAD: Do not assume your VDVAD probe is specific. In many cell types (e.g., Jurkat, MCF-7), Caspase-3 levels are so high that they will outcompete Caspase-2 for the probe.[2][1] Always run the Caspase-3 blot on your pull-down material.[2] If you see Caspase-3 in your biotin pull-down, your specific Caspase-2 signal is likely contaminated.[2]

  • Use a Pan-Caspase Inhibitor Control: As a further control, pre-treat cells with Q-VD-OPh (a potent pan-caspase inhibitor) before adding this compound.[2][1] This should abolish all binding. If signal remains, it is non-specific background binding to non-caspase proteins.[1]

  • Denaturing vs. Non-Denaturing: While the protocol above uses non-denaturing lysis (CHAPS), this compound forms a covalent bond.[2][1] Therefore, you can use stronger buffers (RIPA) if you are struggling to solubilize nuclear Caspase-2, provided you label the cells before lysis.[2][1]

References

  • McEnery, K. A., et al. (2019). "The enigma of caspase-2: the laymen's view."[1] Cell Death & Differentiation. (Discusses the lack of specificity of VDVAD substrates).

  • Talanian, R. V., et al. (1997). "Substrate specificities of caspase family proteases."[1] Journal of Biological Chemistry. (Original characterization showing Caspase-3 cleaves VDVAD).[2][1]

  • Tu, S., et al. (2006). "In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis."[2][1] Nature Cell Biology. (Seminal paper establishing the Biotin-VAD pull-down methodology).

  • Biotin-VAD-FMK Product Data. MedChemExpress. (Technical specifications for biotinylated caspase inhibitors).

  • Pereira, C. & O'Brien, T. (2006). "Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate."[2] Journal of Biochemistry.

Sources

A Head-to-Head Comparison of Biotin-VDVAD-FMK and Antibody-Based Methods for the Detection of Active Caspase-2

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The accurate detection of active Caspase-2, a key initiator caspase in select apoptotic pathways, is critical for researchers investigating cellular stress responses, neurodegenerative diseases, and cancer biology. This guide provides an in-depth, objective comparison of two predominant methodologies: the activity-based probe Biotin-VDVAD-FMK and conventional antibody-based techniques. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific experimental contexts.

Introduction: The Enigmatic Role of Caspase-2 in Cell Fate

Caspase-2, the most evolutionarily conserved of the mammalian caspases, holds a complex and sometimes controversial role in cellular signaling.[1] While structurally classified as an initiator caspase, its activation mechanisms and downstream substrates are distinct from the more canonical initiator caspases-8 and -9.[2][3] Caspase-2 has been implicated in apoptosis induced by DNA damage, endoplasmic reticulum (ER) stress, and mitotic catastrophe.[1][4] Its activation is thought to occur on a molecular platform known as the PIDDosome, which assembles in response to cellular stress and facilitates the dimerization and auto-proteolysis of pro-caspase-2.[5][6] Given its nuanced role, the precise and reliable detection of its active form is paramount to elucidating its function in various physiological and pathological states.

The Contenders: Two Distinct Approaches to Detecting Active Caspase-2

The detection of active Caspase-2 primarily relies on two distinct strategies:

  • Activity-Based Probes: These methods utilize small molecules that mimic the caspase's substrate and covalently bind to the active enzyme. This compound is a prominent example.

  • Antibody-Based Methods: These techniques employ antibodies that specifically recognize either the cleaved, active form of Caspase-2 or the pro-form, allowing for the detection of a shift in molecular weight upon activation.

This guide will dissect the principles, advantages, and limitations of each approach, providing a comprehensive framework for their application.

This compound: An Irreversible Affinity Label for Active Caspases

Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of caspases.[7][8] Its design is a masterful example of chemical biology:

  • VDVAD: This tetrapeptide sequence mimics the preferred cleavage site of Caspase-2. While other caspases, such as caspases-3 and -7, can also recognize this sequence, it shows a higher affinity for Caspase-2.[1][9]

  • FMK (Fluoromethylketone): This reactive group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[10][11]

  • Biotin: This high-affinity tag allows for the subsequent detection and purification of the labeled caspase using streptavidin-conjugated reagents.[12]

This elegant design allows this compound to act as an "activity-based probe," meaning it only binds to caspases that are in their catalytically active conformation.[13]

Visualizing the Mechanism

G cluster_cell Cell cluster_detection Detection Pro-Caspase-2 Pro-Caspase-2 Active Caspase-2 Active Caspase-2 Pro-Caspase-2->Active Caspase-2 Apoptotic Stimulus Labeled Caspase-2 Biotin-Labeled Active Caspase-2 Active Caspase-2->Labeled Caspase-2 Biotin-VDVAD-FMK_in This compound Biotin-VDVAD-FMK_in->Active Caspase-2 Covalent Binding to Active Site Streptavidin-HRP Streptavidin-HRP Labeled Caspase-2->Streptavidin-HRP Biotin-Streptavidin Interaction Detection Western Blot / Immunoprecipitation Streptavidin-HRP->Detection

Caption: Workflow for this compound detection of active Caspase-2.

Advantages of this compound
  • Direct Measurement of Activity: This method directly targets the catalytically active enzyme, providing a more direct readout of Caspase-2 function compared to methods that only detect the presence of the protein.

  • Irreversible Binding: The covalent bond ensures a stable interaction, allowing for harsh lysis and downstream processing conditions without loss of the signal.

  • Versatility in Detection: The biotin tag enables a wide range of downstream applications, including Western blotting, immunoprecipitation for identifying binding partners, and affinity purification.[14]

  • In Vivo Labeling: The cell-permeable nature of the probe allows for the labeling of active caspases in living cells, providing a snapshot of enzymatic activity at a specific time point.[13]

Limitations and Considerations
  • Specificity: While VDVAD is a preferential sequence for Caspase-2, other caspases, particularly the executioner caspases-3 and -7, can also be labeled by VDVAD-based probes.[1] This cross-reactivity necessitates careful experimental design and validation.

  • Pan-Caspase Inhibition: It's crucial to remember that this compound is a pan-caspase inhibitor.[15] Its introduction into a cellular system will halt the apoptotic cascade, which may not be desirable for all experimental setups.

  • Stoichiometry: The labeling efficiency is dependent on the concentration of the probe and the active caspase. Titration of the probe is essential to ensure saturation of the active enzyme without excessive off-target effects.

Experimental Protocol: Affinity Labeling of Active Caspase-2 with this compound
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include a negative control (unstimulated cells).

  • Probe Incubation: Add this compound to the cell culture medium at a final concentration of 20-50 µM. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Affinity Precipitation (for Immunoblotting):

    • Incubate equal amounts of protein lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for Caspase-2. An antibody that recognizes the pro- and cleaved forms is ideal.[16]

    • Alternatively, the biotinylated proteins can be detected directly on the blot using streptavidin-HRP.

Antibody-Based Detection: A Classic Approach to Monitoring Caspase-2 Cleavage

Antibody-based methods are a cornerstone of molecular biology and provide a reliable means of detecting Caspase-2 activation by monitoring its proteolytic cleavage.

Principle of Detection

Upon activation, pro-caspase-2 (typically ~51 kDa) undergoes auto-proteolytic cleavage to generate a large (p18 or p19) and a small (p12 or p14) subunit, which then form the active heterodimer.[2][16] Antibodies can be designed to specifically recognize:

  • The Pro-form: Allowing for the detection of a decrease in the full-length protein upon apoptosis induction.

  • The Cleaved (Active) Form: These antibodies are highly specific for the newly exposed N-terminus of the cleaved subunit, providing a direct marker of activation.[17]

  • Both Forms: Many antibodies recognize epitopes present in both the pro- and cleaved forms, enabling the visualization of the shift from the full-length zymogen to the smaller active fragments on a single blot.[16][18]

Visualizing the Workflow

G cluster_cell_process Cellular Process cluster_detection_antibody Antibody-Based Detection Pro-Caspase-2 Pro-Caspase-2 Cleaved Caspase-2 Cleaved Caspase-2 Pro-Caspase-2->Cleaved Caspase-2 Apoptotic Stimulus Lysis Cell Lysis Cleaved Caspase-2->Lysis WB Western Blot Lysis->WB Primary_Ab Primary Antibody (anti-Caspase-2) WB->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection_Signal Chemiluminescent Signal Secondary_Ab->Detection_Signal

Caption: Workflow for antibody-based detection of Caspase-2 cleavage.

Common Antibody-Based Techniques
  • Western Blotting: This is the most common method for detecting Caspase-2 cleavage.[19] It allows for the clear visualization of the decrease in the pro-form and the appearance of the cleaved fragments.[16]

  • Immunocytochemistry (ICC) / Immunohistochemistry (IHC): Using antibodies specific for the cleaved form, researchers can visualize the subcellular localization of active Caspase-2 within fixed cells or tissues.

  • Flow Cytometry: Intracellular staining with a fluorescently-labeled antibody against active Caspase-2 can be used to quantify the percentage of apoptotic cells in a population.[20]

  • Immunoprecipitation (IP): Antibodies can be used to pull down Caspase-2 (either the pro or active form) to identify interacting proteins and components of the activation complex.[21][22]

Advantages of Antibody-Based Methods
  • High Specificity: Well-validated antibodies can offer excellent specificity for Caspase-2, with minimal cross-reactivity with other caspases.

  • Versatility of Applications: Antibodies can be used in a wide array of techniques, providing information on protein levels, localization, and interactions.

  • No Interference with Enzyme Activity: Unlike activity-based probes, antibodies do not inhibit the enzyme, allowing for the study of the ongoing apoptotic process.

  • Detection of Pro-form and Cleaved Fragments: The ability to detect both forms provides a more complete picture of the activation process.

Limitations and Considerations
  • Indirect Measurement of Activity: The presence of cleaved Caspase-2 is a strong indicator of activation, but it is not a direct measure of its catalytic activity.

  • Antibody Quality and Validation: The reliability of the data is entirely dependent on the quality and specificity of the antibody. Thorough validation of the antibody is essential.

  • Fixation and Permeabilization Artifacts (for ICC/IHC): The fixation and permeabilization steps required for immunocytochemistry can sometimes alter protein conformation or mask epitopes, potentially affecting the staining results.

Head-to-Head Comparison: A Data-Driven Summary

FeatureThis compoundAntibody-Based Detection
Principle Covalent binding to the active site of caspasesSpecific recognition of Caspase-2 protein (pro or cleaved form)
Measures Catalytic ActivityProtein Presence/Cleavage
Specificity Can cross-react with other caspases (e.g., Caspase-3, -7)[1]High, with well-validated antibodies
Invasiveness Irreversibly inhibits caspase activity[7][8]Generally non-invasive to enzyme function
Primary Applications Affinity pulldown, activity-based Western blottingWestern blotting, ICC/IHC, Flow Cytometry, IP
Key Advantage Direct measure of enzymatic functionHigh specificity and versatility of applications
Key Limitation Potential for off-target labeling and pathway inhibitionIndirect measure of activity, dependent on antibody quality

Best Practices and Synergistic Use

For the most robust and comprehensive analysis of Caspase-2 activation, a combined approach is often the most powerful.

  • Validation: Use Western blotting with an antibody that detects both pro- and cleaved Caspase-2 to confirm the activation kinetics in your system.

  • Confirmation of Activity: Employ this compound followed by streptavidin pulldown and Western blotting with a Caspase-2 antibody to definitively show that the cleaved fragments are indeed catalytically active.

  • Identifying Interactors: Immunoprecipitate endogenous active Caspase-2 using a cleavage-specific antibody to identify its binding partners in the native cellular context.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and antibody-based methods for Caspase-2 detection is not a matter of one being definitively "better" than the other, but rather which tool is best suited for the specific biological question being asked.

  • For researchers focused on the catalytic function of Caspase-2 and its active-state interactions, This compound offers an unparalleled, direct approach.

  • For those investigating the expression, cleavage, and localization of Caspase-2 within the broader context of cellular signaling pathways, antibody-based methods provide a highly specific and versatile toolkit.

By understanding the fundamental principles, advantages, and limitations of each method, researchers can design more rigorous experiments, generate more reliable data, and ultimately, shed more light on the intricate roles of Caspase-2 in health and disease.

References

  • Bouchier-Hayes, L., & Green, D. R. (2012). Caspase-2: the orphan caspase.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). MDPI. Retrieved February 5, 2024, from [Link]

  • Bouchier-Hayes, L., Lartigue, L., & Newmeyer, D. D. (2009). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 3, 22.
  • Imre, G., Heering, J., Takeda, A. N., Fricker, N., & Lavrik, I. N. (2012). Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis. The EMBO Journal, 31(11), 2615-2628.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). PubMed Central. Retrieved February 5, 2024, from [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function. (n.d.). PubMed Central. Retrieved February 5, 2024, from [Link]

  • Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. (2024, December 15). Oxford Academic. Retrieved February 5, 2024, from [Link]

  • Validation of the Intermolecular Disulfide Bond in Caspase-2. (2024, January 17). PMC. Retrieved February 5, 2024, from [Link]

  • Krumschnabel, G., Ebenbichler, C., & Villunger, A. (2012). Caspase-2 at a glance. Journal of Cell Science, 125(Pt 24), 5937-5942.
  • Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway1. (2003, March 1). AACR Journals. Retrieved February 5, 2024, from [Link]

  • Caspase Antibodies and Assays | Life Science Research. (n.d.). Merck. Retrieved February 5, 2024, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 5, 2024, from [Link]

  • The enigma of caspase-2: the laymen's view. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators. (2018, July 13). PubMed. Retrieved February 5, 2024, from [Link]

  • The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. (2001, July 15). PubMed. Retrieved February 5, 2024, from [Link]

  • Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. (2003, March 15). PubMed. Retrieved February 5, 2024, from [Link]

  • The role of caspase-2 in stress-induced apoptosis. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Caspase-2-Mediated Cleavage of Mdm2 Creates a p53-Induced Positive Feedback Loop. (2011, July 7). DSpace@MIT. Retrieved February 5, 2024, from [Link]

Sources

Technical Guide: Validating Biotin-VDVAD-FMK Target Specificity via Mass Spectrometry

[1]

Executive Summary

The Challenge: Caspase-2 is a notoriously difficult protease to study due to the promiscuity of its preferred peptide substrate, VDVAD (Val-Asp-Val-Ala-Asp).[1] While this compound is designed to target Caspase-2, it frequently exhibits cross-reactivity with Caspase-3 and Caspase-7, particularly at high concentrations or during late-stage apoptosis.[1] Relying solely on Western Blot or fluorogenic assays (AFC/AMC) often leads to false-positive identification of "initiator" caspase activity that is actually downstream "executioner" activity.[1]

The Solution: Mass Spectrometry (MS)-based Activity-Based Protein Profiling (ABPP) provides the only unequivocal method to confirm target engagement.[1] By covalently capturing the active enzyme and identifying the specific peptide-probe adduct, researchers can distinguish between bona fide Caspase-2 activation and off-target binding events.[1]

Mechanism of Action: The Covalent Trap

To interpret MS data, one must understand the chemistry of the probe. This compound is an Activity-Based Probe (ABP) .[1]

  • Recognition Element (VDVAD): Mimics the substrate preference of Caspase-2, guiding the molecule into the catalytic pocket.

  • Warhead (FMK - Fluoromethylketone): An electrophilic trap.[1] When the active site Cysteine (e.g., Cys320 in Caspase-2) attacks the ketone, the Fluoride leaving group is displaced, forming a stable, irreversible thioether bond .

  • Affinity Tag (Biotin): Allows for the physical isolation of the enzyme-inhibitor complex from the crude proteome using streptavidin matrices.

Critical MS Implication: Unlike reversible inhibitors, this probe adds a permanent mass modification to the active site peptide. This specific mass shift is the "smoking gun" you will search for in your proteomics data.

Comparative Analysis: Why MS is Superior

The following table compares this compound validation via MS against common alternatives.

FeatureThis compound + MS (ABPP) Western Blot / Immunoprecipitation Fluorogenic Substrates (VDVAD-AFC) Click-Chem Probes (VDVAD-Alkyne)
Primary Readout Exact protein identity & site of modificationProtein presence (indirect activity)Enzymatic turnover rateProtein identity (requires 2-step labeling)
Specificity High (Resolves Casp-2 vs Casp-3)Low (Antibody cross-reactivity issues)Low (High rate of off-target cleavage)High
Throughput Medium (Requires LC-MS time)Low (One target per blot)High (Plate reader)Medium
False Positives Rare (Sequence validated)Common (Non-specific bands)Common (Other proteases cleave VDVAD)Rare
Cell Permeability Low/Medium (Biotin is bulky)N/A (Lysis required)HighHigh (Small steric footprint)
Decision Flowchart: Selecting the Right Tool

The following diagram illustrates when to deploy this compound versus alternative probe architectures.

ProbeSelectionStartExperimental GoalPermeabilityIs Cell PermeabilityCritical?Start->PermeabilityThroughputHigh ThroughputScreening?Permeability->ThroughputNo (Lysate)ClickProbeUse Click-Probe(VDVAD-Alkyne)Permeability->ClickProbeYes (Live Cell)ValidationNeed to ValidateSpecific Target?Throughput->ValidationNo (Deep Profiling)SubstrateUse FluorogenicSubstrate (AFC/AMC)Throughput->SubstrateYes (Kinetic Assay)BiotinProbeUse this compound(This Protocol)Validation->BiotinProbeYes (Direct Enrichment)

Figure 1: Decision matrix for selecting caspase activity probes.[1] Biotinylated probes are optimal for lysate-based target validation and enrichment.[1]

Experimental Protocol: The ABPP Workflow

This protocol is optimized for Stringency . The most common failure mode in this assay is high background noise caused by non-specific binding to the streptavidin beads.

Phase 1: Labeling & Lysis

Senior Scientist Note: Do not use DTT or Mercaptoethanol in the lysis buffer before labeling. Reducing agents can compete with the active site cysteine or quench the FMK warhead.

  • Sample Prep: Induce apoptosis in your cell line (e.g., Jurkat, HeLa). Include a "No Probe" control and a "Vehicle" (DMSO) control.[1]

  • Lysis: Lyse cells in DPBS + 1% NP-40 .

    • Crucial: Add protease inhibitors (EDTA-free) to prevent degradation, but ensure they do not contain cysteine protease inhibitors (like E-64) which would compete with your probe.[1]

  • Labeling: Add this compound to the lysate (suggested final conc: 10–50 µM).

    • Incubate for 1 hour at 37°C .

    • Optimization: Perform a dose-response curve (1, 10, 50, 100 µM) in a pilot experiment.

Phase 2: Enrichment & Stringent Washing

This is the step that defines the quality of your MS data.

  • Bead Preparation: Wash Streptavidin-Magnetic beads (e.g., Dynabeads) 3x with PBS.

  • Pulldown: Incubate labeled lysate with beads for 2 hours at 4°C with rotation.

  • The "Senior Scientist" Wash Protocol:

    • Wash 2x with 1% SDS in PBS (Room Temp).[1] Why? The Biotin-Streptavidin bond (

      
       M) survives SDS.[1] Non-covalent sticky proteins do not.
      
    • Wash 2x with 6M Urea in PBS. (Denatures background proteins).[1]

    • Wash 3x with 50 mM Ammonium Bicarbonate (AmBic) .[1] (Removes detergents/urea to prepare for digestion).[1]

Phase 3: On-Bead Digestion & MS Analysis

Eluting with heat/SDS is messy for MS.[1] On-bead digestion is cleaner.[1]

  • Reduction/Alkylation: Resuspend beads in AmBic. Add TCEP (10 mM) for 30 min, then Chloroacetamide (40 mM) for 30 min in dark.

  • Digestion: Add Trypsin (Sequencing Grade) directly to the beads (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Peptide Recovery: Magnetize beads. Collect the supernatant (contains peptides).

  • Desalting: Use C18 StageTips or columns to desalt peptides before LC-MS/MS injection.

Workflow Diagram

WorkflowSampleCell Lysate(No DTT)ProbeIncubate withThis compoundSample->Probe 1 hr @ 37°CPullDownStreptavidinEnrichmentProbe->PullDown Affinity CaptureWashStringent Wash(1% SDS / 6M Urea)PullDown->Wash Remove Non-CovalentDigestOn-BeadTrypsin DigestionWash->Digest Specific ElutionMSLC-MS/MSAnalysisDigest->MS Peptide ID

Figure 2: Step-by-step ABPP workflow emphasizing stringent washing to ensure high-confidence identification.

Data Interpretation

When analyzing the MS raw files (using MaxQuant, Proteome Discoverer, or equivalent):

  • Identify Targets: Compare the "Probe" sample vs. "No Probe" control. True targets will be highly enriched (high spectral counts or LFQ intensity) in the probe sample.

  • Assess Specificity: Look for Caspase-2 peptides.[1][2] If you also see high counts of Caspase-3 or Caspase-7, your probe concentration was likely too high, or the apoptotic stimulus activated executioner caspases which then bound the probe.

  • The "Mass Shift" Search:

    • To definitively prove covalent binding, perform a variable modification search.

    • Modification Mass: Calculate the mass of the probe minus the leaving group (Fluoride, ~19 Da).

    • Formula:

      
      .[1]
      
    • Target Residue: Cysteine (C).[1]

    • Note: Identification of the modified peptide is difficult due to the large mass of the biotin tag, which often hinders ionization or fragmentation. However, protein-level enrichment is usually sufficient for target validation in ABPP.[1]

References

  • Tu, S., et al. (2006). Distinct Caspase-2 Activation Mechanisms Revealed by Activity-Based Probes.[1][3] Journal of Biological Chemistry. Link

  • McStay, G. P., et al. (2008). Salvesen GS. Caspase-2 does not require the BH3-only protein Bid for apoptosis.[1] Biochemical Journal. Link

  • Weerapana, E., et al. (2007). Activity-based protein profiling: the serine hydrolases.[1][4] Nature Protocols. Link[1]

  • Poreba, M., et al. (2013). Protease substrates and probes: a review. Cold Spring Harbor Perspectives in Biology. Link

Technical Comparison Guide: Biotin-VDVAD-FMK Specificity Validation via Z-VDVAD-FMK Competition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Biotin-VDVAD-FMK competition assay with unlabeled Z-VDVAD-FMK Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Logic of Competition

In the study of apoptotic pathways, Caspase-2 remains one of the most enigmatic proteases. While This compound serves as a potent affinity probe for labeling active Caspase-2, its utility relies entirely on its specificity.[1][2] Is the signal truly Caspase-2, or is it cross-reactivity with Caspase-3/7?

This guide details the Competition Assay , a self-validating protocol using the unlabeled analog, Z-VDVAD-FMK .[1] Unlike standard reversible competition, this assay exploits the irreversible nature of fluoromethylketone (FMK) inhibitors to establish a "pre-emptive blockade," providing definitive proof of target specificity.

Mechanistic Foundation: The "First-Mover" Advantage

To interpret this assay correctly, one must understand the chemistry of the FMK moiety. Both the biotinylated probe and the unlabeled inhibitor function as suicide substrates .

  • The Warhead: The fluoromethylketone (FMK) group undergoes a nucleophilic attack by the catalytic cysteine (Cys-320 in Caspase-2) within the active site.[1][2]

  • The Bond: This reaction forms a stable, covalent thioether linkage .[3]

  • The Consequence: Once bound, the inhibitor cannot be displaced by washing or by adding a competitor later.

Therefore, this is not an equilibrium competition.[1][2] It is a kinetic race . If the unlabeled Z-VDVAD-FMK occupies the active site first, the this compound is physically blocked from binding, resulting in a complete loss of signal.[1]

Visualization: The Kinetic Blockade Pathway

CompetitionMechanism Caspase Active Caspase-2 (Free Cysteine) Blocked Blocked Enzyme (No Signal) Caspase->Blocked Pre-incubation (Covalent Bond) Labeled Biotinylated Enzyme (Positive Signal) Caspase->Labeled Direct Addition Z_Inhibitor Unlabeled Z-VDVAD-FMK (Competitor) Z_Inhibitor->Blocked Biotin_Probe This compound (Detection Probe) Biotin_Probe->Labeled Blocked->Labeled Probe Added Later (BLOCKED)

Figure 1: The Kinetic Blockade. Pre-incubation with unlabeled Z-VDVAD-FMK covalently modifies the Caspase-2 active site, rendering it inaccessible to the subsequent addition of the this compound probe.[1][2]

Comparative Specifications

Before executing the protocol, ensure your reagents meet the necessary chemical criteria.

FeatureThis compound (Probe)Z-VDVAD-FMK (Competitor)
Function Affinity Labeling / Pull-downSpecificity Control / Blocker
Detection Streptavidin-HRP / FITCNone (Silent)
Permeability Cell-Permeable (Esterified)Cell-Permeable (Esterified)
Binding Type Irreversible (Covalent)Irreversible (Covalent)
Target Sequence Val-Asp-Val-Ala-AspVal-Asp-Val-Ala-Asp
Optimal Conc. 5 - 10 µM50 - 100 µM (10x Excess)

Validated Experimental Protocol

This protocol is designed for Western Blot detection of active Caspase-2 in cell lysates, but can be adapted for flow cytometry.[1]

Phase 1: Experimental Setup

Cell Model: Jurkat cells or Hepatocytes (induce Caspase-2 via heat shock or etoposide).[1][2] Controls:

  • Negative Control: DMSO vehicle only (Uninduced).

  • Positive Control: Induced cells + this compound.[1][2]

  • Competition Sample: Induced cells + Z-VDVAD-FMK (Pre-treat) + this compound.[1][2]

Phase 2: The Competition Workflow

Note: Timing is critical due to the irreversible nature of the inhibitors.

  • Induction: Induce apoptosis in your cell culture (e.g.,

    
     cells/mL).[1][2]
    
  • Pre-Incubation (The Blockade):

    • Aliquot the "Competition Sample" cells.

    • Add Z-VDVAD-FMK to a final concentration of 50–100 µM (aim for at least 10-fold excess over the probe).[1][2]

    • Incubate for 30–60 minutes at 37°C. This step allows the unlabeled inhibitor to saturate all active Caspase-2 sites.[1][2]

  • Labeling:

    • Add This compound to ALL samples (Positive Control and Competition Sample) at 5–10 µM .[1][2]

    • Incubate for 1–2 hours at 37°C.

  • Wash & Lysis:

    • Wash cells

      
       with PBS to remove unbound probe.
      
    • Lyse cells in Chaps Cell Extract Buffer (50 mM PIPES, 50 mM KCl, 5 mM EGTA, 2 mM MgCl2, 0.1% CHAPS, pH 7.4).[1][2]

    • Crucial: Avoid buffers with DTT/Mercaptoethanol initially if you plan to do pull-downs, although the FMK bond is generally stable.

Phase 3: Detection
  • Run lysates on SDS-PAGE.[1][2][4]

  • Transfer to nitrocellulose/PVDF membrane.[1]

  • Block with BSA (Avoid milk if using Streptavidin, as endogenous biotin in milk can cause background).[1][2]

  • Probe with Streptavidin-HRP .[1][2]

Data Interpretation & Troubleshooting

Expected Results
SampleExpected Signal (Band at ~32kDa/19kDa)Interpretation
Uninduced None / Very FaintCaspase-2 is inactive (Pro-caspase).[1][2]
Induced + Biotin Probe Strong Band Probe successfully bound active Caspase-2.[1][2]
Induced + Z-Competitor + Probe No Signal / >90% Reduction VALIDATED. The Z-inhibitor successfully blocked the site, proving the Biotin signal was specific to the VDVAD-binding pocket.[1]
Troubleshooting "Partial Inhibition"

If the competition sample still shows a signal (e.g., only 50% reduction):

  • Insufficient Competitor: The Z-VDVAD-FMK concentration was too low to saturate the sites.[1] Increase to 100 µM.[1][4]

  • Insufficient Pre-incubation: The probe was added before the Z-inhibitor could fully react.[1] Increase pre-incubation to 1 hour.

  • Non-Specific Binding: The Biotin probe is binding to non-catalytic cysteine residues on other proteins (off-target).[1][2] This indicates the probe is not specific for Caspase-2 in this context.[1]

Specificity Nuance

While VDVAD is optimized for Caspase-2, high concentrations (>50 µM) of any FMK inhibitor can cross-react with Caspase-3 or -7.[1][2] Always use the minimum effective concentration of the Biotin probe (titrate down to 1-5 µM) to maximize specificity [1].[1]

References

  • Benoit, M., et al. (2007).[1][2] Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells. Cytometry Part A. Retrieved from [Link]

Sources

Technical Guide: Correlating Caspase-2 Activation (VDVAD) with Phosphatidylserine Exposure (Annexin V)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating Biotin-VDVAD-FMK Staining with Annexin V Apoptosis Data Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the experimental correlation between This compound , a specific probe for activated Caspase-2 (an initiator caspase), and Annexin V , the gold standard for detecting Phosphatidylserine (PS) externalization.[1]

The Core Conflict: Researchers often attempt to multiplex these two markers to determine the "Time of Death" hierarchy. However, a critical technical incompatibility exists: this compound targets intracellular caspases and requires secondary detection (Streptavidin), which typically necessitates cell permeabilization.[1] Annexin V binding requires an intact membrane. This guide provides the expert methodology to resolve this conflict and accurately interpret the "Initiator vs. Executioner" timeline.

Mechanistic Comparison: The Probes

To correlate these datasets, one must understand that these probes measure two different biological states: Enzymatic Potential (VDVAD) vs. Membrane Phenotype (Annexin V) .

FeatureThis compoundAnnexin V (Fluorophore Conjugate)
Primary Target Active Caspase-2 (and potentially Casp-3 at high conc.)[1]Phosphatidylserine (PS) residues
Binding Mechanism Irreversible alkylation of the catalytic Cysteine residue.Ca²⁺-dependent affinity binding to phospholipid headgroups.[1][2]
Localization Intracellular (Nuclear & Cytosolic).[1]Extracellular (Outer leaflet of Plasma Membrane).
Cell State Requirement Live cells (for uptake) or Lysates.[1]Live cells (intact membrane required to exclude internal PS).[1]
Detection Method Indirect: Requires Streptavidin-Fluorophore.[3]Direct: Conjugated fluorophore (FITC, PE, APC).
Reversibility Irreversible (Covalent bond).[1]Reversible (Washing removes it if Ca²⁺ is lost).
Expert Insight: The "Biotin" Technical Hurdle

CRITICAL WARNING: Standard Annexin V staining is incompatible with the standard detection workflow for this compound in flow cytometry.

  • The Permeabilization Paradox: this compound is cell-permeable and binds intracellularly.[1] However, the Streptavidin required to detect it is a large protein (~53 kDa) and cannot enter live cells. You must permeabilize the cells to stain with Streptavidin.

  • The Annexin Conflict: Permeabilizing cells destroys the membrane integrity required for Annexin V. If you permeabilize, Annexin V will enter the cell and stain all PS (inner and outer leaflet), resulting in 100% positive signal (False Positives).

The Solution: To correlate these two specifically, you must use one of the following "Self-Validating" workflows:

  • Method A (Recommended): Switch to a Directly Conjugated FMK (e.g., FITC-VDVAD-FMK). This eliminates the Streptavidin step, allowing simultaneous live-cell staining with Annexin V-PE.

  • Method B (The "Biotin" Workaround): Use Fixable Annexin V . This modified Annexin can withstand the fixation/permeabilization steps required for Streptavidin entry.

The protocol below details Method B, as it strictly addresses the user's "this compound" requirement.

Biological Pathway & Correlation Logic[1]

Caspase-2 is unique; it can act upstream of the mitochondria (pre-MOMP).[1] Therefore, in the flow cytometry correlation, we expect a population of cells that are Caspase-2 Positive but Annexin V Negative .

Pathway Visualization (Graphviz)[1]

ApoptosisPathway Stress Genotoxic Stress / DNA Damage Casp2 Caspase-2 Activation (VDVAD Target) Stress->Casp2 Initiation Bid Bid Cleavage (tBid) Casp2->Bid Truncation Mito Mitochondrial Permeabilization (MOMP) Casp2->Mito Direct Interaction? Bid->Mito Casp3 Caspase-3 Activation (Executioner) Mito->Casp3 Cytochrome C Release PS PS Externalization (Annexin V Target) Casp3->PS Flippase Inactivation

Caption: Caspase-2 (VDVAD) acts as an initiator, often preceding Mitochondrial dysfunction and PS exposure (Annexin V).

Data Interpretation: The Quadrant Analysis

When analyzing the Flow Cytometry Dot Plot (Y-axis: Biotin-VDVAD/Strep-PE, X-axis: Annexin V-FITC), interpret the data as follows:

QuadrantPhenotypeBiological Interpretation
Q1 (Top Left) VDVAD(+) / Annexin(-) Early Initiation: Caspase-2 is active, but the cell membrane is still intact/asymmetric. This confirms Caspase-2 as an initiator in your model.[1][4]
Q2 (Top Right) VDVAD(+) / Annexin(+) Mid-Late Apoptosis: The cascade has progressed. Caspase-2 initiated MOMP, leading to Caspase-3 activation and PS flipping.[1]
Q3 (Bottom Left) VDVAD(-) / Annexin(-) Viable Cells: No apoptosis.
Q4 (Bottom Right) VDVAD(-) / Annexin(+) Caspase-2 Independent Death: The cell is dying (PS exposed), but Caspase-2 was not the driver. Could be Extrinsic pathway (Caspase-8) or Necroptosis.[1]
Detailed Protocol: The "Sequential Fixation" System

Objective: Detect intracellular this compound and surface PS (Annexin V) without artifacts.[1] Reagents:

  • This compound (Stock in DMSO).[1]

  • Fixable Annexin V (Must be "Fixable" variety, e.g., from BioLegend/Thermo).[1]

  • Streptavidin-PE (or other fluorophore).[3]

  • Annexin Binding Buffer (contains Ca²⁺).[1]

  • Fixation/Permeabilization Kit (e.g., 4% PFA / Saponin).

Step-by-Step Methodology
  • Induction: Treat cells with apoptotic inducer (e.g., Etoposide) for desired time.

  • Caspase Labeling (Live):

    • Add This compound directly to the culture media (Final conc: 10–20 µM).[1]

    • Control: Add Z-VAD-FMK (Pan-caspase inhibitor) to one tube 30 min prior to VDVAD to validate specificity.[1]

    • Incubate: 30–60 minutes at 37°C . (FMK is cell-permeable and binds active enzymes).[1][5]

  • Wash 1:

    • Wash cells 2x with PBS to remove unbound FMK.

  • Annexin Staining (Live - Critical Step):

    • Resuspend cells in Annexin Binding Buffer .

    • Add Fixable Annexin V . Incubate 15 min at RT in dark.

    • Note: Do NOT use standard Annexin V; it will wash off during the next steps.

  • Fixation & Permeabilization:

    • Wash cells 1x with Binding Buffer.[2][3][6]

    • Fix cells using 4% PFA (in presence of Ca²⁺ if possible, though Fixable Annexin is covalent).

    • Permeabilize using Saponin-based buffer.[1]

  • Secondary Detection (Streptavidin):

    • Add Streptavidin-Fluorophore (e.g., PE) in Permeabilization Buffer.

    • Incubate 20-30 min at RT.

  • Final Wash & Analysis:

    • Wash 2x in Perm Buffer.

    • Resuspend in FACS buffer and analyze.[6]

Workflow Visualization (Graphviz)[1]

ProtocolWorkflow Step1 1. Incubate Live Cells with this compound (37°C, 1hr) Step2 2. Wash PBS Step1->Step2 Step3 3. Stain Fixable Annexin V (RT, 15min) Step2->Step3 Step4 4. Fix & Permeabilize Step3->Step4 Step5 5. Stain Streptavidin-PE (Detects Biotin-FMK) Step4->Step5 Step6 6. Flow Cytometry Step5->Step6

Caption: Sequential staining workflow required to co-detect intracellular Biotin-FMK and surface Annexin V.

References
  • Lassus, P., et al. (2002). "Requirement for Caspase-2 in Stress-Induced Apoptosis Before Mitochondrial Permeabilization." Science. Link[1]

  • Bouchier-Hayes, L., et al. (2009).[1] "Caspase-2 activation in response to DNA damage requires the PIDDosome."[1] Molecular Cell. Link

  • McStay, G.P., et al. (2008).[7] "Overlapping cleavage specificity of the activating caspases." Cell Death & Differentiation.[8] (Source for VDVAD cross-reactivity warnings). Link[1]

  • Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. Link

  • BD Biosciences. "Technical Data Sheet: Annexin V Staining Protocol." (Standard Calcium-dependent protocol reference). Link[1]

Sources

Technical Validation Guide: Biotin-VDVAD-FMK in Heat-Shock Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Affinity Labeling Probes / Irreversible Caspase Inhibitors Target Enzyme: Caspase-2 (Nedd2/Ich-1) Application Focus: Heat-Shock Stress Response & Upstream Apoptotic Signaling[1]

Executive Summary: The "Trapping" Advantage

In the investigation of heat-shock induced apoptosis, Caspase-2 acts as a critical, yet elusive, apical initiator. Standard validation methods—such as colorimetric activity assays or Western blotting for cleaved fragments—often fail due to the enzyme’s rapid turnover and the poor specificity of commercially available antibodies against the cleaved p19/p12 subunits.

Biotin-VDVAD-FMK offers a distinct mechanistic advantage: Active Site Trapping. Unlike reversible inhibitors, the fluoromethylketone (FMK) moiety forms a covalent thioether bond with the catalytic cysteine of active Caspase-2.[1] The biotin tag then allows for the physical enrichment (pull-down) of the active enzyme complex from crude lysates.[1] This guide validates the use of this compound not merely as an inhibitor, but as a high-fidelity probe to unequivocally demonstrate Caspase-2 activation upstream of Mitochondrial Outer Membrane Permeabilization (MOMP).[1]

Mechanistic Context: The Heat-Shock Axis

Heat shock (typically 42°C–44°C) triggers a unique apoptotic cascade distinct from classical death receptor signaling.[1] Caspase-2 is recruited to high-molecular-weight activation platforms (potentially the PIDDosome or RAIDD-complexes), leading to dimerization and activation.[1][2][3] Once active, Caspase-2 cleaves Bid to tBid, bridging the signal to the mitochondria.[1][3]

Diagram 1: Caspase-2 "Trapping" Mechanism

This diagram illustrates the pathway and the precise point where this compound intercepts the signal.[1]

Caspase2_HeatShock Heat Heat Shock (42-44°C) PIDD Activation Platform (PIDDosome/RAIDD) Heat->PIDD Induction Casp2_Act Active Caspase-2 (Dimer) PIDD->Casp2_Act Dimerization Casp2_In Pro-Caspase-2 (Inactive Monomer) Casp2_In->PIDD Recruitment Complex Biotin-Caspase-2 Covalent Complex Casp2_Act->Complex Covalent Binding (Inhibition) Bid Bid -> tBid Casp2_Act->Bid Physiological Substrate Probe This compound (The Trap) Probe->Complex Permeates Cell Mito Mitochondria (MOMP) Bid->Mito CytoC Cytochrome c Release Mito->CytoC

Caption: this compound covalently binds active Caspase-2, preventing Bid cleavage and allowing streptavidin-based isolation.[1]

Comparative Analysis: Selecting the Right Tool

Why choose this compound over standard antibodies or fluorogenic substrates?

FeatureThis compound (Affinity Labeling)Ac-VDVAD-AFC (Activity Assay)Antibody (Cleaved Casp-2) (Western Blot)Z-VDVAD-FMK (Inhibitor Only)
Primary Utility Validation & Enrichment (Pull-down)Kinetics / High ThroughputIdentificationFunctional Blocking
Specificity High (with titration & pull-down)Low (Cross-reacts w/ Casp-3)Variable (High background)High
Detection Basis Active Conformation (Covalent bond)Substrate CleavageEpitope RecognitionPhenotypic Rescue
Sensitivity Very High (Enriches low-abundance protein)ModerateLow (Often requires high protein load)N/A
Cell Permeability Yes (FMK/Methyl ester)No (Usually requires lysis)N/AYes
Verdict Gold Standard for proving activation Good for initial screeningOften inconclusive aloneEssential control

Validation Protocol: The "Affinity Trapping" Assay

Senior Scientist Note: The success of this protocol relies on the timing of probe addition. Adding the probe post-lysis is ineffective because the active dimer often dissociates. The probe must be present during the heat stress to "trap" the enzyme in its active state.

Phase 1: Heat Shock & In Situ Labeling
  • Cell Preparation: Seed cells (e.g., Jurkat, HeLa, or MEFs) to 70-80% confluence.[1]

  • Pre-Treatment (Optional): If testing specificity, pre-treat a subset with unlabeled Z-VDVAD-FMK (20 µM) for 30 min to block binding sites.[1]

  • Heat Shock Induction:

    • Transfer plates to a calibrated incubator at 42°C–43°C .

    • Duration: 1 to 3 hours (Cell type dependent; Caspase-2 activation is an early event).[1]

  • Probe Addition (The Critical Step):

    • Add This compound directly to the media to a final concentration of 10–20 µM .[1]

    • Timing: Add the probe during the last 45–60 minutes of the heat shock treatment.

    • Why: This minimizes non-specific binding while ensuring any newly activated Caspase-2 is immediately covalently modified.[1]

Phase 2: Lysis & Streptavidin Pull-Down[1]
  • Harvest: Wash cells 2x with ice-cold PBS to remove unbound probe.

  • Lysis: Resuspend in Chaps-based Lysis Buffer (50 mM HEPES, 150 mM NaCl, 1% CHAPS, pH 7.4) supplemented with protease inhibitors.[4]

    • Avoid: SDS or strong denaturants at this stage, as they may interfere with streptavidin bead binding.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Enrichment:

    • Incubate lysate with Streptavidin-Agarose/Magnetic Beads (30 µL slurry) for 2 hours to overnight at 4°C with rotation.

    • Mechanism:[1][3][5][6][7][8][9][10][11] The Biotin tag on the VDVAD-FMK-Caspase-2 complex binds the beads.[1]

  • Stringent Washing:

    • Wash beads 3x with Lysis Buffer.

    • Wash 1x with High Salt Buffer (500 mM NaCl) to remove non-specific interactors.[1]

    • Crucial: Since the FMK bond is covalent, you can wash aggressively without losing the signal.

Phase 3: Elution & Detection[1]
  • Elution: Add 30 µL of 2x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to the beads. Boil for 5-10 minutes.
    
  • Western Blot: Run the eluate on a 12-15% SDS-PAGE gel.[1]

  • Immunoblot: Probe with a Caspase-2 antibody (detecting the pro-form or large subunit).

    • Result: You will see the enriched Caspase-2.[1] In heat-shocked samples, you should see processed fragments (p19/p12) or the full-length active dimer, significantly enriched compared to the "Input" lysate.[1]

Workflow Visualization

This diagram maps the experimental logic from culture to blot.

Workflow cluster_0 Cell Culture cluster_1 Isolation cluster_2 Validation Cells Cells (Jurkat/MEF) Heat Heat Shock 42°C (2 hrs) Cells->Heat Probe Add this compound (Last 1 hr) Heat->Probe In Situ Labeling Lysis Lysis (CHAPS Buffer) Probe->Lysis Beads Streptavidin Pull-Down Lysis->Beads Biotin-Avidin Binding Wash High Salt Wash Beads->Wash Blot Western Blot Anti-Caspase-2 Wash->Blot Elute & Detect

Caption: Step-by-step workflow for affinity trapping active Caspase-2 using this compound.

Data Interpretation & Troubleshooting

What Constitutes a "Pass"?
  • Enrichment: The Western blot of the pull-down fraction must show Caspase-2 bands. The flow-through (supernatant after beads) should show depleted Caspase-2 activity.[1]

  • Processing: In heat-shocked samples, you should observe the characteristic processed subunits (p32, p19, or p12) bound to the beads.[1]

  • Specificity Check:

    • Control 1 (Competition): Pre-incubation with excess non-biotinylated Z-VDVAD-FMK should abolish the signal on the beads.[1]

    • Control 2 (Genetic): Lysates from Caspase-2 (-/-) or RAIDD (-/-) cells should show no signal, confirming the probe is not binding non-specifically to other abundant proteins.[1]

Common Pitfalls
  • Signal in Control Cells: Caspase-2 has some basal activity in certain cell lines. Titrate the probe down (try 5 µM) to differentiate stress-induced activation from basal turnover.[1]

  • Cross-reactivity: At concentrations >50 µM, VDVAD can bind Caspase-3. Always use the lowest effective dose.

  • No Signal: Ensure the lysis buffer does not contain free biotin (from media supplements) and that the FMK probe was added before cell harvest.

References

  • Tu, S., et al. (2006). "In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis."[1] Nature Cell Biology, 8, 72–77.[1][3][8]

  • Bonzon, C., et al. (2006). "Caspase-2-induced apoptosis requires Bid cleavage: a physiological role for Bid in heat shock-induced death."[1][3] Molecular Biology of the Cell, 17(5), 2150-2157.[1]

  • Bouchier-Hayes, L., & Green, D. R. (2012). "Caspase-2: the orphan caspase."[1] Cell Death & Differentiation, 19, 51–57.[1]

  • Biotin-VAD-FMK Product Data. "Mechanism of Action & Protocol for Biotinylated Caspase Inhibitors." MedChemExpress.

  • R&D Systems. "Detection of Active Caspases using Biotinylated FMK Inhibitors." Biotechne Resources.

Sources

Safety Operating Guide

Safe Disposal Protocol: Biotin-VDVAD-FMK Caspase-2 Inhibitor

[1]

Executive Summary & Scientific Rationale

Biotin-VDVAD-FMK is a cell-permeable, irreversible inhibitor of Caspase-2.[1] While the peptide sequence (Val-Asp-Val-Ala-Asp) and the biotin tag are biologically benign, the Fluoromethylketone (FMK) moiety drives the specific handling requirements for this compound.[1]

The "Why" Behind the Protocol (Causality)

The FMK group acts as a "warhead" that forms a covalent thioether bond with the active site cysteine of the caspase enzyme. From a waste management perspective, this reactivity classifies the compound as an alkylating agent .

  • Toxicological Risk: In vivo, FMK moieties can be metabolized into fluoroacetate, a highly toxic inhibitor of the aconitase enzyme in the Krebs cycle. While laboratory exposure risks are lower than ingestion, this metabolic potential necessitates treating the compound as Toxic and Hazardous Chemical Waste .

  • Reactivity Risk: As a reactive alkylator, it must be segregated from strong oxidizers to prevent uncontrolled degradation or the release of fluorinated byproducts.

Physical & Chemical Waste Profile

Before disposal, you must characterize the waste stream. Use the table below to classify your specific situation.

ParameterSpecificationDisposal Implication
Chemical State Solid (Lyophilized powder) or Liquid (DMSO Stock)Segregate: Solids go to solid waste; Stocks go to organic solvent waste.[1]
Reactive Moiety Fluoromethylketone (FMK)Do NOT Autoclave: Potential for volatilization of fluorinated species.
Solubility Soluble in DMSO / EthanolCompatibility: Compatible with standard organic solvent waste streams (non-halogenated preferred unless mixed).
Stability Stable for >1 year at -20°CPersistence: Does not spontaneously degrade; requires active incineration by a licensed facility.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Stock Solutions (High Concentration)

Context: You have expired stock solution (typically 10mM - 20mM) in DMSO.[1]

  • Do NOT pour down the drain. The FMK inhibitor is toxic to aquatic life and resistant to standard water treatment hydrolysis.

  • Segregation: Place the vial into your laboratory's Organic Solvent Waste container.

    • Note: If your facility separates "Halogenated" from "Non-Halogenated" solvents, this compound contains Fluorine.[1] However, in trace stock volumes (<5 mL) mixed with liters of acetone/ethanol, it is often accepted in Non-Halogenated streams. Best Practice: Dispose of in Halogenated Waste if available to be strictly compliant with the fluorine content.

  • Labeling: Ensure the waste tag explicitly lists "Fluorinated Peptide Inhibitor" and "DMSO".

Scenario B: Disposal of Treated Cell Culture Media (Low Concentration)

Context: Media containing dilute inhibitor (e.g., 10 µM - 50 µM).[1]

  • Deactivation (The "Dual-Stream" Dilemma):

    • Standard Path: Most EHS protocols allow media with micromolar traces of inhibitors to be treated as Biohazardous Waste (bleached or autoclaved).

    • Senior Scientist Recommendation: Because FMK is a stable alkylator, avoid autoclaving if possible to prevent inhalation risks from volatilized fluorocarbons.

  • Recommended Protocol:

    • Aspirate media into a dedicated liquid waste flask containing 10% bleach (sodium hypochlorite).

    • Allow to sit for 30 minutes. The bleach will kill biologicals. While it may oxidize the peptide, the dilution factor renders the FMK negligible.

    • Dispose of the neutralized liquid down the drain with copious water only if local regulations permit trace chemical disposal. If strictly prohibited , collect as Aqueous Chemical Waste .

Scenario C: Solid Waste (Vials & Contaminated PPE)[1]
  • Empty Vials: If the vial contains residual solid, cap it and place it in the Solid Hazardous Waste drum. Do not rinse and pour the rinsate down the sink.

  • Sharps: If injected via syringe, the needle is the primary hazard. Dispose of in a Sharps Container immediately. The trace chemical hazard is secondary to the puncture hazard.

Visualized Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for disposing of this compound based on its physical state and concentration.

Disposal_ProtocolStartStart: this compound WasteState_CheckDetermine Physical StateStart->State_CheckLiquidLiquid FormState_Check->LiquidSolidSolid Form(Powder/Residue)State_Check->SolidConc_CheckConcentration CheckLiquid->Conc_CheckSolid_HazSolid Hazardous Waste(Lab Pack)Solid->Solid_HazVials/PPESharpsSharps Container(If Needles Used)Solid->SharpsSyringesStockStock Solution(>1 mM in DMSO)Conc_Check->StockHigh Conc.DiluteExperimental Media(<100 µM)Conc_Check->DiluteTrace/MediaOrganic_WasteOrganic Solvent Waste(Halogenated Preferred)Stock->Organic_WasteSegregateAqueous_WasteAqueous Chemical Waste(Do Not Autoclave)Dilute->Aqueous_WasteCollect separate from Bio

Caption: Logical workflow for segregating this compound waste streams to ensure safety and compliance.

Emergency Procedures: Spills & Exposure

In the event of a spill, the alkylating nature of the FMK group requires immediate containment to prevent surface contamination.

ScenarioAction Protocol
Powder Spill 1. Evacuate area of unnecessary personnel.2. Don double nitrile gloves and N95/P100 respirator.3. Cover with wet paper towels to prevent dust generation.4. Wipe up and place all materials in Solid Hazardous Waste .
Liquid Spill 1. Absorb with vermiculite or chem-pads.2.[1] Clean surface with 10% soap solution, followed by water.3. Do not use bleach immediately on concentrated DMSO stocks (potential exothermic reaction).
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2. FMK binds irreversibly; speed is critical to minimize uptake.3. Seek medical attention and provide the SDS.

Regulatory & Compliance Documentation

When filling out your Hazardous Waste Manifest, use the following descriptors to ensure the waste management facility incinerates the compound properly.

  • Proper Shipping Name: Waste Toxic Solid, Organic, N.O.S. (contains fluoromethyl ketone derivative).

  • RCRA Considerations: While this compound is not explicitly P-listed or U-listed by the EPA, it should be treated as a Characteristic Waste due to toxicity if the LD50 is unknown, or simply as "Non-Regulated Hazardous Waste" managed via high-temperature incineration.[1]

  • Container Labeling:

References

  • Anaspec. (2021). Safety Data Sheet (SDS) - Biotin-VAD-FMK. Retrieved from (Note: General search landing for verification).[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • Princeton University EHS. (2023). Laboratory Safety Guide: Waste Disposal Procedures. Retrieved from .

  • Misaghi, S., et al. (2006). Structure of the ubiquitin hydrolase UCH-L3 complexed with a suicide substrate. Explains the covalent mechanism of FMK inhibitors. Journal of Biological Chemistry. Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.